NICKEL-62
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
162032-48-6 |
|---|---|
Molecular Formula |
Ni |
Molecular Weight |
62.73 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Fundamental Properties of Nickel-62
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core nuclear and physical properties of the stable isotope Nickel-62 (⁶²Ni). It details its unique stability, natural occurrence, synthesis, and applications, with a focus on the experimental methodologies used to determine its fundamental characteristics.
Core Nuclear and Physical Properties
This compound is a stable isotope of nickel containing 28 protons and 34 neutrons.[1][2] Its nucleus is distinguished by having the highest binding energy per nucleon of any known nuclide, making it the most thermodynamically stable nucleus.[1][3] This inherent stability makes ⁶²Ni a crucial benchmark in nuclear physics research and a point of interest in studies of stellar nucleosynthesis.[4]
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Unit |
|---|---|---|
| Symbol | ⁶²Ni | - |
| Atomic Number (Z) | 28 | - |
| Neutron Number (N) | 34 | - |
| Mass Number (A) | 62 | - |
| Isotopic Mass | 61.928345 | Da |
| Isotopic Mass (AME2020) | 61.92834537(55) | u |
| Mass Excess | -66.7462 | MeV |
| Total Binding Energy | 545.262 | MeV |
| Binding Energy per Nucleon | 8.7945 | MeV |
| Natural Abundance | 3.6346% | Atom % |
| Nuclear Spin and Parity | 0+ | - |
| Half-life | Stable | - |
| Charge Radius | 3.8399(21) | fm |
Data sourced from references:[1][2][4][5][6][7]
Unparalleled Stability: The Peak of the Binding Energy Curve
The defining characteristic of this compound is its exceptional nuclear stability, which arises from having the highest binding energy per nucleon (8.7945 MeV) among all known isotopes.[1][2] This value is marginally greater than that of Iron-56 (⁵⁶Fe), which is often mistakenly cited as the most stable nucleus.[3][4] While ⁵⁶Fe has a lower mass per nucleon, ⁶²Ni possesses a more tightly bound nucleus.[1]
The higher binding energy of ⁶²Ni signifies that more energy is required to break its nucleus apart into constituent protons and neutrons compared to any other nuclide.[4] This property establishes this compound as the theoretical endpoint for energy-releasing nuclear fusion processes in stars.[4] Fusion reactions that produce elements heavier than ⁶²Ni are endothermic, meaning they consume rather than release energy.[4]
Table 2: Comparison of this compound and Iron-56
| Property | This compound (⁶²Ni) | Iron-56 (⁵⁶Fe) |
|---|---|---|
| Protons (Z) | 28 | 26 |
| Neutrons (N) | 34 | 30 |
| Binding Energy per Nucleon | 8.7945 MeV | 8.7903 MeV |
| Mass per Nucleon | 930.417 MeV/c² | 930.412 MeV/c² |
| Natural Abundance | ~3.6% (of Ni) | ~91.8% (of Fe) |
Data sourced from references:[1][4]
The discrepancy between ⁶²Ni's maximal binding energy and ⁵⁶Fe's higher cosmic abundance is explained by the mechanisms of stellar nucleosynthesis. The alpha process in massive stars favors the production of ⁵⁶Ni (which later decays to ⁵⁶Fe) as it is the natural endpoint of silicon-burning.[1][8] The formation of ⁶²Ni occurs through less efficient pathways, resulting in its lower relative abundance in the universe.[4][8]
Caption: Relationship between binding energy and nuclear stability for iron-peak nuclides.
Occurrence, Synthesis, and Applications
Natural Occurrence and Synthesis this compound makes up approximately 3.6346% of naturally occurring nickel.[4] It is synthesized in the final stages of massive stars through silicon-burning processes, where a quasi-equilibrium state of nuclear reactions builds up iron-peak elements.[4] While it is the most stable nuclide, the kinetics of stellar nucleosynthesis favor the production of other isotopes like ⁵⁸Ni (the most abundant) and ⁶⁰Ni.[1][9]
For research purposes, ⁶²Ni is often enriched from its natural concentration. Techniques like gas-phase centrifugation using volatile nickel compounds (e.g., Ni(CO)₄) or electromagnetic separation in calutrons are employed to achieve isotopic purities exceeding 95%.[4][10]
Applications The unique properties of ⁶²Ni make it valuable in several specialized fields:
-
Nuclear Physics Research: As the most tightly bound nucleus, ⁶²Ni serves as a fundamental benchmark for testing and refining theoretical models of nuclear structure.[4]
-
Radionuclide Production: It is the precursor material for producing the radioisotope Nickel-63 (⁶³Ni) via neutron capture (⁶²Ni(n,γ)⁶³Ni).[2][7][11] ⁶³Ni has applications as a source for X-ray fluorescence (XRF), in electron capture detectors for gas chromatography, and as a power source in betavoltaic devices.[11][12]
-
Materials Science: Enriched ⁶²Ni is used in neutron scattering experiments to study the structure of amorphous metals and high-performance martensitic steels.[7][12]
Experimental Protocols: Isotope Ratio Mass Spectrometry (IRMS)
The precise determination of fundamental properties like isotopic mass and natural abundance is primarily accomplished through mass spectrometry. Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique that measures the relative abundance of isotopes in a sample with extremely high precision.[13][14]
Methodology for Isotopic Analysis of Nickel
The following protocol outlines the generalized steps for determining the isotopic composition of a nickel sample using a magnetic sector IRMS.
1. Sample Preparation and Introduction:
-
Conversion to Gaseous Form: The solid nickel sample (e.g., high-purity metal powder) must first be converted into a suitable gaseous compound. For nickel, this can be achieved by reacting it to form a volatile compound like nickel carbonyl (Ni(CO)₄) or nickelocene (Ni(C₅H₅)₂).[10][15] This step is critical and must be performed in a controlled environment to prevent isotopic fractionation.
-
Introduction to IRMS: The resulting gas is introduced into the high-vacuum system of the mass spectrometer. This is typically done through a dual-inlet system that allows for rapid and repeated comparison between the sample gas and a calibrated reference standard of known isotopic composition.
2. Ionization:
-
Electron Impact (EI) Source: Once inside the ion source, the gas molecules are bombarded by a high-energy beam of electrons.[13]
-
Ion Formation: This process ejects an electron from the molecule, creating a positively charged molecular ion (e.g., [Ni(CO)₄]⁺). The energy of the electron beam is carefully controlled to minimize fragmentation of the ion.
3. Mass Analysis:
-
Acceleration: The newly formed positive ions are accelerated out of the ion source by a strong electric field, forming a focused ion beam.
-
Magnetic Deflection: The ion beam then travels through a curved flight tube situated within a powerful magnetic field.[16] The magnetic field deflects the ions, with the radius of curvature being dependent on the mass-to-charge ratio (m/z) of the ion.[13] Lighter isotopes (e.g., ions containing ⁵⁸Ni) are deflected more sharply than heavier isotopes (e.g., ions containing ⁶²Ni).[13]
4. Detection and Data Acquisition:
-
Faraday Cups: Spatially separated ion beams corresponding to the different nickel isotopes are simultaneously collected by a series of detectors called Faraday cups.[14] Each cup is positioned to capture ions of a specific m/z.
-
Signal Measurement: When ions strike a Faraday cup, they generate a small electrical current. The intensity of this current is directly proportional to the abundance of that specific isotope in the beam.[16]
-
Isotope Ratio Calculation: The instrument's electronics measure these currents with very high precision. The ratio of the currents from the different cups provides the isotope ratio of the sample relative to the reference standard. This allows for the determination of the natural abundance of ⁶²Ni.
Caption: A simplified workflow for Isotope Ratio Mass Spectrometry (IRMS) analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. What is the most stable nucleus? | Science Questions with Surprising Answers [wtamu.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. Isotope data for this compound in the Periodic Table [periodictable.com]
- 7. buyisotope.com [buyisotope.com]
- 8. nuclear physics - Why is $^{58}\rm Ni$ the most common isotope or nuclide of nickel if $^{62}\rm Ni$ has the most binding energy (per nucleon) of ANY known nucleus? - Physics Stack Exchange [physics.stackexchange.com]
- 9. Isotopes of nickel - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tracesciences.com [tracesciences.com]
- 12. This compound Ni-62 Nickel Isotope - China Isotope Development [asiaisotopeintl.com]
- 13. benchchem.com [benchchem.com]
- 14. Isotope Ratio Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 15. researchgate.net [researchgate.net]
- 16. Education - Stable Isotopes NOAA GML [gml.noaa.gov]
An In-depth Technical Guide on the Nuclear Structure and Stability of Nickel-62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-62 (⁶²Ni) stands as a nuclide of particular interest in nuclear physics due to its exceptional stability. Comprising 28 protons and 34 neutrons, this isotope of nickel possesses the highest binding energy per nucleon of any known nuclide, a distinction that places it at the pinnacle of nuclear stability.[1][2] This technical guide provides a comprehensive overview of the nuclear structure and the factors contributing to the remarkable stability of this compound. It is intended for researchers, scientists, and professionals in drug development who may utilize isotopic labeling or require a deep understanding of nuclear properties in their work.
Nuclear Properties of this compound
The fundamental properties of the this compound nucleus are summarized in the table below. These values have been determined through a variety of high-precision experimental techniques.
| Property | Value | Experimental Method |
| Proton Number (Z) | 28 | Not Applicable |
| Neutron Number (N) | 34 | Not Applicable |
| Mass Number (A) | 62 | Not Applicable |
| Atomic Mass | 61.92834537(55) u | Penning Trap Mass Spectrometry |
| Binding Energy per Nucleon | 8.7945 MeV | Calculated from Atomic Mass |
| Total Binding Energy | 545.259 MeV | Calculated from Atomic Mass |
| Nuclear Spin (Ground State) | 0+ | Nuclear Spectroscopy |
| Natural Abundance | 3.634% | Multi-Collector ICP-MS |
Table 1: Key Nuclear Properties of this compound. The data presented here is derived from various experimental measurements, highlighting the precision with which the characteristics of this stable isotope are known.[1]
The Basis of this compound's Exceptional Stability
The extraordinary stability of this compound can be attributed to a confluence of factors rooted in the principles of nuclear structure. The interplay between the number of protons and neutrons, the arrangement of these nucleons in nuclear shells, and the resulting binding energy collectively contribute to its tightly bound nature.
A key indicator of nuclear stability is the binding energy per nucleon, which represents the average energy required to remove a single nucleon from the nucleus. For this compound, this value is the highest among all known isotopes, signifying that its nucleus is the most tightly bound.[1][3] While Iron-56 (⁵⁶Fe) is often cited in the context of stellar nucleosynthesis as an endpoint of fusion, it is this compound that holds the title for the most stable nucleus in terms of binding energy per nucleon.[2][3] This is a crucial distinction; ⁵⁶Fe has a lower mass per nucleon, which is a factor in its abundance in the cosmos, but ⁶²Ni possesses a greater binding energy per nucleon.[2]
| Nuclide | Binding Energy per Nucleon (MeV) |
| This compound | 8.7945 |
| Iron-58 | 8.7922 |
| Iron-56 | 8.7903 |
| Nickel-60 | 8.7807 |
| Nickel-58 | 8.732 |
Table 2: Comparison of Binding Energy per Nucleon for Select Isotopes. This table clearly illustrates the superior binding energy per nucleon of this compound compared to other stable isotopes in the iron-nickel region of the chart of nuclides.[2]
The stability of this compound is further understood through the nuclear shell model, which posits that nucleons (protons and neutrons) occupy quantized energy levels, or shells, within the nucleus. Nuclei with filled shells exhibit enhanced stability, analogous to the electron shell configuration of noble gases in chemistry. For this compound, the 28 protons represent a "magic number," corresponding to a filled proton shell, which significantly contributes to its stability. While 34 is not a magic number for neutrons, the overall combination of protons and neutrons in ⁶²Ni results in the highest binding energy.
The natural isotopic abundance of nickel on Earth also provides insight into nuclear stability. While Nickel-58 is the most abundant isotope, the presence of a significant fraction of this compound is consistent with its high degree of stability.
| Isotope | Natural Abundance (%) |
| ⁵⁸Ni | 68.077 |
| ⁶⁰Ni | 26.223 |
| ⁶¹Ni | 1.140 |
| ⁶²Ni | 3.634 |
| ⁶⁴Ni | 0.926 |
Table 3: Natural Isotopic Abundance of Nickel. The data shows that while not the most abundant, this compound is a significant component of naturally occurring nickel.[1]
Visualizing the Factors of Stability and Nuclear Structure
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key relationships and the theoretical structure of the this compound nucleus.
References
A Technical Guide to the Natural Abundance and Isotopic Mass of Nickel-62
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nickel-62 (⁶²Ni), focusing on its natural abundance and isotopic mass. It includes a summary of key data, a detailed description of the experimental protocols used for its characterization, and a visualization of the analytical workflow. This document is intended to serve as a core reference for professionals in research and development who require precise data on this stable isotope.
Core Properties of this compound
This compound is one of five stable isotopes of the element nickel.[1] It is distinguished in nuclear physics as the nuclide with the highest nuclear binding energy per nucleon of any known isotope, measured at approximately 8.795 MeV.[2] This property signifies its exceptional thermodynamic stability.[2] Despite being the most stable nuclide, it is not the most abundant of the nickel isotopes, a fact attributed to the mechanisms of stellar nucleosynthesis which favor the production of Nickel-58.[3][4]
Data Presentation: Isotopic Properties of Stable Nickel Isotopes
The precise determination of isotopic masses and abundances is critical for various applications, including isotope dilution mass spectrometry, geological dating, and metabolic studies. The values presented below are derived from high-precision measurements, primarily using mass spectrometry calibrated against certified reference materials.[5]
| Isotope | Isotopic Mass (u) | Natural Abundance (Atom %) |
| ⁵⁸Ni | 57.93534241 | 68.076886 ± 0.005919 |
| ⁶⁰Ni | 59.93078588 | 26.223146 ± 0.005144 |
| ⁶¹Ni | 60.93105557 | 1.139894 ± 0.000433 |
| ⁶²Ni | 61.92834537 | 3.634528 ± 0.001142 |
| ⁶⁴Ni | 63.927966 | 0.925546 ± 0.000599 |
Table 1: Isotopic mass and natural abundance of the five stable isotopes of nickel. Mass data is based on the 2020 Atomic Mass Evaluation (AME2020)[2] and abundance data is from the National Institute of Standards and Technology (NIST) SRM 986.[5][6]
Experimental Protocols for Isotope Determination
The experimental determination of the natural abundance and isotopic mass of elements like nickel relies predominantly on mass spectrometry.[7][8][9] This powerful analytical technique allows for the separation of ions based on their mass-to-charge ratio.
Methodological Overview: Mass Spectrometry
The fundamental workflow for isotopic analysis via mass spectrometry involves several key stages:
-
Sample Preparation and Purification: The initial step involves the meticulous preparation of the nickel sample. For high-precision measurements, this often requires purification of the element from the sample matrix to avoid isobaric interferences (ions of other elements that have a similar mass-to-charge ratio). This can be achieved through techniques such as cation exchange chromatography.[10] In some applications, particularly for biological materials, the sample may be digested and the nickel converted into a volatile chelate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
Ionization: The purified sample is introduced into the mass spectrometer, where it is vaporized and then ionized. Techniques such as Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are commonly employed.[5][12] In TIMS, the sample is heated on a metal filament until it ionizes. In ICP-MS, the sample is introduced into a high-temperature plasma, which atomizes and ionizes it.
-
Mass Analysis: The resulting beam of ions is accelerated and directed into a mass analyzer, typically a magnetic sector. The magnetic field deflects the ions according to their mass-to-charge ratio; lighter ions are deflected more than heavier ones.[9] This spatial separation allows for the distinct measurement of each isotope.
-
Detection: The separated ion beams are collected by detectors, such as Faraday cups, which measure the ion current for each isotope. The ratio of these currents corresponds to the relative abundance of the isotopes in the sample.
-
Calibration and Data Analysis: To achieve absolute isotopic ratios, the mass spectrometer is calibrated using synthetic isotopic standards of known composition.[5][6] The raw detector signals are corrected for mass bias and other instrumental effects to yield highly accurate and precise data on isotopic abundance and mass.[13]
Visualization of the Experimental Workflow
The following diagram illustrates the generalized workflow for determining the isotopic abundance and mass of this compound using mass spectrometry.
References
- 1. Isotopes of nickel - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. Isotope dilution gas chromatography/mass spectrometry for the determination of nickel in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotope-specific analysis of Ni by ICP-MS: applications of stable isotope tracers to biokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an isolation procedure and MC-ICP-MS measurement protocol for the study of stable isotope ratio variations of nickel - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Stellar Nucleosynthesis of Nickel-62: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel-62 (⁶²Ni) holds a unique position in nuclear astrophysics as the most tightly bound nucleus in terms of binding energy per nucleon. Its synthesis in stars is a complex interplay of various nucleosynthetic processes occurring in diverse stellar environments. This technical guide provides an in-depth exploration of the stellar nucleosynthesis of ⁶²Ni, detailing the primary astrophysical sites, the governing reaction pathways, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development who may utilize isotopic data in their respective fields.
Introduction
The cosmic origin of the elements is a cornerstone of modern astrophysics. While elements lighter than iron are primarily forged through fusion reactions in stellar interiors, the production of iron-peak and heavier elements involves more complex processes. This compound is of particular interest due to its maximal nuclear binding energy, making it a significant endpoint in stellar nucleosynthesis.[1] Understanding the stellar pathways leading to the formation of ⁶²Ni provides crucial insights into the physics of stellar evolution, supernova explosions, and the chemical enrichment of the galaxy.
Astrophysical Sites and Nucleosynthetic Processes
The synthesis of ⁶²Ni is not attributed to a single stellar environment but is rather the result of contributions from several key astrophysical sites and processes.
Asymptotic Giant Branch (AGB) Stars and the s-Process
Low- to intermediate-mass stars (approximately 0.8 to 8 solar masses) evolve into Asymptotic Giant Branch (AGB) stars in their later stages. Within the helium-burning shells of these stars, the slow neutron capture process (s-process) is a significant contributor to the production of ⁶²Ni.[2][3] The s-process involves the gradual capture of neutrons by seed nuclei, followed by beta decay if the newly formed isotope is unstable.[3] The primary neutron sources in AGB stars are the ¹³C(α,n)¹⁶O and ²²Ne(α,n)²⁵Mg reactions.[4][5] The s-process path methodically builds up heavier elements from iron-peak seed nuclei, including the stable isotopes of nickel.
Supernovae: The Engines of Explosive Nucleosynthesis
Supernova explosions provide the extreme conditions of temperature and density necessary for the rapid synthesis of a wide range of elements, including ⁶²Ni.
Type Ia supernovae, the thermonuclear explosions of carbon-oxygen white dwarfs in binary systems, are significant producers of iron-peak elements.[6][7] During these explosions, explosive silicon burning occurs, where a quasi-equilibrium of nuclear reactions leads to the formation of various isotopes, including ⁶²Ni.[1] The final abundances of the nickel isotopes are sensitive to the progenitor metallicity and the specific explosion model.
Massive stars (> 8 solar masses) end their lives in core-collapse supernovae. The shock wave from the collapsing core heats the overlying layers of the star, triggering explosive nucleosynthesis. In the inner regions, where temperatures exceed 3.5 GK, incomplete silicon burning and alpha-rich freeze-out occur, leading to the production of ⁵⁶Ni, which subsequently decays to iron, and also directly synthesizing stable nickel isotopes like ⁶²Ni.[2][8]
Quantitative Data
The following tables summarize key quantitative data related to the stellar nucleosynthesis of this compound.
Isotopic Abundances of Nickel
| Isotope | Solar Abundance (%)[9] |
| ⁵⁸Ni | 68.077 |
| ⁶⁰Ni | 26.223 |
| ⁶¹Ni | 1.140 |
| ⁶²Ni | 3.634 |
| ⁶⁴Ni | 0.926 |
Key Nuclear Reactions and Decay Data
| Reaction/Decay | Q-value (MeV) | Half-life | Notes |
| ⁶¹Ni(n,γ)⁶²Ni | 10.597 | - | A key reaction in the s-process. |
| ⁵⁸Fe(α,γ)⁶²Ni | 6.533 | - | A potential reaction pathway in alpha-rich environments. |
| ⁶²Cu → ⁶²Ni + e⁺ + νe | 3.947 | 9.67 min[10][11] | A precursor in some explosive burning scenarios.[10][11] |
| ⁶²Zn → ⁶²Cu + e⁺ + νe | 1.631 | 9.193 h[12] | A precursor to ⁶²Cu.[12] |
Comparative Nucleosynthetic Yields of ⁶²Ni in Supernova Models
The yield of ⁶²Ni in supernova explosions is dependent on the specific model parameters, such as the progenitor mass and metallicity. Below is a comparative summary from various theoretical models.
| Supernova Model | Progenitor Mass/System | Metallicity (Z) | ⁶²Ni Yield (Solar Masses) | Reference |
| Type Ia (Delayed Detonation) | Chandrasekhar Mass | Solar | ~1.5 x 10⁻⁵ | [13] |
| Type Ia (Sub-Chandrasekhar) | 1.06 M☉ | Solar | ~4.0 x 10⁻⁶ | [13] |
| Core-Collapse (15 M☉) | 15 M☉ | Solar | Varies with explosion energy | [14][15] |
| Core-Collapse (25 M☉) | 25 M☉ | Solar | Varies with explosion energy | [14][15] |
Note: Yields can vary significantly between different model assumptions and explosion physics.
Experimental Protocols
The determination of nuclear reaction rates crucial for stellar nucleosynthesis models relies on sophisticated experimental techniques.
Measurement of (n,γ) Cross Sections
A key reaction in the s-process production of ⁶²Ni is ⁶¹Ni(n,γ)⁶²Ni. The cross-section of this reaction at stellar energies is measured using time-of-flight (TOF) facilities like n_TOF at CERN.
Experimental Workflow:
-
Neutron Beam Production: A high-energy proton beam from a synchrotron impinges on a spallation target (e.g., lead), producing a broad spectrum of neutrons.[16]
-
Time-of-Flight Measurement: The neutrons travel down a long flight path (e.g., ~185 meters at n_TOF EAR1), and their energy is determined by their time of arrival at the experimental station.[2]
-
Target Preparation: A highly enriched, thin foil of the isotope of interest (e.g., ⁶¹Ni) is placed in the neutron beam.
-
Gamma-Ray Detection: The prompt gamma-rays emitted from the (n,γ) reaction are detected by a surrounding array of scintillators or germanium detectors.[10][17] A total absorption calorimeter can be used to measure the total energy of the gamma-ray cascade.[2][18]
-
Data Acquisition and Analysis: The time-of-flight information is correlated with the detected gamma-ray events to determine the neutron capture yield as a function of neutron energy. This yield is then used to calculate the reaction cross-section.
Accelerator Mass Spectrometry (AMS) for Reaction Product Quantification
For reactions producing long-lived radioactive isotopes, such as ⁶²Ni(n,γ)⁶³Ni, direct counting of the product nuclei is often more feasible than decay counting. Accelerator Mass Spectrometry (AMS) is a highly sensitive technique for this purpose.[19][20]
Experimental Protocol:
-
Sample Preparation: Following irradiation of the target material (e.g., ⁶²Ni), the sample is chemically processed to extract the nickel and remove any isobaric interference (e.g., ⁶³Cu). This may involve electrodissolution and the formation of nickel carbonyl gas for purification.
-
Ion Source: The purified nickel sample is placed in the ion source of the AMS system, where it is sputtered to produce a beam of negative ions.[9]
-
Acceleration and Stripping: The negative ions are accelerated to high energies (MeV) in a tandem accelerator. In the terminal of the accelerator, the ions pass through a thin foil or gas, which strips off multiple electrons, destroying molecular isobars and creating highly charged positive ions.[9]
-
Mass and Charge State Selection: A series of magnets and electrostatic analyzers are used to select the ions of the desired mass and charge state (e.g., ⁶³Ni).
-
Detection: The selected ions are then directed to a detector that can count individual ions, allowing for a precise measurement of the isotopic ratio (e.g., ⁶³Ni/⁶²Ni).[20]
Visualizations of Nucleosynthesis Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the synthesis of this compound.
Caption: The s-process pathway to this compound in AGB stars.
Caption: Simplified silicon burning and alpha-rich freeze-out pathway.
Conclusion
The stellar nucleosynthesis of this compound is a multifaceted process, with significant contributions from both quiescent stellar evolution in AGB stars and explosive events like supernovae. The s-process in AGB stars provides a steady production pathway, while explosive silicon burning and related processes in supernovae are responsible for the bulk of the iron-peak elements, including ⁶²Ni. The precise yields are sensitive to the astrophysical conditions, highlighting the importance of accurate nuclear reaction data obtained through sophisticated experimental techniques. Continued research, combining theoretical modeling with experimental measurements, will further refine our understanding of the cosmic origins of this uniquely stable nucleus.
References
- 1. archive.int.washington.edu [archive.int.washington.edu]
- 2. The 234U Neutron Capture Cross Section Measurement at the n_TOF Facility (Conference) | OSTI.GOV [osti.gov]
- 3. s-process - Wikipedia [en.wikipedia.org]
- 4. arxiv.org [arxiv.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. ucolick.org [ucolick.org]
- 7. icts.res.in [icts.res.in]
- 8. Silicon-burning process - Wikipedia [en.wikipedia.org]
- 9. sites.iiserpune.ac.in [sites.iiserpune.ac.in]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. aanda.org [aanda.org]
- 13. resolve.cambridge.org [resolve.cambridge.org]
- 14. iris.unitn.it [iris.unitn.it]
- 15. 50Cr and 53Cr neutron capture cross sections measurement at the n_TOF facility at CERN [arxiv.org]
- 16. Research Portal [laro.lanl.gov]
- 17. [nucl-ex/0406009] The stellar (n,gamma) cross section of 62Ni [arxiv.org]
- 18. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 19. hep.ucsb.edu [hep.ucsb.edu]
- 20. rerf.or.jp [rerf.or.jp]
An In-depth Technical Guide to the Physical and Chemical Properties of NICKEL-62
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Nickel-62 (⁶²Ni), an isotope of significant interest in nuclear physics and various research applications.
Introduction to this compound
This compound is a stable isotope of the element nickel, distinguished by its nucleus containing 28 protons and 34 neutrons.[1][2][3][4][5] While it constitutes a small fraction of naturally occurring nickel, its exceptional nuclear stability makes it a subject of fundamental scientific importance.[1][5] Notably, ⁶²Ni possesses the highest nuclear binding energy per nucleon of any known nuclide, positioning it as a key benchmark in the study of nuclear structure and stellar nucleosynthesis.[1][2][3][4][5][6]
Physical and Nuclear Properties
The physical and, particularly, the nuclear properties of this compound are its most defining characteristics. These properties are summarized in the tables below.
Atomic and Nuclear Characteristics
| Property | Value |
| Symbol | ⁶²Ni |
| Atomic Number (Z) | 28 |
| Neutron Number (N) | 34 |
| Mass Number (A) | 62 |
| Isotopic Mass | 61.928345 Da[2][4][7] |
| Atomic Mass | 61.9283488 ± 0.0000015 amu[1][8][9] |
| Nuclear Spin and Parity (Jπ) | 0+[1][3] |
| Natural Abundance | 3.6346%[1][2][4] |
| Stability | Stable[1][2][3][4][5] |
Nuclear Binding and Energy Properties
| Property | Value |
| Binding Energy per Nucleon | 8.7945 MeV[2][3][4][6][10] |
| Total Binding Energy | 545.259 MeV[1] |
| Mass Excess | -66.7462 MeV[3] |
Neutron Cross-Section Data
The interaction of this compound with neutrons is critical for its application in nuclear reactors and for the production of other isotopes.
| Reaction | Cross-Section (at 0.0253 eV) | Resonance Integral |
| (n, total) | 23.79 b | - |
| (n, elastic) | 9.583 b | - |
| (n, γ) | 14.20 b | 6.892 b |
| (n, p) | (E-thr = 4.532 MeV) | - |
| (n, α) | (E-thr = 444.6 keV) | - |
Data sourced from JENDL-4.0 at 300K.[11]
Chemical Properties
The chemical properties of isotopes of an element are nearly identical, as they are determined by the electron configuration, which is the same for all isotopes. Therefore, the chemical properties of this compound are, for all practical purposes, the same as those of naturally occurring nickel. Nickel is a transition metal that exhibits moderate reactivity. It is resistant to corrosion in air and water at ambient temperatures due to the formation of a passivating oxide layer.
Subtle differences in reaction rates can occur due to the kinetic isotope effect , where the heavier mass of ⁶²Ni compared to other nickel isotopes can lead to slightly slower reaction kinetics. However, for a heavy element like nickel, this effect is generally small and not significant in most chemical applications. There is a lack of extensive literature specifically detailing the chemical kinetics of ⁶²Ni. One notable phenomenon is the magnetic isotope effect , which has been observed to influence the oxidation of Ni²⁺ to Ni³⁺. This effect is, however, specific to the magnetic isotope ⁶¹Ni and not applicable to ⁶²Ni, which has a nuclear spin of 0.[12]
Experimental Protocols
The determination of the fundamental properties of this compound relies on sophisticated experimental techniques. Below are overviews of the methodologies for key measurements.
Determination of Atomic Mass: Penning Trap Mass Spectrometry
Principle: This technique measures the cyclotron frequency of ions in a strong, uniform magnetic field and a weak, quadrupolar electric field. The cyclotron frequency is inversely proportional to the mass-to-charge ratio of the ion, allowing for highly precise mass determination.
Methodology:
-
Ion Production and Introduction: A sample containing this compound is ionized, and the resulting ions are introduced into the Penning trap system.
-
Ion Trapping and Cooling: The ions are confined radially by the magnetic field and axially by the electric field. The ions are cooled to reduce their kinetic energy.
-
Excitation and Measurement: A radiofrequency field is applied. When the frequency of this field matches the cyclotron frequency of the ⁶²Ni ions, the ions absorb energy and their orbital radius increases.
-
Detection: The excited ions are ejected from the trap, and their time-of-flight to a detector is measured. The time-of-flight is dependent on the ion's kinetic energy, allowing for the determination of the cyclotron frequency.[13][14]
-
Mass Calculation: By comparing the cyclotron frequency of ⁶²Ni to that of a reference ion with a well-known mass, the atomic mass of ⁶²Ni can be calculated with high precision.
Measurement of Neutron Capture Cross-Section
Principle: This experiment measures the probability of a this compound nucleus capturing a neutron to form Nickel-63. The cross-section is determined by bombarding a ⁶²Ni target with a neutron beam and measuring the resulting gamma-ray emissions or the production of ⁶³Ni.
Methodology:
-
Target Preparation: A highly enriched sample of this compound (often in the form of NiO) is prepared.[2][15]
-
Neutron Beam Production: A pulsed neutron beam with a known energy spectrum is generated, typically through a reaction such as ⁷Li(p,n)⁷Be using a particle accelerator.[2][15]
-
Irradiation: The ⁶²Ni target is placed in the path of the neutron beam.
-
Gamma-Ray Detection: Scintillation detectors (e.g., NaI(Tl) or BaF₂) are used to detect the prompt gamma-rays emitted immediately after neutron capture.[2][15][16] The energy and timing of these gamma-rays provide information about the capture reaction.
-
Data Analysis: The neutron energy is determined by the time-of-flight technique. The capture yield is measured as a function of neutron energy, and from this, the neutron capture cross-section is calculated.[17]
Isotope Enrichment: Gas Centrifugation
Principle: This method separates isotopes based on their small mass difference by spinning a gaseous compound of the element at very high speeds in a centrifuge. The heavier isotopes are thrown further towards the outer wall of the centrifuge.
Methodology:
-
Compound Formation: Nickel is converted into a volatile gaseous compound, such as nickel tetracarbonyl (Ni(CO)₄) or tetrafluorophosphine-nickel (Ni(PF₃)₄).[1][3][18]
-
Centrifugation: The gas is fed into a high-speed centrifuge. The centrifugal force creates a pressure gradient, with the heavier molecules containing ⁶²Ni and ⁶⁴Ni concentrating near the outer wall.
-
Extraction: Streams of gas are extracted from the inner (enriched in lighter isotopes) and outer (enriched in heavier isotopes) parts of the centrifuge.
-
Cascading: To achieve high enrichment, multiple centrifuges are connected in a series (a cascade). The enriched output from one centrifuge becomes the feed for the next, progressively increasing the concentration of the desired isotope.[19]
Visualizations
Production of Nickel-63
This compound is the precursor for the production of the radioisotope Nickel-63, which has applications in betavoltaic devices and as an electron capture source.[20] The production pathway is a simple neutron capture reaction.
Caption: Production of Nickel-63 via neutron capture by this compound.
Experimental Workflow for Isotope Analysis
The general workflow for the analysis of nickel isotopes, from natural occurrence to high-purity samples for research, involves several key stages.
Caption: General workflow for the enrichment and analysis of this compound.
Conclusion
This compound stands out among stable isotopes due to its unparalleled nuclear stability, a property that makes it an invaluable tool in nuclear physics research. While its chemical properties are largely indistinguishable from other nickel isotopes, its unique nuclear characteristics are the subject of ongoing scientific investigation and application. The experimental techniques outlined in this guide are essential for continuing to unravel the fundamental nature of this remarkable nuclide.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. inis.iaea.org [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. applets.kcvs.ca [applets.kcvs.ca]
- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 10. Research Portal [laro.lanl.gov]
- 11. Isotopes of nickel - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Penning-Trap developments: experimental techniques - Experimental Medical Physics - LMU Munich [med.physik.uni-muenchen.de]
- 14. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 15. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [laro.lanl.gov]
- 18. Liquid solution centrifugation for safe, scalable, and efficient isotope separation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. physicstoday.aip.org [physicstoday.aip.org]
- 20. This compound Ni-62 Nickel Isotope - China Isotope Development [asiaisotopeintl.com]
The 60Fe-60Ni System: A Chronometer for the Turbulent Dawn of the Solar System
A Technical Guide on the Significance of Nickel-60 in Unraveling the Early History of our Solar System
The isotopic composition of meteorites, the pristine remnants of our solar system's formation, provides an unparalleled window into the initial conditions and dynamic processes that governed its birth approximately 4.6 billion years ago. Among the key isotopic systems utilized by cosmochemists, the decay of the short-lived radionuclide Iron-60 (60Fe) to Nickel-60 (60Ni) serves as a powerful chronometer and a tracer of nucleosynthetic events that preceded and influenced the formation of our planetary system. This technical guide delves into the core principles of the 60Fe-60Ni system, the analytical methodologies employed in its study, and its profound implications for our understanding of the early solar system.
The Formation of the Solar System: A Brief Overview
Our solar system is believed to have formed from the gravitational collapse of a dense molecular cloud.[1][2][3] This collapse was likely triggered by a nearby energetic event, such as a supernova.[4][5][6] As the cloud contracted, a central protostar, the nascent Sun, formed, surrounded by a rotating disk of gas and dust known as the solar nebula or protoplanetary disk.[1][2][3] Within this disk, dust grains began to accrete, forming progressively larger bodies from planetesimals to protoplanets, eventually leading to the planets we see today.[1][2] This entire process, from the initial collapse to the formation of planets, is estimated to have occurred over a few million years.[7]
Short-Lived Radionuclides: Cosmic Clocks
The early solar system was seeded with a variety of short-lived radionuclides, which are radioactive isotopes with half-lives on the order of millions of years.[7][8][9] These radionuclides, now extinct, were synthesized in stars and injected into the presolar nebula.[10] Their decay products, found as isotopic anomalies in meteorites, serve as invaluable chronometers for dating events in the early solar system with high precision.[7] The presence of specific short-lived radionuclides also provides clues about the astrophysical environment in which the solar system formed.[8][11]
One of the most significant of these is Iron-60 (60Fe), which decays to Nickel-60 (60Ni) with a half-life of approximately 2.62 million years.[12][13] The presence of excess 60Ni in meteoritic components is a clear indicator of the initial presence of live 60Fe in the early solar system.[5][14]
The 60Fe-60Ni Decay System: A Chronometer and Tracer
The decay of 60Fe to 60Ni proceeds via beta decay.[15] The amount of radiogenic 60Ni (60Ni*) in a sample is directly proportional to the initial amount of 60Fe and the time elapsed since the system became closed to isotopic exchange. This relationship forms the basis of the 60Fe-60Ni chronometer.[16] By measuring the isotopic composition of nickel and the iron-to-nickel elemental ratio in different mineral phases of a meteorite, a timeline of events such as planetary differentiation and the formation of chondrules can be established.[17][18]
Furthermore, because 60Fe is primarily produced in massive stars and dispersed through supernova explosions, its presence and distribution in the early solar system provide strong evidence for a nearby supernova event that likely triggered the collapse of the solar nebula and injected freshly synthesized material into it.[4][5][6][19]
Quantitative Data from Meteorite Analysis
The study of various meteorite groups, including chondrites, eucrites, and iron meteorites, has yielded crucial data on the initial abundance of 60Fe in the early solar system. This data is typically presented as the initial 60Fe/56Fe ratio at the time of the solar system's formation.
| Meteorite Type | Sample | Initial 60Fe/56Fe Ratio (x 10-7) | Reference |
| Ordinary Chondrite | Semarkona (LL3.0) | 7.3 ± 2.6 | [20] |
| Ordinary Chondrite | Semarkona (LL3.0) | 9.2 ± 2.4 | [21][22] |
| Eucrite | Chervony Kut | ~0.075 | [14] |
| Eucrite | Juvinas | ~0.004 | [14] |
| Angrite | D'Orbigny | 0.281 ± 0.086 (inferred) | [23] |
Note: The initial 60Fe/56Fe ratios can vary between different meteorite samples and even within different components of the same meteorite, suggesting a heterogeneous distribution of 60Fe in the early solar nebula.[24][25][26]
Experimental Protocols for 60Ni Isotopic Analysis
The precise measurement of nickel isotopic compositions in meteoritic samples is a challenging analytical task due to the low abundance of 60Fe and the potential for isobaric interferences. The primary technique used is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS).[17][27]
Sample Preparation and Chemical Separation
-
Sample Digestion: A whole-rock meteorite sample or a specific mineral separate is powdered and dissolved using a mixture of strong acids (e.g., HF, HNO3).
-
Chemical Separation of Nickel: Nickel is chemically separated from the bulk sample matrix using ion-exchange chromatography. This is a critical step to remove elements that could cause isobaric interferences during mass spectrometric analysis. A multi-step column chemistry procedure is often employed to achieve high purity of the nickel fraction.[27]
Mass Spectrometry
-
Instrumentation: A high-resolution MC-ICPMS instrument is used for the isotopic analysis of the purified nickel solution.[16][27]
-
Data Acquisition: The instrument simultaneously measures the ion beams of different nickel isotopes (e.g., 58Ni, 60Ni, 61Ni, 62Ni).
-
Interference Correction: Corrections are applied to the measured isotope ratios to account for any remaining isobaric interferences (e.g., from 58Fe on 58Ni) and instrumental mass fractionation.
-
Data Normalization: The measured 60Ni/58Ni ratio is typically normalized to a stable nickel isotope ratio, such as 61Ni/58Ni or 62Ni/58Ni, to correct for instrumental mass bias. The excess in 60Ni is then calculated relative to a terrestrial standard.
Visualizing Key Concepts
The following diagrams illustrate the core concepts discussed in this guide.
References
- 1. claritydeskhub.com [claritydeskhub.com]
- 2. Formation of Solar System - GeeksforGeeks [geeksforgeeks.org]
- 3. scribd.com [scribd.com]
- 4. Did a supernova make the solar system? - 12 Oct 2017 - All About Space Magazine - Readly [gb.readly.com]
- 5. NOVA | Origins of the Solar System [pbs.org]
- 6. Our Solar System’s “shocking” origin | Carnegie Science [carnegiescience.edu]
- 7. Short-Lived Nuclides in the Early Solar System: Abundances, Origins, and Applications | Annual Reviews [annualreviews.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Massive stars and short-lived radionuclides in the Solar System | EAS Publications Series [eas-journal.org]
- 11. Solar system genealogy revealed by extinct short-lived radionuclides in meteorites | Astronomy & Astrophysics (A&A) [aanda.org]
- 12. Universe Cluster: Half-life of iron-60 surprises researchers [universe-cluster.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
- 16. researchgate.net [researchgate.net]
- 17. lpi.usra.edu [lpi.usra.edu]
- 18. Planetesimal and Asteroidal earLy evoLution in the solAr System | ANR [anr.fr]
- 19. mpe.mpg.de [mpe.mpg.de]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. lpi.usra.edu [lpi.usra.edu]
- 24. researchgate.net [researchgate.net]
- 25. PSRD: The Sun's Crowded Delivery Room [psrd.hawaii.edu]
- 26. researchgate.net [researchgate.net]
- 27. lpi.usra.edu [lpi.usra.edu]
Production of Nickel-62: A Technical Guide for Researchers and Scientists
A critical examination of Nickel-62's origins reveals that its production is not a direct outcome of nuclear fission. Instead, this exceptionally stable isotope is primarily synthesized through stellar nucleosynthesis and industrially isolated via isotope enrichment. This guide clarifies the common misconception regarding its formation and provides a detailed overview of its established production pathways and its significant applications within nuclear environments.
Addressing the Fission Misconception
Contrary to the inquiry's premise, this compound (⁶²Ni) is not a product of the nuclear fission of common fissile materials such as Uranium-235 (²³⁵U) or Plutonium-239 (²³⁹Pu). The fission of these heavy nuclei typically results in an asymmetrical split, yielding two smaller nuclei with mass numbers clustering around 90-100 amu and 130-140 amu.[1] The mass number of this compound, which is 62, falls outside of these probable ranges. A thorough review of established fission product yield databases confirms that ⁶²Ni is not a significant direct or cumulative fission product. While some online sources may ambiguously state that ⁶²Ni is "produced by fission," this likely refers to its applications and manipulations within the neutron-rich environment of a nuclear reactor, rather than being a direct fission fragment.
Primary Production Pathways of this compound
The abundance of this compound in the universe and its availability for scientific and industrial use are attributable to two main processes: stellar nucleosynthesis and industrial isotope enrichment.
Stellar Nucleosynthesis
The primordial production of this compound occurs in the cores of massive stars.[2] During the final stages of a star's life, specifically in the silicon-burning phase, a series of nuclear fusion reactions create elements up to the "iron peak."[2] this compound is one of the nuclides formed in this process. It is noteworthy for having the highest binding energy per nucleon of any known isotope, making it extremely stable.[2][3][4] This exceptional stability is a key factor in its formation during stellar evolution.
Industrial Isotope Enrichment
For practical applications requiring high-purity this compound, industrial-scale isotope enrichment of natural nickel is the standard method of production. Natural nickel is composed of five stable isotopes, with this compound having a natural abundance of approximately 3.634%.[1] The primary techniques for enriching this compound are electromagnetic isotope separation (EMIS) and gas centrifugation of a volatile nickel compound, such as nickel carbonyl.
| Isotope of Nickel | Natural Abundance (%)[1] |
| ⁵⁸Ni | 68.077 |
| ⁶⁰Ni | 26.223 |
| ⁶¹Ni | 1.140 |
| ⁶²Ni | 3.634 |
| ⁶⁴Ni | 0.926 |
The Role of this compound in a Fission Environment: Production of Nickel-63
While not a fission product itself, enriched this compound plays a crucial role as a target material within nuclear reactors for the production of the radioisotope Nickel-63 (⁶³Ni).[3][5] This process involves the neutron capture reaction ⁶²Ni(n,γ)⁶³Ni.
Experimental Protocol for Nickel-63 Production via Neutron Irradiation of this compound
The production of Nickel-63 is typically carried out in a high-flux nuclear reactor. The following provides a generalized experimental protocol:
-
Target Preparation: A target is fabricated from highly enriched this compound, often in the form of a metal powder, foil, or plated surface. The mass and purity of the ⁶²Ni are precisely measured.
-
Encapsulation: The this compound target is encapsulated in a material with a low neutron absorption cross-section, such as high-purity aluminum or quartz, to ensure structural integrity and containment during irradiation.
-
Irradiation: The encapsulated target is placed in a high thermal neutron flux region of a nuclear reactor. The duration of the irradiation is calculated based on the neutron flux, the neutron capture cross-section of ⁶²Ni, and the desired specific activity of the resulting ⁶³Ni.
-
Cooling: Following irradiation, the target is stored in a shielded "hot cell" for a cooling period. This allows for the decay of short-lived radioisotopes produced from impurities in the target and capsule material.
-
Dissolution and Chemical Purification: The irradiated target is remotely handled and dissolved, typically in a strong acid. Chemical separation techniques, such as ion exchange chromatography or solvent extraction, are then employed to separate the Nickel-63 from any remaining unreacted this compound and other impurities.
-
Quality Control: The final product is analyzed to determine its radiochemical purity, specific activity, and total activity.
Workflow for the production of Nickel-63 from enriched this compound.
Other Nuclear-Related Applications of this compound
Beyond its use in producing Nickel-63, enriched this compound finds applications in other specialized areas of nuclear science and technology:
-
Tracer Studies: Due to its unique nuclear properties, ⁶²Ni can be used as a stable isotope tracer in various research applications, including materials science and studies of nickel metabolism.
-
Nuclear Physics Research: this compound targets are used in particle accelerators for fundamental nuclear physics experiments to study nuclear structure and reaction dynamics.[5][6] For example, the ⁶²Ni(p,2n)⁶¹Cu reaction is a pathway to produce the PET radionuclide Copper-61.[6]
Conclusion
Clarification of Ni-62's relationship to nuclear fission.
References
- 1. hpschapters.org [hpschapters.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. physics.smu.edu [physics.smu.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. Production of the PET radionuclide 61Cu via the 62Ni(p,2n)61Cu nuclear reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Nickel-62 in Nuclear Physics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-62 (⁶²Ni) is a stable isotope of nickel of significant interest in nuclear physics research. It is distinguished by having the highest nuclear binding energy per nucleon of any known nuclide, making it the most stable atomic nucleus.[1][2][3] This unique property, along with its nuclear structure, renders ⁶²Ni an invaluable tool for a variety of applications in fundamental and applied nuclear science. These applications range from serving as a benchmark for nuclear models to its use as a target material for producing medical and industrial radioisotopes. This document provides detailed application notes and experimental protocols for the use of ⁶²Ni in nuclear physics research.
Key Nuclear Properties of this compound
A comprehensive understanding of the nuclear properties of ⁶²Ni is essential for its application in research. Key quantitative data are summarized in the table below.
| Property | Value | Unit | Reference |
| Atomic Number (Z) | 28 | - | [1] |
| Neutron Number (N) | 34 | - | [1] |
| Isotopic Mass | 61.9283488 | u | [1] |
| Natural Abundance | 3.634 | % | [2] |
| Binding Energy per Nucleon | 8.795 | MeV | [1] |
| Total Binding Energy | 545.259 | MeV | [1] |
| Nuclear Spin | 0+ | - | [1] |
Applications in Nuclear Physics Research
Validation of Nuclear Models
Due to its exceptional stability, ⁶²Ni serves as a crucial benchmark for testing and refining theoretical models of nuclear structure.[1]
-
Semi-Empirical Mass Formula (SEMF): The precisely measured binding energy of ⁶²Ni is a key data point for calibrating the parameters of the SEMF, particularly the volume and surface energy terms. Discrepancies between theoretical predictions and the experimental value for ⁶²Ni can highlight the need for refinements to the model, such as the inclusion of shell effects.[1]
-
Nuclear Shell Model: The structure of ⁶²Ni, with its filled proton shell (Z=28), provides an excellent case for shell model calculations. By comparing the calculated energy levels and transition probabilities with experimental data obtained from studies on ⁶²Ni, physicists can validate the effective nucleon-nucleon interactions used in these models.[4]
Neutron Capture and Nucleosynthesis Studies
The neutron capture cross-section of ⁶²Ni is of paramount importance in the study of stellar nucleosynthesis, particularly the slow neutron-capture process (s-process). The s-process is responsible for the formation of approximately half of the elements heavier than iron.[3]
-
The ⁶²Ni(n,γ)⁶³Ni Reaction: This reaction is a key step in the s-process pathway. The rate of this reaction, determined by its cross-section, influences the abundance of heavier isotopes.[5] Accurate measurements of the ⁶²Ni neutron capture cross-section are therefore essential for validating models of stellar evolution and element formation.
The following table summarizes experimentally determined Maxwellian-Averaged Cross Sections (MACS) for the ⁶²Ni(n,γ)⁶³Ni reaction at various stellar temperatures.
| Stellar Temperature (kT) | MACS | Unit | Reference |
| 25 keV | 31.5 ± 3.3 | mb | [6] |
| 30 keV | 25.8 ± 2.6 | mb | [6] |
| 30 keV | 37.2 ± 3.2 | mb | [7] |
A more comprehensive set of neutron capture cross-section data from the JENDL-4.0 library is presented below.
| Reaction | 0.0253-eV Cross Section | Maxwellian Average | Resonance Integral | 14-MeV Cross Section | Fission Spectrum Average | Unit | Reference |
| (n,total) | 23.79 | 25.03 | - | 2.760 | 3.672 | b | [8] |
| (n,elastic) | 9.583 | 10.82 | - | 1.276 | 3.088 | b | [8] |
| (n,inelastic) | - | - | - | 635.1 | 580.5 | mb | [8] |
| (n,2n) | - | - | - | 808.2 | 204.1 | µb | [8] |
| (n,γ) | 14.20 | 14.21 | 6.892 | 28.95 | 3.450 | b, b, b, µb, mb | [8] |
| (n,p) | - | - | - | 24.02 | 34.56 | mb, µb | [8] |
| (n,a) | - | - | - | 17.30 | 42.56 | mb, µb | [8] |
Production of the Radioisotope Nickel-63
Enriched ⁶²Ni is used as a target material for the production of the radioisotope Nickel-63 (⁶³Ni) via neutron capture in a nuclear reactor.[9][10] ⁶³Ni is a pure beta emitter with a long half-life (101.2 years) and is used in various applications, including:
-
Electron Capture Detectors (ECDs): Used in gas chromatography for the detection of electrophilic compounds.
-
Betavoltaic Devices: As a power source for low-power, long-life applications.
-
Tracer Studies: In environmental and biological research.
The production reaction is: ⁶²Ni + n → ⁶³Ni + γ
Experimental Protocols
Protocol 1: Preparation of an Enriched ⁶²Ni Target by Electrodeposition
This protocol describes the preparation of a thin, uniform ⁶²Ni target on a suitable backing material, a common requirement for nuclear reaction experiments. Electrodeposition is a widely used technique for this purpose.[11]
Materials and Equipment:
-
Enriched ⁶²Ni metal or salt (e.g., ⁶²NiSO₄)
-
High-purity backing foil (e.g., copper, gold, or tantalum)
-
Electrodeposition cell
-
DC power supply
-
Electrolyte solution (e.g., Watts bath: nickel sulfate, nickel chloride, boric acid)[11]
-
Deionized water
-
Acetone and/or ethanol for cleaning
-
Analytical balance
-
Alpha particle thickness gauge or other suitable thickness measurement device
Procedure:
-
Substrate Preparation:
-
Cut the backing foil to the desired target dimensions.
-
Degrease the backing foil by sonicating in acetone and then ethanol for 10-15 minutes each.
-
Rinse thoroughly with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon).
-
Weigh the clean, dry backing foil accurately.
-
-
Electrolyte Preparation:
-
Prepare the electrolyte solution. A typical Watts bath composition is:
-
Nickel Sulfate (NiSO₄·6H₂O): 240-300 g/L
-
Nickel Chloride (NiCl₂·6H₂O): 45-60 g/L
-
Boric Acid (H₃BO₃): 30-40 g/L
-
-
Dissolve the components in deionized water. If starting with enriched ⁶²Ni metal, it must first be dissolved in an appropriate acid (e.g., nitric acid) and converted to the desired salt.
-
Adjust the pH of the solution to the optimal range for deposition (typically 3.0-4.5).
-
-
Electrodeposition:
-
Assemble the electrodeposition cell with the prepared backing foil as the cathode and a high-purity nickel or platinum foil as the anode.
-
Fill the cell with the ⁶²Ni electrolyte solution.
-
Connect the electrodes to the DC power supply.
-
Apply a constant current density (typically in the range of 1-10 mA/cm²). The optimal current density should be determined empirically to achieve a uniform and adherent deposit.
-
Monitor the deposition process. The deposition time will depend on the desired target thickness and the current density.
-
After the desired deposition time, turn off the power supply and carefully remove the target from the cell.
-
-
Target Finishing and Characterization:
-
Gently rinse the target with deionized water to remove any residual electrolyte.
-
Rinse with ethanol and dry carefully.
-
Weigh the final target to determine the mass of the deposited ⁶²Ni.
-
Measure the thickness and uniformity of the deposited layer using an alpha particle thickness gauge or other appropriate method.
-
Protocol 2: Measurement of the ⁶²Ni(n,γ)⁶³Ni Cross Section using the Time-of-Flight Technique
This protocol outlines the general methodology for measuring the neutron capture cross-section of ⁶²Ni as a function of neutron energy using the time-of-flight (TOF) technique.[12][13]
Experimental Setup:
-
Pulsed Neutron Source: A facility that produces short bursts of neutrons with a broad energy spectrum (e.g., a spallation neutron source or a linear accelerator with a suitable target).
-
Enriched ⁶²Ni Target: Prepared as described in Protocol 1.
-
Flight Path: An evacuated tube of a known length (e.g., 185 meters at the n_TOF facility at CERN) that allows neutrons to travel from the source to the target.[12]
-
Gamma-ray Detector Array: A set of detectors surrounding the target to detect the prompt gamma-rays emitted from the (n,γ) reaction (e.g., C₆D₆ liquid scintillators or BaF₂ crystals).[6][14]
-
Data Acquisition System: To record the time-of-flight of the neutrons and the energy of the detected gamma-rays.
Procedure:
-
Beam Preparation: A pulsed beam of protons or electrons from an accelerator strikes a production target, generating a burst of neutrons.
-
Neutron Time-of-Flight: The neutrons travel down the flight path. The time it takes for a neutron to travel from the source to the ⁶²Ni target is precisely measured. This time-of-flight is directly related to the neutron's kinetic energy.
-
Neutron Capture Event: When a neutron is captured by a ⁶²Ni nucleus, the resulting excited ⁶³Ni nucleus de-excites by emitting a cascade of prompt gamma-rays.
-
Gamma-ray Detection: The gamma-ray detector array detects these characteristic gamma-rays.
-
Data Analysis:
-
The neutron energy is determined from its time-of-flight.
-
The number of capture events at each neutron energy is counted.
-
The neutron flux at the target position is measured independently using a neutron monitor.
-
The neutron capture cross-section is then calculated as a function of neutron energy by normalizing the number of capture events to the neutron flux and the number of ⁶²Ni atoms in the target.
-
Visualizations
Caption: Workflow for preparing an enriched ⁶²Ni target via electrodeposition.
Caption: Simplified s-process nucleosynthesis pathway around ⁶²Ni.
Caption: Workflow for a neutron capture cross-section measurement using the TOF method.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. s-process - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [laro.lanl.gov]
- 7. researchgate.net [researchgate.net]
- 8. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 9. Making radioactive 63Ni to target explosives [ornl.gov]
- 10. This compound - isotopic data and properties [chemlin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Utilizing Nickel-62 as a Stable Isotope Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating the metabolic fate of elements and compounds within biological systems. Nickel-62 (⁶²Ni), a stable, non-radioactive isotope of nickel, serves as a valuable tracer for understanding the absorption, distribution, metabolism, and excretion (ADME) of nickel-containing compounds and for broader applications in metallomics and drug development. Its use overcomes the limitations associated with radioactive isotopes, allowing for safe and ethical studies in a variety of models, including humans.[1][2] The exceptional stability of ⁶²Ni, which has the highest binding energy per nucleon of any known nuclide, ensures its integrity as a tracer throughout biological processes.[3][4]
This document provides detailed application notes and protocols for the use of ⁶²Ni as a stable isotope tracer in research and drug development settings.
Key Properties of this compound
| Property | Value |
| Natural Abundance | 3.6345%[3][4][5] |
| Isotopic Mass | 61.928345 Da[3] |
| Stability | Stable (non-radioactive)[3] |
Applications in Research and Drug Development
The primary application of ⁶²Ni as a tracer is in pharmacokinetic and metabolic studies. By introducing a known quantity of ⁶²Ni-labeled compound, researchers can track its journey through a biological system, providing critical data for drug development and toxicology.
-
Human Metabolism Studies: ⁶²Ni has been successfully used to investigate nickel metabolism in humans, providing data on absorption, excretion, and plasma kinetics.[6]
-
Drug Development (ADME Studies): Stable isotope labeling, including with ⁶²Ni, is a crucial tool in drug development for mapping a drug's absorption, distribution, metabolism, and excretion.[1] This information is vital for assessing the safety and efficacy of new drug candidates.
-
Environmental and Toxicological Studies: ⁶²Ni can be used to trace the environmental fate of nickel pollution and to study its toxicological effects in various organisms.
-
Metallomics: The study of the roles of metals in biological systems can be advanced by using ⁶²Ni to trace the pathways and interactions of nickel.
Data Presentation
Quantitative Data from Human Metabolism Study with Oral ⁶²Ni Tracer
The following table summarizes the key quantitative findings from a study where healthy adult subjects were administered an oral dose of 10 µg ⁶²Ni/kg body weight.[6]
| Parameter | Result |
| Absorption | |
| Gastrointestinal Absorption Range | 29% to 40% |
| Excretion (over 5 days) | |
| Fecal Excretion of Tracer | Primary route for unabsorbed fraction |
| Urinary Excretion of Absorbed Dose | 51% to 82% |
| Plasma Kinetics | |
| Time to Peak Plasma Concentration | 1.5 to 2.5 hours |
| Plasma Concentration Decrease | >10-fold over the following few days |
Experimental Protocols
Protocol 1: In Vivo Metabolism Study in a Preclinical Animal Model
This protocol outlines a general procedure for an in vivo study using ⁶²Ni as a tracer in a rodent model to assess the pharmacokinetics of a nickel-containing test compound.
1. Materials:
-
⁶²Ni-labeled test compound
-
Healthy adult rodents (e.g., rats, mice)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Reagents for sample digestion (e.g., nitric acid)
2. Experimental Procedure:
-
Acclimatization: Acclimate animals to the metabolic cages for at least 3 days prior to the study.
-
Dosing: Administer a single oral or intravenous dose of the ⁶²Ni-labeled test compound. The dose will depend on the specific compound and study objectives.
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours) post-dosing. Process blood to separate plasma.
-
Urine and Feces: Collect total urine and feces separately over 24-hour intervals for the duration of the study (e.g., 5 days).
-
-
Sample Preparation for ICP-MS Analysis:
-
Plasma, Urine: Digest samples with high-purity nitric acid.
-
Feces: Homogenize and digest a representative sample with high-purity nitric acid.
-
The goal of digestion is to break down the organic matrix and solubilize the nickel for analysis.
-
-
ICP-MS Analysis:
-
Determine the concentration of ⁶²Ni in the prepared samples using isotope-dilution ICP-MS.[6]
-
It is crucial to correct for any polyatomic interferences that may affect the measurement of ⁶²Ni.
-
6. Data Analysis:
-
Calculate pharmacokinetic parameters such as absorption, distribution, and excretion based on the measured ⁶²Ni concentrations in plasma, urine, and feces.
Protocol 2: In Vitro Cell Culture Study for Cellular Uptake and Metabolism
This protocol provides a framework for investigating the cellular uptake and metabolism of a ⁶²Ni-labeled compound in a cell culture model.
1. Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
⁶²Ni-labeled compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Cell scraper
-
ICP-MS
-
Reagents for sample digestion
2. Experimental Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Treatment: Replace the standard culture medium with a medium containing a known concentration of the ⁶²Ni-labeled compound.
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to assess the kinetics of uptake.
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells with ice-cold PBS to remove any extracellular ⁶²Ni-labeled compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate.
-
-
Sample Preparation:
-
Digest the cell lysate with nitric acid to prepare it for ICP-MS analysis.
-
-
ICP-MS Analysis:
-
Quantify the amount of ⁶²Ni within the cells at each time point.
-
-
Data Analysis:
-
Determine the rate of cellular uptake and accumulation of the ⁶²Ni-labeled compound.
-
Visualizations
Experimental Workflow for In Vivo ⁶²Ni Tracer Study
Caption: Workflow for an in vivo this compound stable isotope tracer study.
Logical Relationship of Sample Processing for ICP-MS
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. tracesciences.com [tracesciences.com]
- 6. Determination of selected nickel isotopes in biological samples by inductively coupled plasma mass spectrometry with isotope dilution - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Neutron Scattering Experiments Using NICKEL-62
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NICKEL-62 (⁶²Ni) in neutron scattering experiments, with a particular focus on applications in structural biology and drug development. The unique neutron scattering properties of ⁶²Ni offer powerful advantages for elucidating the structure and interactions of biological macromolecules.
Introduction to Neutron Scattering and the Role of this compound
Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level.[1][2] Unlike X-rays, which interact with the electron cloud of an atom, neutrons scatter from the atomic nucleus. This fundamental difference provides several key advantages for studying biological systems:
-
Sensitivity to Light Elements: Neutrons are highly sensitive to light elements, particularly hydrogen, which is abundant in biological molecules.
-
Isotope Sensitivity: The scattering properties of neutrons vary significantly between isotopes of the same element. The most notable example is the difference in scattering between hydrogen (¹H) and its isotope deuterium (²H or D).[1]
-
Non-destructive: Neutron beams are typically non-destructive to biological samples, allowing for measurements on the same sample under various conditions.[3]
The Unique Advantage of this compound
The stable isotope this compound possesses a unique and highly advantageous property for neutron scattering: a negative coherent scattering length .[4][5][6] This means that when neutrons scatter from a ⁶²Ni nucleus, they undergo a phase shift that is opposite to that of most other nuclei, including hydrogen, carbon, oxygen, and nitrogen. This property makes ⁶²Ni an exceptional tool for contrast variation studies.
Contrast Variation with this compound
Contrast variation is a technique that allows researchers to selectively highlight or "hide" different components within a complex biological assembly.[7][8] This is achieved by manipulating the scattering length density (SLD) of the solvent or specific components of the sample. The scattered neutron intensity is proportional to the square of the difference in SLD between the molecule of interest and the surrounding medium (the "contrast").
By strategically incorporating ⁶²Ni into a protein or drug molecule, its SLD can be tuned to match that of the solvent (e.g., a specific H₂O/D₂O mixture). At this "match point," the ⁶²Ni-labeled component becomes effectively invisible to neutrons, and the scattering signal arises solely from the other components of the system. This allows for the unambiguous determination of the structure and position of the unlabeled components.
Applications in Drug Development
The unique properties of ⁶²Ni-based neutron scattering make it a valuable tool for various stages of the drug development process, from target validation to formulation.
-
Characterizing Drug-Target Interactions: By selectively labeling either the drug molecule or the target protein with ⁶²Ni, the precise binding site, conformational changes upon binding, and the stoichiometry of the complex can be determined.
-
Understanding Drug Delivery Systems: SANS with ⁶²Ni contrast variation can be used to study the structure of drug delivery vehicles such as liposomes, micelles, and nanoparticles.[5] It can reveal how a drug is encapsulated, its location within the carrier, and how it is released.
-
Investigating Drug-Membrane Interactions: Many drugs exert their effects at the cell membrane. By using ⁶²Ni-labeled drugs or membrane components, neutron scattering can provide detailed information on how drugs partition into, and interact with, lipid bilayers.[2]
Quantitative Data for Experimental Design
The success of a contrast variation experiment relies on accurate knowledge of the scattering length densities of the components involved. The following tables provide essential data for planning neutron scattering experiments with ⁶²Ni.
Table 1: Neutron Scattering Properties of Key Isotopes and Molecules
| Isotope/Molecule | Coherent Scattering Length (fm) | Scattering Length Density (SLD) (10⁻⁶ Å⁻²) |
| ¹H (Hydrogen) | -3.74 | -0.56 |
| ²H (Deuterium) | 6.67 | 6.36 |
| ¹²C (Carbon) | 6.65 | - |
| ¹⁴N (Nitrogen) | 9.36 | - |
| ¹⁶O (Oxygen) | 5.80 | - |
| ⁵⁸Ni | 14.4 | 13.15 |
| ⁶⁰Ni | 2.8 | 2.56 |
| ⁶²Ni | -8.7 | -7.95 |
| ⁶⁴Ni | -0.37 | -0.34 |
| H₂O | - | -0.56 |
| D₂O | - | 6.40 |
Data sourced from NIST and other established literature.[4][5][9]
Table 2: Typical Scattering Length Densities of Biological Macromolecules
| Macromolecule | Approximate SLD in H₂O (10⁻⁶ Å⁻²) | Approximate SLD in D₂O (10⁻⁶ Å⁻²) | Match Point (% D₂O) |
| Protein (protonated) | 2.2 - 2.5 | 3.5 - 4.0 | ~42% |
| Lipid (protonated) | ~ -0.3 | ~ 6.0 | ~5% |
| DNA/RNA (protonated) | ~ 3.5 | ~ 4.5 | ~65% |
These are approximate values and can vary depending on the specific composition of the macromolecule.[10][11][12][13]
Experimental Protocols
The following sections provide a generalized protocol for a Small-Angle Neutron Scattering (SANS) contrast variation experiment using a ⁶²Ni-labeled protein to study its interaction with a drug molecule.
Isotopic Labeling of the Protein with this compound
The production of ⁶²Ni-labeled proteins is a critical first step. This typically involves expressing the protein of interest in a host organism (e.g., E. coli) grown in a medium where natural nickel is replaced with ⁶²Ni.
Protocol for ⁶²Ni Labeling in E. coli
-
Prepare Minimal Media: Prepare a defined minimal medium for bacterial growth. Ensure that the medium is free of natural abundance nickel.
-
Supplement with ⁶²Ni: Add a sterile solution of a ⁶²Ni salt (e.g., ⁶²NiCl₂) to the minimal medium to a final concentration that supports cell growth and protein expression (typically in the low micromolar range). The optimal concentration should be determined empirically.
-
Adaptation of Culture: Inoculate a small starter culture in the ⁶²Ni-containing medium and allow the cells to adapt for several generations.
-
Large-Scale Expression: Inoculate a larger volume of the ⁶²Ni-containing medium with the adapted starter culture.
-
Induce Protein Expression: Once the culture reaches the desired optical density, induce protein expression according to your standard protocol.
-
Harvest and Purify: Harvest the cells and purify the ⁶²Ni-labeled protein using standard chromatography techniques. It is crucial to verify the incorporation of ⁶²Ni using mass spectrometry.
Small-Angle Neutron Scattering (SANS) Experiment
The following is a general workflow for a SANS experiment to study a ⁶²Ni-protein/drug complex.
Detailed SANS Protocol:
-
Sample Preparation:
-
Prepare a series of buffers with varying H₂O/D₂O ratios to achieve different solvent SLDs. The exact ratios will depend on the match point of your ⁶²Ni-labeled protein.
-
Prepare solutions of your unlabeled drug molecule in each of these buffers.
-
Prepare solutions of your ⁶²Ni-labeled protein in each buffer.
-
Prepare solutions of the ⁶²Ni-protein/drug complex in each buffer. Ensure the complex is stable and monodisperse using techniques like dynamic light scattering (DLS).
-
Load the samples into quartz sample cells (cuvettes), typically with a path length of 1-2 mm.[14]
-
-
SANS Data Collection:
-
Mount the samples in the sample holder of the SANS instrument. Many instruments have automated sample changers with temperature control.[14]
-
Collect scattering data for each sample (protein alone, drug alone, and the complex) at each H₂O/D₂O contrast point.
-
Also, collect data for each corresponding buffer to be used for background subtraction.
-
A measurement of the empty beam and a standard scatterer (e.g., water) is required for data reduction and absolute scaling.
-
-
Data Reduction and Analysis:
-
Use standard software packages (e.g., SasView, or instrument-specific software provided by the neutron facility) to perform data reduction.[10][15][16] This involves:
-
Correcting for detector sensitivity and background scattering.
-
Azimuthally averaging the 2D scattering pattern to obtain a 1D profile of intensity (I(q)) versus the scattering vector (q).
-
Placing the data on an absolute scale (cm⁻¹).
-
-
Subtract the appropriate buffer scattering from each sample's scattering profile.
-
Analyze the resulting scattering curves. For the sample where the ⁶²Ni-protein is contrast-matched, the scattering profile will represent the drug molecule as it is bound to the protein.
-
Fit the data using various models (e.g., Guinier analysis for the radius of gyration, pair-distance distribution function P(r) for shape determination) to extract structural information.[17]
-
Visualization of Contrast Matching with this compound
The power of using ⁶²Ni lies in its ability to create a "stealth" component in a complex, allowing the other components to be studied in isolation.
In the contrast-matched condition, the scattering length density of the ⁶²Ni-labeled protein is adjusted to be equal to that of the solvent. Consequently, the protein becomes "invisible" to the neutrons, and the observed scattering signal arises solely from the bound drug molecule. This allows for a direct determination of the drug's conformation and position within the complex.
Example Signaling Pathway for Study
Neutron scattering with ⁶²Ni can be applied to study protein-protein interactions within signaling pathways that are targets for drug development. For example, the interaction between a kinase and its substrate or a receptor and its ligand.
By labeling the kinase with ⁶²Ni and performing a contrast variation SANS experiment, one could study how a drug (ligand) binding to the receptor affects the conformation of the kinase and its interaction with its substrate.
Conclusion
Neutron scattering with this compound isotopic labeling offers a unique and powerful approach for structural studies in drug development. The ability to perform contrast variation experiments with a "stealth" nickel component provides unparalleled insights into the structure of drug-target complexes, drug delivery systems, and drug-membrane interactions. While the requirement for isotopic labeling adds a layer of complexity to the experimental setup, the wealth of information that can be obtained makes it a highly valuable tool for addressing challenging questions in modern pharmaceutical research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Drugging Membrane Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. berstructuralbioportal.org [berstructuralbioportal.org]
- 4. Scattering Length Density [sastutorials.org]
- 5. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ISIS Sans2d sample environment [isis.stfc.ac.uk]
- 7. Using SANS with Contrast-Matched Lipid Bicontinuous Cubic Phases To Determine the Location of Encapsulated Peptides, Proteins, and Other Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering | ORNL [ornl.gov]
- 9. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ornl.gov [ornl.gov]
- 15. SANS and USANS Data Reduction and Analysis Software | NIST [nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. ncnr.nist.gov [ncnr.nist.gov]
Application Notes and Protocols for Biomedical and Biological Labeling with Nickel-62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotopes are invaluable tools in biomedical research, offering a non-radioactive means to trace and quantify biological processes. Nickel-62 (⁶²Ni) is a stable isotope of nickel that is increasingly utilized for labeling biomolecules in a variety of applications, most notably in mass cytometry (CyTOF).[1][2] Its distinct mass makes it an excellent reporter molecule for high-dimensional single-cell analysis. These application notes provide detailed protocols and guidelines for the use of ⁶²Ni in biomedical and biological labeling, with a focus on antibody conjugation for mass cytometry and its application in studying cellular signaling pathways.
Key Applications of this compound Labeling
The primary application of this compound in biomedical research is as a metal tag for antibodies in mass cytometry (CyTOF). This powerful technology allows for the simultaneous detection of over 40 different cellular parameters at the single-cell level, providing unprecedented insights into complex biological systems.[3][4]
Other applications include:
-
Stable Isotope Tracer Studies: ⁶²Ni can be used to trace the absorption, distribution, metabolism, and excretion of nickel in biological systems.[5]
-
Production of Nickel-63: ⁶²Ni is a precursor for the production of the radioisotope Nickel-63 (⁶³Ni), which has applications in various research and industrial settings.
Application 1: this compound Labeling of Antibodies for Mass Cytometry (CyTOF)
Mass cytometry utilizes antibodies tagged with heavy metal isotopes to analyze cell populations. The unique mass of each isotope allows for clear differentiation between a multitude of markers without the issue of spectral overlap seen in fluorescence-based cytometry.[3]
Quantitative Data for CyTOF Panel Design with this compound
Successful panel design in CyTOF requires careful consideration of the metal isotope's mass and the abundance of the target antigen.[4] The following table summarizes key quantitative data relevant to the use of ⁶²Ni.
| Parameter | Value/Consideration | Reference |
| Isotopic Mass | 61.928 atomic mass units (amu) | [6][7] |
| Natural Abundance | 3.634% | [6][7] |
| Purity for Labeling | >95% enriched ⁶²Ni is recommended | General practice |
| CyTOF Channel | m/z 62 | Instrument specific |
| Relative Signal Intensity | Moderate | General knowledge |
| Spillover Considerations | Minimal due to the discrete mass | [3] |
| Antibody Recovery Post-Conjugation | Typically >60% | [8] |
| Titration Range for Staining | 0.1 to 10 µg/mL | [8] |
Experimental Workflow for a CyTOF Experiment
The general workflow for a mass cytometry experiment involves several key stages, from panel design to data analysis.
Protocol: Antibody Conjugation with this compound
This protocol is adapted from the general guidelines for metal labeling kits, such as the Maxpar® X8 Antibody Labeling Kit.[9][10] Researchers should always refer to the specific kit manufacturer's instructions.
Materials:
-
Purified, carrier-free antibody (100 µg at >0.5 mg/mL)
-
This compound (⁶²Ni) solution (e.g., ⁶²NiCl₂ in a compatible buffer)
-
Antibody labeling kit (e.g., Maxpar® X8 or similar) containing:
-
Metal-chelating polymer
-
Reaction buffers (L-Buffer, R-Buffer, C-Buffer, W-Buffer)
-
Reducing agent (e.g., TCEP)
-
-
Centrifugal filter units (3 kDa and 50 kDa MWCO)
-
Microcentrifuge
-
Incubator or water bath at 37°C
-
UV-Vis spectrophotometer (for determining antibody concentration)
Procedure:
-
Polymer Loading with ⁶²Ni:
-
Resuspend the metal-chelating polymer in L-Buffer.
-
Add the ⁶²Ni solution to the polymer suspension to a final concentration of approximately 2.5 mM.
-
Incubate the mixture at 37°C for 30-40 minutes to allow for chelation.
-
-
Antibody Reduction: This step is performed concurrently with polymer loading.
-
Add the carrier-free antibody to a 50 kDa centrifugal filter unit.
-
Add R-Buffer to the antibody and centrifuge to wash and concentrate the antibody.
-
Prepare a fresh solution of the reducing agent (TCEP) in R-Buffer.
-
Add the TCEP solution to the antibody and incubate at 37°C for 30 minutes. Do not exceed 30 minutes.
-
-
Purification of Loaded Polymer and Reduced Antibody:
-
Purify the ⁶²Ni-loaded polymer using a 3 kDa centrifugal filter unit by washing with L-Buffer and then C-Buffer.
-
Purify the reduced antibody by washing with C-Buffer in the 50 kDa filter unit.
-
-
Conjugation:
-
Resuspend the purified ⁶²Ni-loaded polymer in C-Buffer.
-
Transfer the resuspended polymer to the filter unit containing the purified, reduced antibody.
-
Gently mix by pipetting and incubate at 37°C for 90 minutes.
-
-
Washing and Final Formulation:
-
Wash the conjugated antibody in the 50 kDa filter unit with W-Buffer four times.
-
After the final wash, recover the ⁶²Ni-conjugated antibody by resuspending it in an appropriate storage buffer (e.g., Antibody Stabilizer with 0.05% sodium azide).
-
-
Quantification and Quality Control:
-
Determine the final antibody concentration using a UV-Vis spectrophotometer (A280).
-
Calculate the antibody recovery.
-
Store the labeled antibody at 4°C.
-
Perform antibody titration to determine the optimal staining concentration.
-
Troubleshooting Antibody Conjugation
| Problem | Possible Cause | Recommended Solution | Reference |
| Low Antibody Recovery (<60%) | - Antibody precipitation due to over-reduction.- Hole in the filter membrane.- Incomplete resuspension of lyophilized antibody. | - Strictly adhere to the 30-minute reduction time.- Inspect filter units before use.- Ensure complete dissolution of the antibody powder. | [11][12] |
| No or Low Signal on CyTOF | - Poor metal loading onto the polymer.- Inefficient conjugation of polymer to the antibody. | - Verify the concentration and quality of the ⁶²Ni stock.- Ensure the maleimide group on the polymer has not been hydrolyzed.- Confirm that the antibody was sufficiently reduced. | [11] |
| High Background Staining | - Presence of antibody aggregates.- Non-specific binding. | - Centrifuge the conjugated antibody before use to remove aggregates.- Include a blocking step in the staining protocol.- Titrate the antibody to find the optimal signal-to-noise ratio. | General practice |
Application 2: Analysis of Cellular Signaling Pathways using ⁶²Ni-Labeled Antibodies
Mass cytometry is a powerful tool for dissecting complex signaling networks at the single-cell level. By using antibodies against phosphorylated proteins (phospho-specific antibodies) labeled with distinct metal isotopes, researchers can simultaneously measure the activation state of multiple signaling pathways in different cell populations.[1][13]
Example Signaling Pathway: NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune responses, inflammation, and cell survival.[2][14] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.
Protocol: Phospho-Specific Flow Cytometry using CyTOF
This protocol describes the general steps for analyzing protein phosphorylation in response to a stimulus.
Materials:
-
Cell suspension (e.g., PBMCs)
-
Cell stimulation reagents (e.g., LPS, TNF-α)
-
Cell culture medium
-
Fixation and permeabilization buffers
-
⁶²Ni-labeled anti-phospho-protein antibody (e.g., anti-p-p65)
-
Other metal-labeled antibodies for cell surface markers
-
Cell-ID™ Intercalator-Ir for DNA staining
-
Mass cytometer (e.g., Helios™)
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension at the desired concentration.
-
Aliquot cells into tubes or a 96-well plate.
-
Add the stimulus (e.g., LPS to activate TLR4) and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding a fixation buffer (e.g., 1.6% paraformaldehyde) and incubating at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells and then permeabilize them by adding a permeabilization buffer (e.g., ice-cold methanol) and incubating on ice.
-
-
Staining:
-
Wash the permeabilized cells.
-
Prepare a cocktail of metal-labeled antibodies, including the ⁶²Ni-labeled anti-phospho-p65 antibody and antibodies for cell surface markers.
-
Resuspend the cells in the antibody cocktail and incubate.
-
-
DNA Staining and Final Preparation:
-
Wash the stained cells.
-
Resuspend the cells in a solution containing the iridium intercalator for DNA staining.
-
Wash the cells and resuspend them in deionized water for acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on the mass cytometer.
-
Normalize the data using bead standards.
-
Gate on single, live cells.
-
Identify cell populations based on surface marker expression.
-
Quantify the signal from the ⁶²Ni channel to measure the level of p65 phosphorylation in each cell population.
-
Conclusion
This compound is a valuable tool for biomedical and biological labeling, particularly in the context of high-dimensional mass cytometry. Its stable nature and unique mass allow for the sensitive and specific detection of biomolecules in complex samples. The protocols and data presented here provide a framework for researchers to incorporate ⁶²Ni into their experimental designs, enabling deeper insights into cellular biology, disease mechanisms, and the development of novel therapeutics. As with any technique, careful optimization and adherence to established protocols are crucial for obtaining high-quality, reproducible data.
References
- 1. Mass cytometry analysis reveals hyperactive NF Kappa B signaling in myelofibrosis and secondary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Cytometry Analysis Reveals Hyperactive NF Kappa B Signaling in Myelofibrosis and Secondary Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-isotope-tagged monoclonal antibodies for high-dimensional mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyTOF Panel Design [biomed.au.dk]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. High Interferon Signature Leads to Increased STAT1/3/5 Phosphorylation in PBMCs From SLE Patients by Single Cell Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scalable conjugation and characterization of immunoglobulins with stable mass isotope reporters for single-cell mass cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imc.unibe.ch [imc.unibe.ch]
- 10. Standard BioTools Store [store.standardbio.com]
- 11. CyTOForum • View topic - New conjuate doesn't work, now what? [cytoforum.stanford.edu]
- 12. CyTOForum • View topic - Troubleshooting Antibody conjugation [cytoforum.stanford.edu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Unlocking Material Performance: Nickel-62 in Advanced Steels
Application Notes and Protocols for Researchers in Materials Science
The stable isotope Nickel-62 (⁶²Ni) presents unique opportunities in materials science, particularly in the development and analysis of high-duty steels. Its distinct nuclear properties, most notably the highest binding energy per nucleon of any known nuclide, make it a subject of fundamental interest.[1][2] In practical applications, its primary role is as an isotopic tracer in advanced analytical techniques and as a precursor for the production of the radioisotope Nickel-63 (⁶³Ni).[2][3][4]
These notes provide an overview of the applications of ⁶²Ni in materials science with a focus on high-duty steels, and detail protocols for its incorporation and analysis.
Key Applications of this compound in Materials Science
The primary applications of ⁶²Ni in the context of materials science and high-duty steels are:
-
Isotopic Tracer for Diffusion Studies: By introducing ⁶²Ni into a steel matrix, researchers can track the diffusion of nickel atoms at various temperatures and under different stress conditions. This is crucial for understanding phenomena like grain boundary diffusion, phase transformation kinetics, and the long-term stability of alloys.
-
Neutron Scattering Studies: ⁶²Ni has a distinct neutron scattering cross-section compared to other nickel isotopes. This property is leveraged in techniques like Small Angle Neutron Scattering (SANS) to enhance contrast and provide detailed information about the size, shape, and distribution of precipitates and other nanoscale features within the steel matrix.[2] Such studies are vital for understanding the strengthening mechanisms in high-performance steels.
-
Precursor for ⁶³Ni Production: Through neutron capture, ⁶²Ni is transmuted into the beta-emitting radioisotope ⁶³Ni.[2][4] ⁶³Ni is used in various applications, including as a source for X-ray fluorescence and as an electron capture detector in gas chromatography. While not a direct application in the steel itself, the production of ⁶³Ni is a significant use of enriched ⁶²Ni.
Physical and Nuclear Properties of this compound
A summary of the key physical and nuclear properties of this compound is presented in the table below.
| Property | Value | Unit |
| Natural Abundance | 3.6345 | % |
| Atomic Mass | 61.9283451 | Da |
| Number of Protons (Z) | 28 | |
| Number of Neutrons (N) | 34 | |
| Binding Energy per Nucleon | 8.7945 | MeV |
| Spin | 0 |
Effects of Nickel Alloying on High-Duty Steels
Nickel is a critical alloying element in many high-strength and high-toughness steels, including martensitic and stainless steels. Its primary effects include:
-
Enhanced Toughness and Ductility: Nickel significantly improves the toughness of steel, particularly at low temperatures, by promoting a fine-grained microstructure and stabilizing the austenite phase.
-
Increased Strength: Nickel contributes to solid solution strengthening and can enhance the hardenability of steel, leading to higher tensile and yield strengths.
-
Improved Corrosion Resistance: In stainless steels, nickel is essential for stabilizing the austenitic structure, which imparts excellent corrosion resistance.
-
Influence on Phase Transformation: Nickel lowers the martensite start (Ms) temperature, which can influence the final microstructure and mechanical properties of heat-treated steels.
While the macroscopic mechanical properties are primarily determined by the elemental presence of nickel, the use of isotopically enriched ⁶²Ni allows for a deeper understanding of the underlying mechanisms that give rise to these beneficial effects.
Experimental Protocols
Protocol 1: Incorporation of ⁶²Ni into a Laboratory-Scale Steel Melt
This protocol outlines a general procedure for introducing a precise amount of enriched ⁶²Ni powder into a small-scale steel melt using an induction furnace.
Materials and Equipment:
-
High-frequency induction furnace
-
Alumina or zirconia crucible
-
Base steel of known composition (e.g., a low-alloy steel)
-
Enriched ⁶²Ni powder (99% enrichment)
-
Argon gas supply
-
Graphite rod for stirring
-
Mold for casting (e.g., copper or graphite)
-
Standard metallurgical sample preparation equipment (cutting, grinding, polishing)
-
Safety equipment: High-temperature gloves, face shield, appropriate respiratory protection.
Procedure:
-
Furnace Preparation:
-
Inspect the crucible for any cracks or defects.
-
Place the crucible inside the induction coil.
-
Ensure all safety interlocks on the furnace are operational.
-
-
Charging the Furnace:
-
Weigh the desired amount of base steel and place it in the crucible.
-
Begin purging the furnace chamber with argon gas to create an inert atmosphere. This prevents oxidation of the melt.
-
-
Melting and Homogenization:
-
Turn on the induction furnace and gradually increase the power to melt the base steel.
-
Once the steel is fully molten, hold the temperature approximately 50-100°C above the liquidus temperature of the alloy.
-
Stir the melt gently with a graphite rod to ensure homogeneity.
-
-
Addition of ⁶²Ni Powder:
-
Carefully weigh the required amount of ⁶²Ni powder.
-
Reduce the furnace power slightly to minimize turbulence on the melt surface.
-
Slowly and carefully add the ⁶²Ni powder to the center of the melt. The powder should be added in small increments to prevent it from being ejected from the crucible.
-
After the addition is complete, increase the power back to the holding temperature.
-
-
Alloying and Final Stirring:
-
Allow sufficient time for the ⁶²Ni to dissolve and distribute evenly throughout the melt. This may take several minutes, depending on the melt size and stirring efficiency.
-
Perform a final, thorough stirring of the melt with the graphite rod.
-
-
Casting:
-
Once the melt is homogenized, turn off the furnace power.
-
Carefully pour the molten steel into the preheated mold.
-
Allow the casting to cool completely under an argon atmosphere.
-
-
Sample Preparation for Analysis:
-
Remove the cast ingot from the mold.
-
Section the ingot for chemical analysis to verify the final composition, including the ⁶²Ni content.
-
Prepare samples for microstructural analysis and mechanical testing using standard metallographic techniques.
-
Protocol 2: Small Angle Neutron Scattering (SANS) Analysis of a ⁶²Ni-Doped Steel
This protocol provides a generalized workflow for conducting a SANS experiment to analyze the microstructure of a steel sample containing ⁶²Ni as an isotopic tracer.
Objective: To characterize the size, volume fraction, and morphology of nano-scale precipitates in a high-duty steel. The isotopic contrast provided by ⁶²Ni can help to differentiate nickel-containing precipitates from the matrix.
Materials and Equipment:
-
SANS instrument at a neutron source facility.
-
Steel sample containing ⁶²Ni, prepared as a thin, flat plate (typically 1-2 mm thick and 10x10 mm in area).
-
Sample holder compatible with the SANS instrument.
-
Data analysis software (provided by the facility or other specialized software).
Procedure:
-
Sample Preparation:
-
Machine the ⁶²Ni-doped steel into a thin, flat sample with parallel faces. The thickness should be optimized for neutron transmission (typically around 1-2 mm for steel).
-
Ensure the sample surface is smooth and clean.
-
-
Instrument Setup:
-
Mount the sample in the sample holder and place it in the SANS instrument's sample chamber.
-
The instrument is configured with a specific neutron wavelength and sample-to-detector distance to probe the desired length scale (q-range).
-
-
Data Acquisition:
-
The sample is exposed to a collimated beam of neutrons.
-
The scattered neutrons are detected by a 2D position-sensitive detector.
-
Data is collected for a specified period to achieve adequate statistical accuracy.
-
A background measurement (without the sample) and a measurement of a standard scatterer (for calibration) are also performed.
-
-
Data Reduction:
-
The raw 2D scattering data is corrected for background scattering, detector efficiency, and sample transmission.
-
The corrected 2D data is azimuthally averaged to produce a 1D scattering curve of intensity (I) versus the scattering vector (q).
-
-
Data Analysis and Modeling:
-
The 1D scattering curve (I(q) vs. q) is analyzed to extract structural information.
-
Simple models (e.g., Guinier or Porod analysis) can be used for initial estimates of particle size.
-
More complex models, assuming specific shapes for the precipitates (e.g., spheres, ellipsoids, cylinders), are fitted to the data to determine parameters such as the average size, size distribution, and volume fraction of the precipitates. The known scattering length density of ⁶²Ni is a key input for these models.
-
Safety Precautions
When working with enriched ⁶²Ni, particularly in powder form, appropriate safety measures must be taken.
-
Handling of ⁶²Ni Powder: Nickel powder is a flammable solid and can be a skin sensitizer. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, and a dust mask) should be worn.
-
High-Temperature Operations: All melting and casting operations should be performed with appropriate high-temperature personal protective equipment, including a face shield and heat-resistant gloves.
-
Inert Atmosphere: The use of an inert atmosphere during melting and casting is crucial not only for preventing oxidation but also for minimizing the risk of powder combustion.
For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound metal powder.
References
Synthesis of New Elements Using Nickel-62 Projectiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of new superheavy elements (SHEs) is a frontier in nuclear physics, pushing the boundaries of our understanding of atomic structure and nuclear stability. Among the various techniques employed, the use of Nickel-62 (⁶²Ni) projectiles in cold fusion reactions has been instrumental in the creation of new elements. This compound, a stable and naturally occurring isotope of nickel, possesses a high binding energy per nucleon, making it a favorable projectile for inducing fusion with heavy target nuclei. This document provides detailed application notes and experimental protocols for the synthesis of new elements using ⁶²Ni projectiles, with a primary focus on the landmark synthesis of Darmstadtium (Ds), element 110.
Key Synthesis Reaction: The Discovery of Darmstadtium-269
The first atom of element 110, specifically the isotope Darmstadtium-269 (²⁶⁹Ds), was successfully synthesized in 1994 at the Gesellschaft für Schwerionenforschung (GSI) in Darmstadt, Germany.[1][2][3] This was achieved through a cold fusion reaction, which involves bombarding a target nucleus with a projectile at energies just sufficient to overcome the Coulomb barrier, resulting in a compound nucleus with a relatively low excitation energy. This method minimizes the emission of multiple neutrons, thereby increasing the survival probability of the newly formed superheavy nucleus.
The specific reaction for the synthesis of ²⁶⁹Ds is:
²⁰⁸Pb + ⁶²Ni → ²⁷⁰Ds* → ²⁶⁹Ds + 1n
In this reaction, a Lead-208 (²⁰⁸Pb) target is bombarded with a beam of this compound ions. The fusion of these two nuclei creates an excited compound nucleus of Darmstadtium-270 (²⁷⁰Ds*), which then de-excites by emitting a single neutron (1n) to form the isotope ²⁶⁹Ds.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and decay of Darmstadtium-269 produced via the ²⁰⁸Pb(⁶²Ni,n)²⁶⁹Ds reaction.
Table 1: Reaction Parameters for the Synthesis of Darmstadtium-269
| Parameter | Value | Reference |
| Projectile | ⁶²Ni | [4] |
| Target | ²⁰⁸Pb | [1] |
| Beam Energy | ~311 MeV (Lab Frame) | [4] |
| Target Thickness | ~450 µg/cm² | [5] |
| Production Cross-Section | ~1.5 pb (extrapolated) | [4] |
Table 2: Decay Properties of Darmstadtium-269 and its α-Decay Chain
| Isotope | Half-Life | Decay Mode | α-Decay Energy (MeV) | Reference |
| ²⁶⁹Ds | ~230 µs | α-decay | 11.510 | [6] |
| ²⁶⁵Hs | ~1.96 ms | α-decay | 10.820 | [7] |
| ²⁶¹Sg | ~183 ms | α-decay, Spontaneous Fission | 9.58 | [8][9][10] |
| ²⁵⁷Rf | ~4.7 s | α-decay, β+, Spontaneous Fission | 9.0439 | [11] |
Experimental Protocols
The synthesis of superheavy elements is a complex undertaking that requires specialized equipment and meticulous procedures. The following protocol outlines the key steps involved in the synthesis of Darmstadtium-269 using a this compound projectile beam.
Ion Beam Production and Acceleration
-
Ion Source: this compound ions are generated in a high-charge-state ion source.
-
Acceleration: The ⁶²Ni ions are then injected into a linear accelerator, such as the UNILAC at GSI, and accelerated to a specific energy. For the synthesis of ²⁶⁹Ds, the beam energy is precisely controlled to be just above the Coulomb barrier of the ⁶²Ni + ²⁰⁸Pb system, which is characteristic of a cold fusion reaction.[3]
Target Preparation
-
Material: A thin foil of isotopically enriched Lead-208 is used as the target material.
-
Backing: The lead foil is typically mounted on a durable backing material.
-
Target Wheel: To withstand the intense ion beam, the target is mounted on a rotating wheel, which distributes the heat load over a larger area.[12] A typical target thickness used in such experiments at GSI is around 450 µg/cm².[5]
In-Flight Separation of Reaction Products
-
Velocity Filter: The products of the fusion reaction, including the desired superheavy nuclei, unreacted beam particles, and other reaction byproducts, are directed into a velocity filter, such as the Separator for Heavy Ion reaction Products (SHIP) at GSI.[12]
-
Separation Principle: SHIP utilizes a combination of electric and magnetic fields to separate particles based on their velocity. The newly formed, heavier ²⁶⁹Ds ions have a lower velocity than the lighter, unreacted ⁶²Ni projectiles. By tuning the fields, only the ions with the expected velocity of the superheavy element are allowed to pass through to the detector system.[13]
Detection and Identification
-
Implantation: The separated superheavy ions are implanted into a position-sensitive silicon detector array.
-
Decay Chain Analysis: The identification of the new element is achieved by observing its characteristic alpha decay chain. The implanted nucleus and its subsequent alpha decay products are detected in the same position on the detector. By measuring the energies and lifetimes of the alpha particles in the decay chain and comparing them to theoretical predictions and known decay properties of the daughter and granddaughter nuclei, the identity of the original parent nucleus can be confirmed.[3][14] The decay chain of ²⁶⁹Ds proceeds through Hassium-265 (²⁶⁵Hs), Seaborgium-261 (²⁶¹Sg), and Rutherfordium-257 (²⁵⁷Rf).[6][7][8][11]
Visualization of Processes
Nuclear Reaction and Decay Pathway
Caption: Synthesis of Darmstadtium-269 and its subsequent alpha decay chain.
Experimental Workflow
Caption: Generalized workflow for the synthesis of superheavy elements.
Conclusion
The synthesis of new elements using this compound projectiles exemplifies the power of cold fusion reactions in exploring the upper limits of the periodic table. The successful creation of Darmstadtium-269 through the bombardment of a Lead-208 target with this compound ions at GSI was a landmark achievement that relied on a sophisticated combination of accelerator technology, targetry, in-flight separation, and sensitive detection techniques. The detailed protocols and data presented here provide a foundational understanding for researchers and professionals interested in the field of superheavy element synthesis and the underlying principles of nuclear science. Further research with different projectile-target combinations continues to be a promising avenue for the discovery of even heavier elements and for mapping the "island of stability."
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Darmstadtium: Element Uses, Discovery & Properties | Study.com [study.com]
- 3. GSI - Production [gsi.de]
- 4. GSI - The discovery of element 110 at GSI [gsi.de]
- 5. researchgate.net [researchgate.net]
- 6. Darmstadtium-269 - isotopic data and properties [chemlin.org]
- 7. Hassium | Hs (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Seaborgium Element | Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 10. Seaborgium | Sg (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isotope data for rutherfordium-257 in the Periodic Table [periodictable.com]
- 12. GSI - SHIP [gsi.de]
- 13. researchgate.net [researchgate.net]
- 14. “How We Discovered Darmstadtium” [elements.evonik.com]
Application Notes and Protocols: Production of Nickel-63 from Nickel-62
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the production of the radionuclide Nickel-63 (⁶³Ni) from enriched Nickel-62 (⁶²Ni) targets. The primary production route involves the neutron capture reaction ⁶²Ni(n,γ)⁶³Ni in a high-flux nuclear reactor. These notes cover the essential aspects of target preparation, irradiation, post-irradiation processing, and purification. The information is intended to guide researchers, scientists, and drug development professionals in understanding and potentially implementing the production of ⁶³Ni for various applications, including its use in electron capture detectors, betavoltaic batteries, and as a potential tool in catalysis research relevant to drug synthesis.
Introduction
Nickel-63 is a long-lived, pure beta-emitting radionuclide with a half-life of approximately 100.1 to 101.2 years.[1][2] It decays to stable Copper-63 (⁶³Cu) via the emission of a low-energy beta particle with a maximum energy of 67 keV. This characteristic, along with its long half-life, makes ⁶³Ni a valuable isotope for a range of industrial and research applications. The most common and efficient method for producing ⁶³Ni is through the irradiation of highly enriched ⁶²Ni targets with thermal neutrons in a nuclear reactor.
While Nickel-63 is not directly used as a radiotracer in metabolic drug studies in the same way as isotopes like Carbon-14 or Tritium, the broader field of nickel chemistry plays a role in drug development. Nickel-based catalysts, for instance, are increasingly used in cross-coupling reactions for the synthesis of complex organic molecules, which is a cornerstone of pharmaceutical development.[3] Understanding the production and properties of nickel isotopes can, therefore, be of interest to the wider drug development community.
Nuclear and Physical Data
A summary of the key nuclear and physical properties of this compound and Nickel-63 is presented in Table 1. This data is essential for calculating production yields and for radiation safety considerations.
| Parameter | Value | Units |
| Target Nuclide | This compound (⁶²Ni) | - |
| Natural Abundance of ⁶²Ni | 3.63 | % |
| Thermal Neutron Capture Cross Section (σ) | 14.5 ± 0.3 | barns |
| Product Nuclide | Nickel-63 (⁶³Ni) | - |
| Half-life (T₁/₂) | 101.2 ± 1.5 | years |
| Decay Mode | β⁻ | - |
| Maximum Beta Energy (Eβmax) | 67 | keV |
| Average Beta Energy (Eβavg) | 17 | keV |
| Daughter Nuclide | Copper-63 (⁶³Cu) (Stable) | - |
| Specific Activity (Theoretical Maximum) | ~57 | Ci/g |
Table 1: Nuclear and Physical Data for ⁶²Ni and ⁶³Ni.
Production Overview
The production of ⁶³Ni from ⁶²Ni is a multi-step process that can be broadly categorized into three main stages: target preparation, reactor irradiation, and post-irradiation processing and purification. A high-level workflow of this process is illustrated in the diagram below.
Caption: High-level workflow for the production of Nickel-63.
Experimental Protocols
Protocol 1: Target Preparation
The quality of the ⁶²Ni target is crucial for achieving high specific activity and purity of the final ⁶³Ni product. The target material should be highly enriched in ⁶²Ni (typically >98%).[4] The most common form for reactor irradiation is a pressed and sintered pellet.
Materials and Equipment:
-
Enriched ⁶²Ni metal powder (>98% isotopic purity)
-
Hydraulic press
-
Pellet die
-
High-temperature furnace with controlled atmosphere capabilities (e.g., argon or vacuum)
-
Target capsules (typically aluminum)[5]
-
Welding equipment for sealing capsules
Procedure:
-
Powder Preparation: Ensure the enriched ⁶²Ni powder is dry and has a suitable particle size distribution for pressing.
-
Pressing: Weigh a precise amount of ⁶²Ni powder and load it into the pellet die. Apply pressure using a hydraulic press. A pressure of approximately 195 MPa has been reported for pressing nickel powders.[6] The dimensions of the pellet will depend on the design of the target holder.
-
Sintering: Carefully transfer the green pellets to a high-temperature furnace. Sinter the pellets to increase their density and mechanical stability. Sintering is typically performed at temperatures around 1200°C in a controlled atmosphere (e.g., inert gas or vacuum) to prevent oxidation.[7] The sintering time will depend on the desired final density.
-
Quality Control: After cooling, inspect the pellets for any cracks or defects. Measure the dimensions and weight of the sintered pellets.
-
Encapsulation: Load the sintered ⁶²Ni pellets into the target capsules. At facilities like Oak Ridge National Laboratory (ORNL), each target can contain around 25 grams of pressed ⁶²Ni metal pellets stacked in a 35-inch long aluminum target capsule.[5]
-
Sealing: Securely seal the target capsules, often by welding, to ensure containment of the radioactive material during and after irradiation.
Protocol 2: Reactor Irradiation
The encapsulated ⁶²Ni targets are irradiated in a high-flux nuclear reactor to induce the ⁶²Ni(n,γ)⁶³Ni reaction. The High Flux Isotope Reactor (HFIR) at ORNL is a prime example of a facility used for this purpose.[8]
Irradiation Parameters:
-
Reactor Type: High-flux thermal neutron reactor.
-
Neutron Flux (Φ): A high thermal neutron flux is desirable to maximize ⁶³Ni production. The HFIR has a peak thermal neutron flux of 2.5 x 10¹⁵ neutrons/cm²/s.[9]
-
Irradiation Time (t): Due to the relatively low neutron capture cross-section of ⁶²Ni, long irradiation times are necessary to achieve high specific activity. This often involves multiple reactor cycles. For example, at HFIR, targets may be irradiated for up to 15 cycles, with each cycle lasting approximately 23-26 days.[5][9]
Procedure:
-
Load the sealed target capsules into the designated irradiation positions within the reactor core. In HFIR, these are typically the target positions in the flux trap.[10]
-
Irradiate the targets for the predetermined duration.
-
After the irradiation period, the targets are removed from the reactor and transferred to a hot cell for cooling and subsequent processing.
Protocol 3: Post-Irradiation Processing and Purification
After irradiation, the target contains ⁶³Ni, unreacted ⁶²Ni, and various activation product impurities. A chemical purification process is required to isolate the ⁶³Ni and achieve the desired radionuclidic purity.
Major Impurities:
-
Cobalt-60 (⁶⁰Co): A major gamma-emitting impurity arising from the activation of stable cobalt impurities in the target material.
-
Chromium-51 (⁵¹Cr) and Scandium-46 (⁴⁶Sc): Other common impurities that need to be removed.[11]
Materials and Equipment:
-
Hot cell with manipulators
-
Remote cutting tools
-
Glassware for dissolution (beakers, flasks)
-
Nitric acid (HNO₃) and Hydrochloric acid (HCl)
-
Anion exchange resin (e.g., Bio-Rad AG1-X8)
-
Chromatography columns
-
Dimethylglyoxime (DMG) solution (1% in ethanol)
-
Ammonia solution (NH₄OH)
-
Citric acid
-
Liquid scintillation counter for ⁶³Ni assay
Purification Workflow Diagram:
Caption: Chemical purification workflow for Nickel-63.
Step-by-Step Purification Protocol:
-
Target Disassembly and Dissolution:
-
In a hot cell, remotely cut open the aluminum target capsule to retrieve the irradiated nickel pellets.[5]
-
Dissolve the pellets in a suitable acid, such as nitric acid or a mixture of nitric and hydrochloric acids.
-
-
Anion Exchange Chromatography (Cobalt Removal):
-
Prepare an anion exchange column with a suitable resin (e.g., AG1-X8).
-
Condition the column with concentrated HCl (e.g., 9M HCl).
-
Convert the dissolved target solution to a chloride form by repeated evaporation with HCl.
-
Load the sample onto the column. In high molarity HCl, cobalt forms an anionic chloride complex that is retained by the resin, while nickel passes through.[12]
-
Elute the nickel fraction from the column with concentrated HCl. Collect the eluate containing the nickel isotopes.
-
The retained cobalt can be later eluted with a lower concentration of HCl if desired.
-
-
Dimethylglyoxime (DMG) Precipitation (Further Purification):
-
Adjust the pH of the nickel-containing solution to be slightly acidic. The addition of citric acid or tartaric acid can prevent the precipitation of other metal hydroxides.[13]
-
Heat the solution and add a 1% alcoholic solution of dimethylglyoxime.
-
Slowly add dilute ammonia solution to raise the pH to between 5 and 9. A characteristic scarlet red precipitate of nickel dimethylglyoxime will form.[11]
-
Digest the precipitate by keeping the solution warm for a period to encourage the formation of larger, more easily filterable particles.
-
Cool the solution and filter the precipitate using a sintered glass crucible.
-
Wash the precipitate with distilled water and then a small amount of ethanol.
-
-
Final Product Preparation:
-
The purified nickel dimethylglyoxime precipitate can be dried and weighed for gravimetric analysis of the nickel content.
-
For a final product in solution, the precipitate is redissolved in nitric acid.
-
The solution is then typically converted to a chloride form by fuming with hydrochloric acid. The final product is often supplied as a solution of ⁶³NiCl₂ in dilute HCl (e.g., 0.1 M HCl) or as a dried chloride solid.[14]
-
Typical Production Data
The following table summarizes typical parameters and outcomes for the production of ⁶³Ni. Note that these values can vary significantly depending on the specific reactor and irradiation conditions.
| Parameter | Typical Value/Range | Facility/Reference |
| Target Enrichment | >96-99% ⁶²Ni | ORNL[5], Poland (MARIA)[15] |
| Target Mass | 1 - 40 g | Poland (MARIA)[15], ORNL[16] |
| Neutron Flux | 1.2 x 10¹⁴ - 2.5 x 10¹⁵ n/cm²/s | Poland (MARIA)[15], HFIR (ORNL)[9] |
| Irradiation Duration | 470 hours - >2 years (multiple cycles) | Poland (MARIA)[15], HFIR (ORNL)[5] |
| Final Specific Activity | >10 Ci/g (>370 GBq/g) | NIDC[2] |
| Radionuclidic Purity | >99% | NIDC[2] |
Table 2: Typical Production Parameters and Product Specifications for ⁶³Ni.
Applications in Research and Drug Development
The primary applications of Nickel-63 are in areas that leverage its properties as a long-lived, low-energy beta emitter.
-
Explosive Trace Detectors (ETD): ⁶³Ni is a key component in ion mobility spectrometers used for the detection of explosives and narcotics. The beta particles from ⁶³Ni ionize ambient air, and changes in the ion current upon introduction of specific molecules allow for their detection.[14]
-
Betavoltaic Batteries: The continuous emission of beta particles from ⁶³Ni can be harnessed to generate electrical power in betavoltaic devices. These long-life, low-power batteries are being developed for applications in microelectromechanical systems (MEMS), medical implants, and remote sensors.[14]
-
Electron Capture Detectors (ECD) for Gas Chromatography: ⁶³Ni is used as the electron source in ECDs, which are highly sensitive detectors for electrophilic compounds such as halogenated hydrocarbons.
-
Catalysis Research: While not a direct application of the radioisotope, the study of nickel chemistry is highly relevant to drug development. Nickel-based catalysts are used in a variety of organic reactions to synthesize complex molecules that are precursors to or are themselves active pharmaceutical ingredients.[3] Research into the fundamental properties of nickel, including its isotopes, can contribute to a deeper understanding of these catalytic processes. The use of stable isotope-labeled compounds, including those of other elements, is a well-established technique in drug metabolism studies to elucidate metabolic pathways and understand toxicity mechanisms.[17]
Safety Considerations
Nickel-63 is a pure beta emitter with low-energy beta particles that have a very short range (approximately 5 cm in air and less than 0.01 cm in tissue).[18] Therefore, it does not pose a significant external radiation hazard. However, it can be a hazard if ingested or inhaled. Standard laboratory practices for handling unsealed radioactive materials should be followed, including the use of gloves, lab coats, and working in a designated radioactive materials area. Due to the low energy of the beta particles, standard Geiger-Müller survey meters are not effective for detecting ⁶³Ni contamination. Wipe tests analyzed by liquid scintillation counting are the required method for contamination monitoring.[18]
During the production process, particularly after irradiation, the presence of high-energy gamma-emitting impurities like ⁶⁰Co necessitates the use of heavily shielded hot cells and remote handling equipment for processing.
References
- 1. info.ornl.gov [info.ornl.gov]
- 2. isotopes.gov [isotopes.gov]
- 3. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. RU2629014C2 - Method of producing radionuclide nickel-63 - Google Patents [patents.google.com]
- 5. Making radioactive 63Ni to target explosives [ornl.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. neutrons.ornl.gov [neutrons.ornl.gov]
- 9. conference.sns.gov [conference.sns.gov]
- 10. High Flux Isotope Reactor - Wikipedia [en.wikipedia.org]
- 11. people.bu.edu [people.bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. Anion-exchange separation of cobalt from nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eichrom.com [eichrom.com]
- 16. info.ornl.gov [info.ornl.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols for Nickel-62 in Environmental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the stable isotope Nickel-62 (⁶²Ni) in environmental research. The content details its application as a tracer to investigate the fate, transport, and biogeochemical cycling of nickel in various environmental systems. The accompanying protocols offer detailed methodologies for conducting such studies, from experimental design to sample analysis.
Application Notes
This compound, a stable isotope of nickel, serves as a powerful tool in environmental science, enabling researchers to trace the pathways of nickel pollution and understand its interaction with ecosystems without introducing radioactivity.[1] Its primary application lies in isotope tracer studies, where a known quantity of enriched ⁶²Ni is introduced into a system, and its movement and distribution are monitored over time. This approach allows for the precise quantification of nickel fluxes and transformation rates.
Key applications of this compound in environmental research include:
-
Pollution Source Tracing: By analyzing the isotopic composition of nickel in environmental samples (soil, water, sediments, and biota) and comparing it to potential pollution sources, the contribution of different sources to the overall nickel contamination can be determined.[1][2] Isotope ratios, such as δ⁶⁰Ni, can provide a unique fingerprint for specific pollution sources.[1]
-
Biogeochemical Cycling: ⁶²Ni tracers are used to study the processes that govern the movement and transformation of nickel in the environment. This includes studying rates of nickel uptake by plants and microorganisms, its adsorption and desorption from soil particles, and its precipitation and dissolution in aquatic systems.[3][4]
-
Ecotoxicology and Biokinetics: In controlled laboratory or mesocosm experiments, ⁶²Ni can be used to study the uptake, accumulation, and toxicity of nickel in various organisms. This is crucial for understanding the bioavailability of nickel and its potential impact on ecosystem health.
The primary analytical technique for determining this compound abundance and isotopic ratios in environmental samples is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) . This technique offers high precision and sensitivity, which is essential for detecting the subtle isotopic variations that occur in natural systems.
Quantitative Data Summary
The following tables summarize quantitative data from environmental studies that have utilized nickel isotopes to trace pollution and biogeochemical processes.
Table 1: Nickel Isotope Ratios (δ⁶⁰Ni) in a Pollution Tracing Study (North-East Norway) [1]
| Sample Type | δ⁶⁰Ni Range (‰) | Interpretation |
| Smelter Feed Material | 0.56 ± 0.06 to 1.00 ± 0.06 | Represents the isotopic signature of the primary pollution source. |
| Smelter Slag | -1.67 ± 0.04 to -1.68 ± 0.15 | Isotopic signature of a smelter byproduct. |
| Snow | -0.24 ± 0.04 | Reflects atmospheric deposition of nickel from the smelter. |
| Organic Rich Topsoil | up to 1.71 ± 0.02 | Enrichment in heavier nickel isotopes suggests biological and biochemical fractionation processes. |
| Lichens | up to -0.06 ± 0.06 | Bioaccumulation of nickel from atmospheric deposition. |
Table 2: Nickel Isotope Fractionation in Soil-Plant Systems [3]
| Sample Compartment | δ⁶⁰Ni Range (‰) | Interpretation |
| Topsoil | -0.30 ± 0.06 to 0.16 ± 0.05 | Baseline isotopic composition of the soil. |
| DTPA-Extractable Soil Ni | -0.30 ± 0.05 to 0.34 ± 0.08 | The bioavailable nickel fraction, which is isotopically heavier than the bulk soil. |
| Plant Roots | Varies | Initial uptake of nickel from the soil. |
| Plant Aerial Parts (Leaves & Flowers) | up to 1.21 ± 0.05 | Enriched in heavier nickel isotopes compared to the roots and soil, indicating isotopic fractionation during uptake and translocation. |
Experimental Protocols
Protocol 1: General Workflow for a this compound Tracer Study
This protocol outlines the general steps for conducting a stable isotope tracer study using ⁶²Ni in an environmental setting.
Figure 1: General workflow for a this compound tracer study.
Protocol 2: Chemical Purification of Nickel from Environmental Samples for Isotopic Analysis
This protocol is essential for removing matrix elements that can interfere with the accurate measurement of nickel isotopes by MC-ICP-MS.
Figure 2: Nickel purification workflow for isotopic analysis.
Detailed Steps for Protocol 2:
-
Sample Digestion: Digest the environmental sample (e.g., soil, sediment, plant material) using an appropriate acid mixture (e.g., aqua regia) to bring the nickel into solution.
-
Cation Exchange Chromatography:
-
Prepare a column with a cation exchange resin (e.g., AG50W-X8).
-
Load the digested sample solution onto the column.
-
Elute the bulk of the matrix elements using a sequence of hydrochloric acid (HCl) and hydrofluoric acid (HF) washes.
-
Collect the fraction containing the nickel.
-
-
Ni-Specific Resin Purification:
-
Prepare a mini-column with a nickel-specific resin (e.g., Ni-Spec).
-
Load the nickel-containing fraction from the previous step onto the mini-column.
-
Wash the column to remove any remaining interfering elements.
-
Elute the purified nickel from the column.
-
-
Final Preparation for Analysis:
-
Evaporate the purified nickel fraction to dryness.
-
Re-dissolve the residue in a dilute nitric acid solution (e.g., 2% HNO₃) to a concentration suitable for MC-ICP-MS analysis.
-
Protocol 3: Isotopic Analysis of Nickel by MC-ICP-MS
This protocol outlines the key steps for the instrumental analysis of the purified nickel samples.
-
Instrument Tuning and Calibration:
-
Tune the MC-ICP-MS for optimal sensitivity and stability.
-
Perform a mass calibration to ensure accurate mass-to-charge ratio measurements.
-
-
Sample Introduction:
-
Introduce the purified nickel sample solution into the plasma source of the MC-ICP-MS.
-
-
Data Acquisition:
-
Measure the ion beam intensities for the relevant nickel isotopes (e.g., ⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni).
-
-
Mass Bias Correction:
-
Correct for instrumental mass discrimination using a double-spike technique or by sample-standard bracketing with a certified reference material (e.g., NIST SRM 986).
-
-
Data Processing:
-
Calculate the abundance of ⁶²Ni and the nickel isotope ratios (e.g., ⁶⁰Ni/⁵⁸Ni).
-
Express the isotopic composition as δ⁶⁰Ni values relative to a standard.
-
Figure 3: Workflow for MC-ICP-MS analysis of nickel isotopes.
Logical Relationships in Isotope Fractionation
The following diagram illustrates the logical relationships in the interpretation of nickel isotope fractionation in a soil-plant system.
Figure 4: Nickel isotope fractionation in a soil-plant system.
References
Application Notes and Protocols for Laser Enrichment of NICKEL-62 for Betavoltaics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betavoltaic devices, which convert the decay energy of beta-emitting radioisotopes directly into electrical power, offer a promising solution for long-life, low-power applications in fields ranging from medical implants to remote sensors. Nickel-63 (⁶³Ni), with its long half-life of over 100 years and low-energy beta emissions, is an ideal candidate for such devices. However, the efficiency of ⁶³Ni-based betavoltaics is highly dependent on the enrichment of the ⁶³Ni source. This document provides detailed application notes and experimental protocols for the laser enrichment of Nickel-62 (⁶²Ni), its subsequent conversion to ⁶³Ni, and the fabrication and characterization of ⁶³Ni-powered betavoltaic devices.
The primary route to producing ⁶³Ni is through neutron capture of its stable isotope, ⁶²Ni. To maximize the production of ⁶³Ni and the resulting betavoltaic device performance, it is crucial to start with highly enriched ⁶²Ni. Atomic Vapor Laser Isotope Separation (AVLIS) is a highly selective and efficient method for enriching ⁶²Ni.
I. Laser Enrichment of this compound using Atomic Vapor Laser Isotope Separation (AVLIS)
The AVLIS process for ⁶²Ni involves the selective photoionization of ⁶²Ni atoms in an atomic vapor stream, followed by the collection of the ionized ⁶²Ni. A three-step photoionization scheme is employed to achieve high selectivity and efficiency.
Quantitative Data for this compound Laser Enrichment
| Parameter | Value | Reference |
| Enrichment Level | 90% ⁶²Ni | [1][2] |
| Production Rate of 90% ⁶²Ni | 75 mg/day | [1][2] |
| Subsequent ⁶³Ni Production Rate | ~19 mg/day | [2] |
| Laser Bandwidth (Step 1) | 200 MHz | [2] |
| Laser Bandwidth (Step 2) | 1200 MHz | [2] |
| Laser Bandwidth (Step 3) | 1200 MHz | [2] |
Experimental Protocol: this compound Enrichment by AVLIS
1. Atomic Beam Generation:
-
Objective: To produce a collimated beam of atomic nickel vapor.
-
Apparatus: Electron beam evaporator, vacuum chamber, crucible (e.g., Fabmate® or copper liner).[3]
-
Procedure:
-
Place high-purity natural nickel metal in the crucible of the electron beam evaporator.
-
Evacuate the vacuum chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the nickel using the electron beam to a temperature sufficient to generate a significant vapor pressure (typically >1500 °C). The nickel will melt and then evaporate.[3]
-
Collimate the resulting atomic vapor to form a well-defined atomic beam that will intersect with the laser beams.
-
2. Three-Step Photoionization:
-
Objective: To selectively ionize ⁶²Ni atoms.
-
Apparatus: A laser system consisting of multiple tunable lasers, typically copper vapor laser-pumped dye lasers or Ti:sapphire lasers.[4][5][6]
-
Procedure:
-
Step 1 (Excitation): Tune the first laser to a specific wavelength that corresponds to an electronic transition unique to ⁶²Ni, exciting it to a higher energy state. The first excitation transition for nickel typically requires photons in the UV region (195-388 nm).[2]
-
Step 2 (Excitation): Tune a second laser to another specific wavelength to further excite the already excited ⁶²Ni atom to an even higher energy level.
-
Step 3 (Ionization): Use a third laser to provide the final energy required to ionize the doubly excited ⁶²Ni atom, creating a ⁶²Ni⁺ ion and a free electron.
-
Ensure precise timing and spatial overlap of the laser pulses with the atomic beam for maximum ionization efficiency.
-
3. Ion Collection:
-
Objective: To separate the selectively ionized ⁶²Ni⁺ from the neutral nickel atoms.
-
Apparatus: Electrostatic ion collector plates, high-voltage power supply.
-
Procedure:
-
Apply a strong electrostatic field across the path of the atomic and ion beam, perpendicular to the direction of beam propagation.
-
The positively charged ⁶²Ni⁺ ions will be deflected by the electric field and collected on a negatively biased collector plate.
-
The neutral nickel atoms (containing other isotopes) will pass through the electric field unaffected and be collected on a separate surface.
-
A combination of grid and plate structures can be used to improve collection efficiency and minimize sputtering of the collected material.[7]
-
Logical Workflow for this compound Enrichment
II. Conversion of Enriched this compound to NICKEL-63
Once the ⁶²Ni is enriched, it must be converted to the beta-emitting ⁶³Ni through neutron activation in a nuclear reactor.
Quantitative Data for ⁶²Ni to ⁶³Ni Conversion
| Parameter | Value | Reference |
| Nuclear Reaction | ⁶²Ni(n,γ)⁶³Ni | [8] |
| Neutron Cross-section (thermal) | ~14.9 barns | [2] |
| Neutron Cross-section (kT=25 keV) | 28.4 ± 2.8 mb | [8] |
| Irradiation Time | ~600 days (in high-flux reactor) | [2] |
| Conversion Efficiency | ~0.25 | [2] |
Experimental Protocol: Neutron Activation of ⁶²Ni
-
Objective: To convert enriched ⁶²Ni into ⁶³Ni.
-
Apparatus: High-flux nuclear reactor, target capsules (e.g., aluminum).
-
Procedure:
-
Prepare a target of the enriched ⁶²Ni metal. This may involve pressing the enriched nickel powder into pellets.
-
Encapsulate the ⁶²Ni target in a suitable material (e.g., high-purity aluminum) that has a low neutron absorption cross-section.
-
Irradiate the target in a high-flux nuclear reactor for an extended period (e.g., ~600 days) to allow for sufficient neutron capture and conversion to ⁶³Ni.[2]
-
After irradiation, the target is "cooled" for a period to allow short-lived activation products to decay.
-
The ⁶³Ni is then chemically separated and purified from any remaining unreacted ⁶²Ni and other impurities.
-
III. Fabrication and Characterization of NICKEL-63 Betavoltaic Devices
The enriched and activated ⁶³Ni is then used as the energy source in a betavoltaic device. The device typically consists of the ⁶³Ni source in close proximity to a semiconductor p-n junction.
Quantitative Data for ⁶³Ni Betavoltaic Device Performance
| Semiconductor | Open-Circuit Voltage (Voc) | Short-Circuit Current (Isc) | Power Density | Efficiency (η) | Reference |
| Si | 48 mV | 8.7 nA | 2.62 nW/cm² | - | [9][10] |
| 4H-SiC | - | - | - | ~4.8% (theoretical) | [11] |
| Diamond | - | - | - | Potentially high | [12] |
| Perovskite (MAPbBr₃) | - | - | 1.203 µW (device) | 5.35% | [13] |
Experimental Protocol: ⁶³Ni Betavoltaic Device Fabrication
-
Objective: To fabricate a functional betavoltaic cell using the enriched ⁶³Ni.
-
Apparatus: Electroplating setup, semiconductor wafers (e.g., Si, SiC, Diamond), vacuum deposition system.
-
Procedure:
-
Semiconductor Preparation: Start with a semiconductor wafer with a p-n or p-i-n junction. The choice of semiconductor is critical, with wide-bandgap materials like SiC and diamond offering higher potential efficiencies.[12][14]
-
⁶³Ni Source Deposition:
-
Electroplating: This is a common method for depositing a thin, uniform layer of ⁶³Ni onto a substrate or directly onto the semiconductor.[15][16][17]
-
Prepare an electroplating bath containing ⁶³Ni ions (e.g., from dissolving ⁶³Ni metal in HCl).[18]
-
Use the semiconductor or a conductive substrate as the cathode and a suitable anode (e.g., platinum).
-
Apply a direct current at a controlled density (e.g., 5-20 mA/cm²) to deposit a ⁶³Ni layer of the desired thickness (typically a few micrometers).[17]
-
-
-
Device Assembly:
-
If the ⁶³Ni is deposited on a separate foil, it is then placed in close proximity to the surface of the semiconductor.
-
Electrical contacts are made to the p-type and n-type regions of the semiconductor to extract the generated current.
-
-
Experimental Protocol: Betavoltaic Device Characterization
-
Objective: To evaluate the performance of the fabricated betavoltaic device.
-
Apparatus: Picoammeter, voltage source, probe station.
-
Procedure:
-
I-V Characteristics: Measure the current-voltage (I-V) curve of the device in the dark (to measure dark current) and under the influence of the ⁶³Ni source.[19]
-
Determine Key Parameters: From the I-V curve, determine the following:
-
Open-Circuit Voltage (Voc): The voltage across the device when the current is zero.
-
Short-Circuit Current (Isc): The current through the device when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve.
-
Maximum Power (Pmax): The maximum power output of the device, calculated as Pmax = Voc * Isc * FF.
-
Conversion Efficiency (η): The ratio of the maximum electrical power output to the total power emitted by the ⁶³Ni source.
-
-
Signaling Pathway for Betavoltaic Energy Conversion
IV. Safety Precautions for Handling NICKEL-63
⁶³Ni is a beta-emitting radioisotope and requires appropriate handling procedures to ensure safety.
-
Shielding: The low-energy beta particles from ⁶³Ni can be effectively shielded by a thin layer of plastic (e.g., 0.1 mm).[1][20]
-
External Hazard: ⁶³Ni poses a negligible external radiation hazard.[21]
-
Internal Hazard: The primary hazard is internal exposure through ingestion or inhalation. Therefore, handling should be done in a designated area, such as a glove box or fume hood, to prevent contamination.[20]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling ⁶³Ni.
-
Monitoring: Since Geiger-Müller counters are not effective at detecting the low-energy betas of ⁶³Ni, wipe tests analyzed with a liquid scintillation counter are the preferred method for contamination surveys.[21]
-
Waste Disposal: All radioactive waste must be disposed of according to institutional and regulatory guidelines.
By following these detailed protocols, researchers can effectively enrich ⁶²Ni, produce high-purity ⁶³Ni, and fabricate and characterize efficient betavoltaic devices for a variety of long-life power applications.
References
- 1. case.edu [case.edu]
- 2. Laser enrichment of the 62Ni isotope for betavoltaic devices [opg.optica.org]
- 3. Kurt J. Lesker Company | Frequently Asked Questions - How do I e-beam evaporate nickel? | Enabling Technology for a Better World [lesker.com]
- 4. Atomic vapor laser isotope separation - Wikipedia [en.wikipedia.org]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. quantummetrology.de [quantummetrology.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Performance evaluation of Ni-63 betavoltaic battery [inis.iaea.org]
- 10. kns.org [kns.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Optimal Choice of Semiconductor Converter to Increase Power and Efficiency in Betavoltaic Batteries with 3H, 63Ni, and 147Pm Beta Sources [jame.iut.ac.ir]
- 15. kns.org [kns.org]
- 16. ksp.etri.re.kr [ksp.etri.re.kr]
- 17. finishingandcoating.com [finishingandcoating.com]
- 18. Electroplating Ni-63 metal ions in chloride bath on the Cu-plate [inis.iaea.org]
- 19. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 20. ehs.stanford.edu [ehs.stanford.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Enrichment of Nickel-62
References
- 1. Panduan Utama Perbaikan Laser: Mengatasi Fluktuasi Daya - GEEKVALUE [all-smt.com]
- 2. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 3. matec-conferences.org [matec-conferences.org]
- 4. scribd.com [scribd.com]
- 5. ICSC 0064 - NICKEL CARBONYL [chemicalsafety.ilo.org]
- 6. NICKEL CARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. highvacdepot.com [highvacdepot.com]
- 10. agilent.com [agilent.com]
- 11. Nickel, nickel carbonyl, and some nickel compounds (HSG 62, 1991) [inchem.org]
- 12. Liquid solution centrifugation for safe, scalable, and efficient isotope separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UNTERM [unterm.un.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Centrifugal enrichment of nickel isotopes and their application to the development of new technologies | Semantic Scholar [semanticscholar.org]
"Minimizing isobaric interference in NICKEL-62 mass spectrometry"
Welcome to the technical support center for minimizing isobaric interference in Nickel-62 (⁶²Ni) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference and why is it a problem for ⁶²Ni analysis?
A1: Isobaric interference occurs when isotopes of different elements have the same nominal mass-to-charge ratio (m/z).[1] For this compound, the primary and most significant isobaric interference is from Zinc-62 (⁶²Zn). Both ⁶²Ni and ⁶²Zn have a mass of approximately 62 amu, making them indistinguishable in a standard mass spectrometer. This overlap leads to an artificially high signal at m/z 62, resulting in inaccurate quantification of ⁶²Ni.
Q2: What are the main sources of interference for ⁶²Ni?
A2: The main sources of interference for ⁶²Ni are:
-
Isobaric Interference: The most common is ⁶²Zn. Depending on the sample matrix, ⁶²Cu can also be a potential, though less common, interferent.
-
Polyatomic (Molecular) Interference: These arise from the combination of atoms from the sample matrix, acids, and plasma gas.[2] Common examples that can interfere with nickel isotopes include ⁴⁶Ti¹⁶O⁺ and ⁴⁶Ca¹⁶O⁺ at m/z 62.[3]
Q3: What are the primary strategies to minimize isobaric interference on ⁶²Ni?
A3: There are three primary strategies, which can be used alone or in combination:
-
Collision/Reaction Cell (CRC) Technology: This is an instrumental approach that uses a gas-filled cell to separate the analyte from the interfering ion. This is often the most direct and effective method.
-
Chemical Separation (Chromatography): This involves chemically removing the interfering element (e.g., Zinc) from the sample before it is introduced into the mass spectrometer.
-
Mathematical Correction: This post-acquisition technique uses a software-based correction to subtract the contribution of the interfering ion from the total signal.
Q4: When should I choose one mitigation strategy over another?
A4: The choice depends on the concentration of the interference, the required level of accuracy, and the available instrumentation.
-
Use CRC Technology when you have access to an ICP-MS/MS or a modern ICP-MS with a collision/reaction cell, especially for high levels of interference or when the highest accuracy is needed.
-
Use Chemical Separation for very complex matrices or when the concentration of the interfering element (Zn) is extremely high. It is also crucial for high-precision isotope ratio work where matrix effects must be minimized.[4]
-
Use Mathematical Correction for low to moderate levels of interference where high precision is not the primary goal. It is a simpler approach but may increase measurement uncertainty.[5][6]
Troubleshooting Guides
Issue 1: My ⁶²Ni signal is unexpectedly high and variable, even in my blanks.
| Possible Cause | Troubleshooting Steps |
| Contamination in the system | 1. Check all reagents (acids, water) for zinc contamination. Use ultra-pure reagents.[4] 2. Ensure all labware (e.g., pipette tips, centrifuge tubes) is clean and free from metal contaminants.[7] 3. Run a rinse solution (e.g., 2-5% nitric acid) and monitor the signal at m/z 62 and other zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn). If the signal decreases over time, contamination is likely. |
| High instrumental background | 1. Clean the sample introduction system, including the nebulizer, spray chamber, and injector torch.[2] 2. Clean or replace the sampler and skimmer cones, as deposition of matrix components can be a source of background signal.[2] 3. Verify the purity of the argon gas supply. |
Issue 2: I'm using a collision/reaction cell, but the ⁶²Zn interference is not fully removed.
| Possible Cause | Troubleshooting Steps |
| Incorrect cell mode | 1. Ensure you are using a reactive gas (e.g., O₂, NH₃) and not just a collision gas (e.g., He). Helium-based Kinetic Energy Discrimination (KED) is effective for polyatomic interferences but not for isobaric interferences like ⁶²Zn.[6][8] |
| Suboptimal gas flow rate | 1. Optimize the flow rate of the reaction gas. Start with the instrument manufacturer's recommended settings and perform a gas flow rate ramp while monitoring the Ni/Zn signal ratio in a mixed standard. 2. Too little gas will result in incomplete reaction; too much can cause unwanted side reactions or ion scattering, reducing sensitivity. |
| Unwanted side reactions (Single Quadrupole ICP-MS) | 1. If using a single quadrupole instrument, other elements in your sample matrix may react with the cell gas to form new interfering ions at m/z 62.[5][6] 2. Consider using a triple quadrupole ICP-MS (ICP-MS/MS) to isolate the m/z 62 ions before they enter the cell, preventing these side reactions.[9][10] |
Data Summary
The effectiveness of different interference mitigation strategies can be compared by their ability to reduce the signal from the interferent while preserving the signal from the analyte.
Table 1: Comparison of Interference Mitigation Strategies for ⁶²Ni in the Presence of Zinc.
| Mitigation Strategy | Principle | Typical Effectiveness | Advantages | Limitations |
|---|---|---|---|---|
| None (No Gas Mode) | Direct measurement at m/z 62. | Poor; ⁶²Zn is a direct overlap. | Simple, fast. | Highly inaccurate in the presence of any zinc. |
| He KED Mode | Collision with inert gas to separate ions by size. | Ineffective for isobars. | Good for removing polyatomic interferences. | Does not resolve ⁶²Ni from ⁶²Zn as they are similar in size.[6][8] |
| O₂ Reaction Mode (Mass Shift) | ⁶²Ni⁺ reacts with O₂ to form ⁶²Ni¹⁶O⁺ (m/z 78), while ⁶²Zn⁺ is less reactive. | Good to Excellent. | Highly selective; moves the analyte to an interference-free mass. | Requires ICP-MS/MS. Reaction efficiency is analyte-dependent. |
| NH₃ Reaction Mode (On-Mass) | ⁶²Zn⁺ reacts with NH₃ to form cluster ions at different masses, while ⁶²Ni⁺ is less reactive. | Good to Excellent. | Can be highly effective at removing the interferent. | Can form complex product ions; may require ICP-MS/MS for best results.[11] |
| Mathematical Correction | Measures a different Zn isotope (e.g., ⁶⁶Zn) and calculates the ⁶²Zn contribution. | Fair to Good. | No special hardware needed. | Increases measurement uncertainty; less reliable at high Zn/Ni ratios.[5][6] |
| Chemical Separation | Removes Zn from the sample matrix prior to analysis. | Excellent. | Drastically reduces matrix effects and interferences. | Time-consuming; risk of sample contamination or analyte loss.[4] |
Experimental Protocols
Protocol 1: Interference Removal using O₂ Reaction Gas in ICP-MS/MS
This protocol describes a "mass-shift" approach where ⁶²Ni is moved to a different mass, away from the ⁶²Zn interference.
-
Instrument Setup:
-
Instrument: Triple Quadrupole ICP-MS (ICP-MS/MS).
-
Reaction Gas: High-purity oxygen (O₂).
-
Sample Introduction: Standard nebulizer and spray chamber.
-
-
Tuning and Optimization:
-
Tune the instrument for robust plasma conditions (e.g., low oxide ratio, CeO⁺/Ce⁺ < 2%).[12]
-
Prepare a tuning solution containing both Ni and Zn.
-
Optimize the O₂ gas flow rate and cell parameters (e.g., octopole bias) to maximize the formation of the ⁶²Ni¹⁶O⁺ product ion at m/z 78 while minimizing the signal at m/z 62 from unreacted ⁶²Ni⁺.
-
-
Acquisition Method:
-
Set the first quadrupole (Q1) to pass only ions at m/z 62 . This isolates both ⁶²Ni⁺ and ⁶²Zn⁺.
-
Introduce O₂ into the collision/reaction cell (Q2). The ⁶²Ni⁺ ions will react to form ⁶²Ni¹⁶O⁺.
-
Set the second quadrupole (Q3) to pass only ions at m/z 78 .
-
The detector will measure the intensity of the ⁶²Ni¹⁶O⁺ product ion, which is free from the original ⁶²Zn interference.
-
-
Calibration:
-
Prepare calibration standards containing Ni and perform the analysis using the same MS/MS method. The calibration curve will be based on the signal intensity at m/z 78.
-
Protocol 2: Two-Step Chromatographic Separation of Nickel
This protocol is adapted from methods for high-precision isotope analysis and is effective for removing matrix elements, including zinc.[6][13]
-
Materials:
-
Cation exchange resin (e.g., AG50W-X8).
-
Nickel-specific resin (e.g., Eichrom Ni-Spec).
-
Acids: Hydrochloric acid (HCl), Nitric acid (HNO₃), Hydrofluoric acid (HF).
-
-
Column 1: Cation Exchange:
-
Condition an AG50W-X8 resin column with diluted HCl.
-
Load the digested and evaporated sample onto the column.
-
Elute the bulk matrix elements using a sequence of diluted HCl and HF.
-
Collect the fraction containing Nickel.
-
-
Column 2: Ni-Specific Resin:
-
Evaporate the collected Ni fraction to dryness and redissolve in the appropriate loading solution for the Ni-spec resin.
-
Condition a small Ni-spec resin column.
-
Load the sample onto the column. Most remaining matrix impurities, including any residual zinc, will pass through.
-
Wash the resin to remove any final traces of matrix.
-
Elute the purified Nickel using nitric acid.
-
-
Analysis:
-
The purified Ni fraction can now be analyzed by ICP-MS in a standard or no-gas mode, as the primary interferent (Zn) has been removed.
-
Protocol 3: Mathematical Correction for ⁶²Zn Interference
This protocol is performed within the ICP-MS software.
-
Isotope Selection:
-
In your acquisition method, select the analyte isotope: ⁶²Ni .
-
Select the primary interfering isotope: ⁶²Zn .
-
Select an interference-free isotope of the interfering element. For zinc, ⁶⁶Zn is a good choice as it is abundant and generally free from other interferences.
-
-
Software Setup:
-
Enter the correction equation into the instrument software. The software needs to know the natural isotopic abundance of ⁶²Zn (approx. 27.9%) and ⁶⁶Zn (approx. 27.9%). Note: While abundances are similar, the exact ratio is critical.
-
The general form of the equation is: Corrected ⁶²Ni Signal = (Total Signal at m/z 62) - [ (Signal at m/z 66) * (Natural Abundance Ratio of ⁶²Zn / ⁶⁶Zn) ]
-
-
Analysis and Verification:
-
Analyze a standard containing only zinc. The corrected ⁶²Ni concentration should be at or near zero.
-
Analyze a standard containing a known mixture of Ni and Zn. The measured Ni concentration should be accurate.
-
Limitation: This method is most effective when the Zn/Ni ratio is low. For accurate correction of Fe interference on Ni, a ratio of Fe/Ni < 0.1 is recommended.[14] A similar principle applies to Zn, and high Zn concentrations will increase the uncertainty of the correction.
-
Visualizations
Caption: Decision tree for selecting an interference minimization strategy.
Caption: Workflow for ⁶²Ni analysis using O₂ mass-shift in an ICP-MS/MS.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. agilent.com [agilent.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 6. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Experimental determinations of commercial 'dose calibrator' settings for nuclides used in nuclear medicine (Journal Article) | ETDEWEB [osti.gov]
- 8. agilent.com [agilent.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. eichrom.com [eichrom.com]
- 11. epa.gov [epa.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00120F [pubs.rsc.org]
- 14. eichrom.com [eichrom.com]
"Improving the yield of NICKEL-63 from NICKEL-62 irradiation"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of Nickel-63 (⁶³Ni) via neutron irradiation of Nickel-62 (⁶²Ni).
Troubleshooting Guides
This section addresses common issues encountered during ⁶³Ni production, offering potential causes and solutions in a question-and-answer format.
Issue 1: Lower than Expected ⁶³Ni Yield
Question: We performed an irradiation of our enriched ⁶²Ni target, but the final activity of ⁶³Ni is significantly lower than our theoretical calculations predicted. What are the potential causes?
Answer: A lower than expected ⁶³Ni yield can stem from several factors throughout the production workflow. Here are the most common areas to investigate:
-
Neutron Flux and Fluence:
-
Inaccurate Flux Measurement: The actual thermal neutron flux experienced by the target may be lower than the reported reactor flux. It is crucial to use neutron flux monitors to determine the precise flux at the target's location.
-
Insufficient Irradiation Time: The production of ⁶³Ni is cumulative. Ensure the irradiation time was sufficient for the given neutron flux to achieve the desired activity.[1][2][3] Long irradiation periods, often spanning several reactor cycles, are necessary for high-specific-activity ⁶³Ni.[1][2][3]
-
-
Target Material and Preparation:
-
Low ⁶²Ni Enrichment: The starting material must be highly enriched in ⁶²Ni (typically >95%) to maximize the target nuclei available for neutron capture.[1] Natural nickel contains only about 3.6% ⁶²Ni.[1]
-
Target Impurities: Impurities in the target material can absorb neutrons, reducing the flux available for the ⁶²Ni(n,γ)⁶³Ni reaction. Furthermore, some impurities can become highly radioactive, complicating post-irradiation processing.[2][3]
-
Inadequate Target Density: If using pressed powder targets, inconsistent or low density can lead to self-shielding, where the outer layers of the target absorb neutrons, preventing them from reaching the inner material.
-
-
Nuclear Reaction Cross-Sections:
-
Energy Spectrum of Neutrons: The ⁶²Ni(n,γ)⁶³Ni reaction is most efficient with thermal neutrons (energy of ~0.025 eV). If the neutron spectrum at the irradiation position has a significant fast neutron component, the effective cross-section for ⁶³Ni production will be lower.
-
-
Post-Irradiation Processing Losses:
-
Inefficient Chemical Separation: The chemical processes used to separate ⁶³Ni from the unreacted ⁶²Ni and other contaminants might be inefficient. It is essential to optimize and validate the purification protocol. Common methods include anion exchange and precipitation with dimethylglyoxime (DMG).
-
Inaccurate Activity Measurement: Ensure that the equipment used for measuring the ⁶³Ni activity (e.g., liquid scintillation counter) is properly calibrated for the low-energy beta emissions of ⁶³Ni.
-
Issue 2: High Levels of Radioactive Impurities in the Final ⁶³Ni Product
Question: Our purified ⁶³Ni sample shows significant gamma radiation, indicating the presence of other radioisotopes. How can we identify and remove these impurities?
Answer: The presence of gamma-emitting impurities is a common challenge, primarily arising from the activation of trace elements in the nickel target or the target encapsulation material.
-
Common Impurities and Their Origin:
-
Cobalt-60 (⁶⁰Co): Often the most significant gamma-emitting impurity, arising from the neutron activation of stable cobalt (⁵⁹Co) present in the nickel target material.
-
Chromium-51 (⁵¹Cr) and Scandium-46 (⁴⁶Sc): These are also common impurities that can be difficult to separate from nickel using standard methods.[2][3]
-
Activation of Encapsulation Material: If the target is encapsulated (e.g., in aluminum), activation products from the capsule material can contaminate the target upon dissolution.
-
-
Troubleshooting and Purification Strategy:
-
Purity of Starting Material: Use the highest purity enriched ⁶²Ni available to minimize the presence of elements like cobalt.
-
Optimized Radiochemical Purification: A multi-step purification process is often necessary. While anion exchange can remove many metallic impurities, specific steps are needed for chromium and scandium.[2][3] A common and effective method for nickel purification is precipitation with dimethylglyoxime (DMG), which is highly selective for nickel.
-
Cooling Period: Allowing the irradiated target to "cool" for a period (e.g., six months to a year) before processing allows short-lived activation products to decay, simplifying the purification process.[1]
-
Issue 3: Decreasing ⁶³Ni Production Rate During Very Long Irradiations
Question: We are performing a very long-term irradiation to maximize ⁶³Ni specific activity, but we've observed that the rate of ⁶³Ni accumulation is decreasing over time, more than predicted by simple activation calculations. Why is this happening?
Answer: This phenomenon is likely due to the "burnout" of the product nuclide, ⁶³Ni.
-
The Burnout Effect: ⁶³Ni itself has a neutron capture cross-section. As the concentration of ⁶³Ni builds up in the target, it begins to capture neutrons, transforming into stable Nickel-64 (⁶⁴Ni) via the reaction: ⁶³Ni(n,γ)⁶⁴Ni. This process effectively removes your desired product.
-
Mitigation Strategies:
-
Modeling and Optimization: The irradiation time and neutron flux should be carefully modeled to find the optimal point where ⁶³Ni production is maximized before the burnout rate becomes too significant.
-
Intermediate Processing: In some cases, it may be beneficial to perform shorter irradiations, process the target to remove the accumulated ⁶³Ni, and then re-irradiate the remaining ⁶²Ni.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary nuclear reaction for producing ⁶³Ni from ⁶²Ni?
A1: The primary reaction is a neutron capture reaction, specifically: ⁶²Ni(n,γ)⁶³Ni. In this process, a stable ⁶²Ni nucleus captures a thermal neutron (n) and becomes an excited ⁶³Ni nucleus, which then de-excites by emitting a gamma-ray (γ).[4]
Q2: Why is high enrichment of ⁶²Ni so critical for efficient ⁶³Ni production?
A2: Natural nickel consists of several isotopes, with ⁶²Ni only making up about 3.6% of the total.[1] By enriching the target material to have a much higher percentage of ⁶²Ni (e.g., >95%), you significantly increase the probability of the desired neutron capture reaction occurring relative to other competing reactions with other nickel isotopes. This leads to a much higher specific activity of the final ⁶³Ni product.[1]
Q3: What is a typical thermal neutron flux required for good ⁶³Ni yield?
A3: High-flux research reactors are typically used. For example, the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory has a peak thermal neutron flux of 2.5 x 10¹⁵ neutrons per square centimeter per second.[1] Reactors with fluxes in the range of 10¹³ to 10¹⁵ n/cm²·s are generally suitable.[5]
Q4: What are the key safety considerations when handling irradiated nickel targets?
A4: Irradiated targets are highly radioactive due to the presence of ⁶³Ni and other activation products.
-
Shielding: While ⁶³Ni is a pure beta emitter and its radiation is easily shielded by a thin layer of plastic or the target's own matrix, the presence of gamma-emitting impurities like ⁶⁰Co necessitates handling in a shielded hot cell.
-
Contamination Control: ⁶³Ni contamination cannot be detected with a standard Geiger-Müller survey meter due to its low-energy beta emissions. Wipe tests analyzed with a liquid scintillation counter are essential for detecting surface contamination.[6]
-
Post-Irradiation Cooling: A cooling period significantly reduces the activity of short-lived radioisotopes, making handling safer.[1]
Q5: How is ⁶³Ni separated from unreacted ⁶²Ni and other nickel isotopes after irradiation?
A5: ⁶³Ni cannot be chemically separated from other nickel isotopes (like ⁶²Ni and ⁶⁴Ni) because they are all the same element. Isotopic separation methods, such as those used for the initial enrichment of ⁶²Ni, would be required. The goal of the chemical processing is to purify the bulk nickel (which now contains ⁶³Ni) from other chemical elements that have become radioactive.
Data Presentation
Table 1: Key Parameters for ⁶³Ni Production
| Parameter | Typical Value / Range | Significance |
| Target Isotope | ⁶²Ni | Stable isotope that captures a neutron. |
| Product Isotope | ⁶³Ni | Desired radioactive isotope. |
| Half-life of ⁶³Ni | ~100.1 - 101.2 years | Long half-life allows for long-term applications.[4][7] |
| Emission of ⁶³Ni | Pure Beta (β⁻) | Low energy beta particles, no significant gamma radiation.[4][7] |
| Max Beta Energy | ~66-67 keV | Important for detector calibration and shielding considerations.[4][6] |
| ⁶²Ni Enrichment | >95% | Maximizes target efficiency and final specific activity.[1] |
| Thermal Neutron Flux | 10¹³ - 10¹⁵ n/cm²·s | Higher flux leads to faster production and higher specific activity.[5] |
| Irradiation Time | Months to >2 years | Long irradiation times are needed to achieve high specific activity.[1] |
| Desired Specific Activity | >10 Ci/g | A common target for many applications.[2][3][8] |
Table 2: Example Irradiation Parameters and Results
| Reactor | Target Material | Neutron Flux (n/cm²·s) | Irradiation Time | Resulting Specific Activity |
| HFIR (ORNL) | 96% enriched ⁶²Ni | ~2.5 x 10¹⁵ | ~15 cycles (~2+ years) | >15 Ci/g |
| Generic High-Flux | Highly enriched ⁶²Ni | >10¹⁵ | Long duration | >10 Ci/g |
| Generic Medium-Flux | Highly enriched ⁶²Ni | 10¹³ - 10¹⁴ | Long duration | Lower than high-flux reactors |
Note: Data is compiled from various sources and is illustrative. Actual results will depend on specific reactor conditions and target design.[1][2][3][5][9]
Experimental Protocols
1. Protocol for ⁶²Ni Target Preparation (Pressed Pellet Method)
-
Objective: To prepare a dense, uniform ⁶²Ni metal target for irradiation.
-
Materials:
-
Highly enriched (>95%) ⁶²Ni metal powder.
-
Hydraulic press.
-
Die for pellet formation.
-
High-purity aluminum target capsule.
-
-
Methodology:
-
Accurately weigh the required amount of enriched ⁶²Ni powder (e.g., 12.5 grams).[1]
-
Pour the powder into the die.
-
Use the hydraulic press to compact the powder into a dense, solid pellet. The pressure and duration should be optimized to achieve maximum density.
-
Carefully remove the pellet from the die.
-
Stack the required number of pellets into the aluminum target capsule.[1]
-
Seal the capsule according to the reactor's specifications. This may involve welding to ensure containment.
-
Perform quality control checks, including weighing the final target assembly and leak testing the capsule.
-
2. Protocol for Radiochemical Purification of ⁶³Ni
-
Objective: To separate ⁶³Ni from activated impurities after irradiation.
-
Materials:
-
Irradiated ⁶²Ni target.
-
Remote handling equipment in a hot cell.
-
Acids for dissolution (e.g., HCl).
-
Anion exchange resin.
-
Dimethylglyoxime (DMG) solution.
-
pH adjustment solutions (e.g., NH₄OH).
-
Extraction chromatography resin (e.g., Ni-resin).
-
-
Methodology:
-
Dissolution: After a suitable cooling period, remotely transfer the irradiated target into a hot cell. Cut open the capsule and dissolve the nickel pellets in an appropriate acid, such as hydrochloric acid (HCl).[10]
-
Initial Impurity Removal (Anion Exchange):
-
Load the dissolved solution onto an anion exchange column.
-
Many metallic impurities form chloride complexes that are retained by the resin, while nickel passes through.
-
Elute the nickel fraction from the column.
-
-
Selective Nickel Precipitation (DMG Method):
-
Adjust the pH of the nickel-containing solution to be slightly basic (pH 8-9).[11]
-
Add a solution of dimethylglyoxime (DMG) in ethanol. A characteristic red precipitate of Ni(DMG)₂ will form. This step is highly selective for nickel.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate to remove any remaining soluble impurities.
-
-
Final Purification (Extraction Chromatography):
-
Re-dissolve the Ni(DMG)₂ precipitate in acid.
-
Load the solution onto an extraction chromatography column specifically designed for nickel separation (e.g., Ni-resin).[11]
-
Wash the column with appropriate buffers to remove any final traces of impurities like cobalt.
-
Elute the purified nickel with an acidic solution (e.g., 3 M HNO₃).[11]
-
-
Final Product Preparation: The purified ⁶³Ni is typically converted to a nickel chloride solution in dilute HCl or provided as a dried chloride solid.[8]
-
Quality Control: Analyze the final product for radionuclidic purity using gamma spectroscopy and measure the ⁶³Ni activity using liquid scintillation counting.
-
Visualizations
Caption: Experimental workflow for the production and purification of Nickel-63.
Caption: Key nuclear reactions in Nickel-63 production and burnout.
References
- 1. Making radioactive 63Ni to target explosives [ornl.gov]
- 2. Recovery and purification of nickel-63 from HFIR-irradiated targets (Technical Report) | OSTI.GOV [osti.gov]
- 3. Recovery and purification of nickel-63 from HFIR-irradiated targets - UNT Digital Library [digital.library.unt.edu]
- 4. Nickel-63 - isotopic data and properties [chemlin.org]
- 5. RU2629014C2 - Method of producing radionuclide nickel-63 - Google Patents [patents.google.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. radiacode.com [radiacode.com]
- 8. isotopes.gov [isotopes.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of the PET radionuclide 61Cu via the 62Ni(p,2n)61Cu nuclear reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hidex.com [hidex.com]
Technical Support Center: Purification of Isotopically Enriched Nickel-62
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isotopically enriched Nickel-62 (⁶²Ni).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enriching this compound?
A1: The main techniques for enriching this compound include laser isotope separation, gas centrifugation of volatile nickel compounds, and electromagnetic isotope separation.[1][2][3] Laser separation can achieve enrichments of up to 90% for ⁶²Ni.[1] Gas centrifugation has also been effectively used to enrich ⁶²Ni and ⁶⁴Ni to concentrations of 99%.[2]
Q2: What are common chemical purification techniques for separating ⁶²Ni from other isotopes and matrix elements?
A2: After enrichment, chemical purification is often necessary to remove other nickel isotopes and interfering elements. The most common and effective methods are chromatographic techniques. These include a combination of cation and anion exchange chromatography, often utilizing Ni-specific resins like those with dimethylglyoxime (DMG) functional groups.[4][5][6]
Q3: What is the purpose of using a double spike in Ni isotope analysis?
A3: A double spike, such as a ⁶¹Ni-⁶²Ni mixture, is used to correct for isotopic fractionation that can occur during the chemical purification process and during mass spectrometric analysis.[5][7] This technique improves the accuracy and precision of the isotopic measurements.
Q4: What are typical matrix elements that need to be removed during ⁶²Ni purification?
A4: Common matrix elements that can interfere with ⁶²Ni analysis and need to be removed include iron (Fe), calcium (Ca), titanium (Ti), aluminum (Al), manganese (Mn), and potassium (K).[7] Chromatographic methods are designed to effectively separate Ni from these elements.
Troubleshooting Guides
Low Recovery of ⁶²Ni After Chromatographic Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Elution: The ⁶²Ni was not fully eluted from the chromatography column. | - Verify the composition and volume of the eluent. For cation exchange resins like AG50W-X8, ensure the correct concentration of HCl is used to collect the nickel fraction.[5] - Check the elution curve to confirm that the entire Ni peak was collected.[5][6] |
| Incorrect pH for Ni-DMG Complex Formation: When using Ni-specific resins, the pH may not be optimal for the formation of the Ni-dimethylglyoxime complex. | - Ensure the sample is loaded under alkaline conditions (pH 8-10) to facilitate strong adsorption of the Ni-DMG complex to the resin.[5] |
| Resin Overload: The capacity of the ion exchange or Ni-specific resin was exceeded by the amount of nickel or total dissolved solids in the sample. | - Reduce the sample load or use a larger column with more resin. - Perform a preliminary separation step to remove the bulk of the matrix elements before using a high-selectivity resin.[5][6] |
| Channeling in the Column: The resin bed may not be packed uniformly, leading to poor separation and recovery. | - Repack the column carefully to ensure a homogenous and level resin bed. - Ensure a slow and consistent flow rate during sample loading and elution. |
Contamination with Other Elements (e.g., Fe, Zn)
| Potential Cause | Troubleshooting Step |
| Isobaric Interference: An isotope of another element has the same mass-to-charge ratio as a nickel isotope (e.g., ⁵⁸Fe on ⁵⁸Ni, ⁶⁴Zn on ⁶⁴Ni). | - Monitor for interfering isotopes (e.g., ⁵⁷Fe and ⁶⁶Zn) during mass spectrometry and apply mathematical corrections.[4] - Improve the chemical separation to remove the interfering element before analysis. A multi-column approach is often effective.[4][5] |
| Co-elution of Matrix Elements: The elution protocol did not effectively separate Ni from other elements. | - Optimize the elution profile by adjusting the acid concentrations and volumes. For example, a specific mixture of HCl and HF can be used to remove elements like Al, Fe, and Ti from a cation exchange column before eluting Ni with a different acid concentration.[5] - A second purification step using a Ni-specific resin can be employed to remove any remaining matrix elements.[5][6] |
| Contamination from Reagents or Labware: Impurities in acids, water, or from containers can introduce contamination. | - Use high-purity, trace metal grade reagents for all steps.[8] - Thoroughly acid-clean all labware (e.g., PFA vials) before use.[8] - Process a procedural blank alongside the samples to quantify any contamination.[6] |
Experimental Protocols
Two-Step Chromatographic Purification of Nickel
This protocol is adapted from methods described for the purification of nickel from geological samples for isotopic analysis and is applicable for cleaning enriched ⁶²Ni samples.[5][6]
Objective: To separate nickel from a complex sample matrix containing various other elements.
Step 1: Cation Exchange Chromatography for Bulk Matrix Removal
-
Resin Preparation: Use a cation exchange resin such as AG50W-X8 (200-400 mesh). Prepare a column with approximately 2 mL of resin.
-
Column Cleaning and Conditioning:
-
Wash the resin with 10 mL of 3.5 M HNO₃.
-
Wash with 10 mL of 6 M HCl.
-
Rinse with 5 mL of ultrapure water.
-
Condition the column with 5 mL of 1 M HCl.[5]
-
-
Sample Loading: Dissolve the sample in 1 mL of 1 M HCl and load it onto the conditioned column.
-
Matrix Elution:
-
Elute major matrix elements (e.g., Al, Fe, Cr, Na, K, Ti) with 8 mL of a 0.4 M HCl + 0.5 M HF mixture.
-
Continue washing with 13 mL of 1 M HCl.[5]
-
-
Nickel Collection: Collect the nickel fraction by eluting with 13 mL of 1 M HCl.[5]
-
Drying: Evaporate the collected nickel fraction to dryness in a clean vial.
Step 2: Ni-Specific Resin for Final Purification
-
Resin Preparation: Use a small column with 100-200 µL of a Ni-specific resin (containing dimethylglyoxime functional groups).
-
Sample Reconstitution and Loading: Re-dissolve the dried sample from Step 1 in a small volume of a suitable loading solution (adjust to pH 8-10 to promote Ni-DMG complex formation). Load this solution onto the Ni-spec resin column.
-
Washing: Wash the column to remove any remaining non-Ni elements. The specific wash solution will depend on the resin manufacturer's recommendations.
-
Nickel Elution: Elute the purified nickel by disrupting the Ni-DMG complex, typically with an acidic solution such as 3.5 M HNO₃.[6]
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Final Preparation: Evaporate the final purified Ni fraction to dryness and reconstitute in a dilute acid (e.g., 2% HNO₃) for isotopic analysis by MC-ICP-MS.
Quantitative Data Summary
Table 1: Isotopic Abundance of Natural Nickel
| Isotope | Natural Abundance (%) |
| ⁵⁸Ni | 68.08 |
| ⁶⁰Ni | 26.22 |
| ⁶¹Ni | 1.11 |
| ⁶²Ni | 3.64 |
| ⁶⁴Ni | 0.93 |
| (Data from multiple sources)[5] |
Table 2: Example Parameters for Chromatographic Purification
| Parameter | Step 1: Cation Exchange | Step 2: Ni-Spec Resin |
| Resin | AG50W-X8 | Ni-specific (DMG) |
| Resin Volume | ~2 mL | 100 - 200 µL |
| Sample Loading Solution | 1 M HCl | Alkaline (pH 8-10) |
| Matrix Elution Solution | 0.4 M HCl + 0.5 M HF, followed by 1 M HCl | Varies by manufacturer |
| Ni Collection Eluent | 1 M HCl | ~3.5 M HNO₃ |
| Typical Ni Recovery | >85% (for the two-column procedure)[6] | |
| (This table summarizes typical parameters from cited protocols)[5][6] |
Visualizations
Caption: Workflow for two-step chromatographic purification of this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Laser enrichment of the 62Ni isotope for betavoltaic devices [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. Centrifugal enrichment of nickel isotopes and their application to the development of new technologies | Semantic Scholar [semanticscholar.org]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00120F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
"Addressing matrix effects in NICKEL-62 sample analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Nickel-62 (⁶²Ni) samples by methods such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during ⁶²Ni analysis, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Actions |
| Low ⁶²Ni Signal / Signal Suppression | High Total Dissolved Solids (TDS): The sample matrix is too concentrated, affecting nebulization and plasma energy.[1] | 1. Dilute the sample: A simple 5x or 10x dilution can significantly reduce matrix effects. 2. Optimize sample introduction: Use a high-solids nebulizer and a suitable spray chamber. 3. Use an internal standard: Add an element with similar ionization properties to your samples and standards to compensate for signal drift.[2][3] |
| Presence of Easily Ionizable Elements (EIEs): High concentrations of elements like Na, K, Ca, or Mg can suppress the ionization of ⁶²Ni. | 1. Matrix-matched calibration: Prepare calibration standards in a matrix that closely resembles your sample.[3] 2. Standard addition: This method calibrates within the sample matrix itself, effectively compensating for these effects.[3] 3. Sample preparation: Use techniques like acid digestion to break down the matrix.[2] | |
| High or Inaccurate ⁶²Ni Reading | Spectral Interferences: Isobaric or polyatomic interferences are overlapping with the ⁶²Ni signal at m/z 62. | 1. Identify potential interferences: Common polyatomic interferences for ⁶²Ni include ⁴⁶Ti¹⁶O⁺, ²³Na³⁹K⁺, and ⁴⁶Ca¹⁶O⁺.[4] 2. Use a collision/reaction cell (CRC): Employ a gas like helium or hydrogen to break apart polyatomic interferences.[3] 3. Use high-resolution ICP-MS (HR-ICP-MS): This can physically separate the analyte from the interference. 4. Mathematical corrections: If the interfering element can be measured at another mass, a correction equation can be applied. |
| Signal Enhancement: Components in the sample matrix are increasing the ⁶²Ni signal. | 1. Standard addition: This is a highly effective method to correct for signal enhancement.[3] 2. Matrix-matched calibration: Ensure your standards have a similar matrix to your samples.[3] | |
| Poor Precision / Unstable Signal | Inconsistent Sample Introduction: Issues with the nebulizer, pump tubing, or spray chamber. | 1. Check for blockages: Inspect the nebulizer and injector for salt deposits. 2. Inspect pump tubing: Ensure the tubing is not worn or flattened. 3. Clean the spray chamber: Regular cleaning is crucial to prevent sample buildup. |
| Plasma Instability: High matrix load is affecting the plasma's stability. | 1. Optimize instrument parameters: Adjust RF power, nebulizer gas flow, and sample uptake rate. 2. Dilute the sample: Reducing the matrix load can stabilize the plasma. | |
| Internal Standard Failure | Poor Internal Standard Recovery: The internal standard signal is suppressed or enhanced outside of the acceptable range (typically 70-120%). | 1. Choose a different internal standard: Select an element with a similar mass and ionization potential to nickel that is not present in the sample. 2. Dilute the sample: High matrix can suppress the internal standard signal. 3. Investigate for contamination: The internal standard element may be present in your samples. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of ⁶²Ni analysis?
A1: Matrix effects are alterations in the analytical signal of ⁶²Ni caused by other components in the sample matrix.[1] These effects can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true ⁶²Ni concentration. They are broadly categorized as non-spectral (e.g., viscosity, high dissolved solids) and spectral (e.g., overlapping masses) interferences.[2]
Q2: What are the common spectral interferences for ⁶²Ni?
A2: The most common spectral interferences for ⁶²Ni are polyatomic ions, which are molecules formed in the plasma that have the same mass-to-charge ratio as ⁶²Ni. These include, but are not limited to:
-
⁴⁶Ti¹⁶O⁺ (from samples containing Titanium)
-
²³Na³⁹K⁺ (from samples with high sodium and potassium)
-
⁴⁶Ca¹⁶O⁺ (from samples containing Calcium)[4]
An isobaric interference from ⁶²Zn is possible but typically less of a concern due to the low natural abundance of ⁶²Zn.
Q3: When should I use the standard addition method?
A3: The standard addition method is particularly useful for complex or unknown sample matrices where matrix effects are significant and a suitable matrix-matched blank is not available.[3] It is highly effective at correcting for both signal suppression and enhancement.[3] However, it is more time-consuming than other methods as each sample requires multiple measurements.
Q4: How do I choose an appropriate internal standard for ⁶²Ni analysis?
A4: An ideal internal standard for ⁶²Ni should have a similar mass and first ionization potential, and it should not be present in the original sample. Commonly used internal standards for nickel analysis include isotopes of Germanium (Ge), Gallium (Ga), Yttrium (Y), Rhodium (Rh), or Indium (In).[5] It is crucial to verify that the chosen internal standard is not affected by its own spectral interferences in your specific matrix.
Q5: Can sample dilution alone solve my matrix effect problems?
A5: Sample dilution is a simple and often effective first step in mitigating matrix effects, especially those caused by high concentrations of dissolved solids or easily ionizable elements.[2] However, excessive dilution may reduce the ⁶²Ni concentration to a level below the instrument's limit of detection. Therefore, dilution is often used in conjunction with other techniques like internal standardization for optimal results.
Quantitative Data on Correction Method Performance
The following table summarizes representative data on the effectiveness of different matrix effect correction strategies in nickel analysis. While specific data for ⁶²Ni is limited, these values for total nickel provide a useful comparison.
| Correction Method | Sample Matrix | Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Internal Standardization | High-saline solution | Nickel | 98 - 105 | < 5 | [6] |
| Standard Addition | Lithium-ion battery electrolyte | Nickel | 95 - 105 | < 5 | [7] |
| Matrix-Matched Calibration | Airborne particulate matter | Nickel | 90 - 110 | < 10 | [8] |
| Standard Addition with Internal Standard | High Sodium Matrix | Nickel | 95 - 100.7 | < 5 |
Note: The performance of each method is highly dependent on the specific sample matrix, instrument conditions, and overall experimental setup.
Experimental Protocols
Methodology 1: Standard Addition for ⁶²Ni Quantification
This protocol describes the process of quantifying ⁶²Ni in a complex matrix by spiking the sample with known amounts of a ⁶²Ni standard.
-
Sample Preparation: Digest the sample using an appropriate acid mixture (e.g., nitric acid) and dilute to a preliminary volume with deionized water.
-
Aliquoting: Transfer at least four equal volumes of the prepared sample into separate volumetric flasks.
-
Spiking:
-
Flask 1: Add no ⁶²Ni standard (this is the unspiked sample).
-
Flask 2, 3, 4, etc.: Add increasing, known volumes of a certified ⁶²Ni standard solution.
-
-
Dilution: Dilute all flasks to the final volume with deionized water. Ensure all final solutions have the same total volume.
-
Analysis: Analyze each solution by ICP-MS, measuring the signal intensity for ⁶²Ni.
-
Data Analysis:
-
Plot the measured signal intensity (y-axis) against the concentration of the added ⁶²Ni standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-intercept. The absolute value of the x-intercept is the concentration of ⁶²Ni in the original sample.[1]
-
Methodology 2: Internal Standardization for ⁶²Ni Analysis
This protocol details the use of an internal standard to correct for instrumental drift and matrix-induced signal variations.
-
Internal Standard Selection: Choose a suitable internal standard (e.g., ⁷²Ge or ⁸⁹Y) that is not present in the sample and has similar analytical behavior to ⁶²Ni.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of ⁶²Ni. Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: Digest and dilute the sample as required. Add the same fixed concentration of the internal standard to the prepared sample.
-
Analysis: Analyze the blank, calibration standards, and samples by ICP-MS. Measure the signal intensities for both ⁶²Ni and the internal standard isotope.
-
Data Analysis:
-
Calculate the ratio of the ⁶²Ni signal to the internal standard signal for all standards and samples.
-
Create a calibration curve by plotting the signal ratio (y-axis) against the ⁶²Ni concentration (x-axis) for the standards.
-
Determine the concentration of ⁶²Ni in the samples by applying the signal ratio from the sample to the calibration curve.
-
Methodology 3: Matrix-Matched Calibration for ⁶²Ni Determination
This protocol is used when a representative blank matrix (a sample of the same matrix type that is free of ⁶²Ni) is available.
-
Blank Matrix Preparation: Prepare the blank matrix in the same way as the samples (e.g., same acid digestion and dilution).
-
Calibration Standard Preparation: Create a series of calibration standards by spiking aliquots of the prepared blank matrix with known concentrations of a certified ⁶²Ni standard.
-
Sample Preparation: Prepare the unknown samples using the identical procedure used for the blank matrix.
-
Analysis: Analyze the matrix-matched blank, calibration standards, and samples by ICP-MS.
-
Data Analysis:
-
Construct a calibration curve by plotting the signal intensity of ⁶²Ni (y-axis) against the known concentrations in the matrix-matched standards (x-axis).
-
Determine the concentration of ⁶²Ni in the samples by comparing their signal intensities to the matrix-matched calibration curve.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects [eureka.patsnap.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Isotope-specific analysis of Ni by ICP-MS: applications of stable isotope tracers to biokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 6. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 7. Evaluation of the simultaneous use of standard additions and internal standards calibration techniques for inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. How to Validate ICP-MS Through External Calibration Methods [eureka.patsnap.com]
"Calibration standards for quantitative NICKEL-62 analysis"
Technical Support Center: Quantitative Nickel-62 Analysis
Welcome to the technical support center for the quantitative analysis of this compound (⁶²Ni). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data for successful ⁶²Ni analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as a calibration standard? A1: this compound is a stable isotope of nickel, containing 28 protons and 34 neutrons.[1] It is used as a calibration standard and isotopic tracer in quantitative analyses, particularly with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), due to its stability and distinct mass.[2][3][4] Enriched ⁶²Ni standards allow for precise quantification through methods like isotope dilution.
Q2: What are the common forms of ⁶²Ni calibration standards available? A2: this compound standards are commercially available in various forms, including high-purity metal (solid), powders, rods, pellets, and granules.[2][3] These materials can be dissolved in acid to prepare aqueous calibration standards. Additionally, certified reference materials (CRMs), such as NIST SRM 986, are available as high-purity nickel metal with a certified natural isotopic composition.[5]
Q3: What is the natural isotopic abundance of this compound? A3: The natural abundance of this compound is approximately 3.6345%.[1][6] This is important to consider when analyzing samples that contain naturally occurring nickel, as it will contribute to the signal at mass-to-charge ratio (m/z) 62.
Q4: What are the primary analytical techniques for quantitative ⁶²Ni analysis? A4: The primary technique for sensitive and isotope-specific analysis of nickel is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7] For high-precision isotope ratio measurements, Multi-Collector ICP-MS (MC-ICP-MS) is often employed.[8][9] These methods allow for the differentiation of ⁶²Ni from other nickel isotopes and interfering species.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantitative analysis of ⁶²Ni.
Q5: I am observing poor sensitivity or inconsistent readings for my ⁶²Ni standard. What are the likely causes? A5: Poor sensitivity or inconsistent signals can stem from several issues within the ICP-MS system.
-
Sample Introduction System: This is the most common source of problems.[10] Check for worn or damaged peristaltic pump tubing, blockages in the nebulizer, or a dirty spray chamber.[10][11] Ensure all connections are secure to prevent air leaks.[11]
-
Cone Issues: The sampler and skimmer cones can become blocked or damaged over time, especially with high-matrix samples.[10][11] Cleaning or replacement may be necessary. Nickel cones are standard, but platinum-tipped cones are recommended for aggressive acid digests.[11][12]
-
Plasma Instability: An unstable plasma can lead to fluctuating ion signals. This may be caused by incorrect gas flows, a misaligned torch, or issues with the RF coil.[13]
-
Contamination: Ensure the calibration blank is clean and that standards are prepared fresh to avoid contamination, which can lead to high background readings.[10]
Q6: My results show high background at m/z 62. How can I identify and reduce it? A6: High background can be caused by contamination or polyatomic interferences.
-
Contamination: Check all reagents, acids, and diluents for nickel contamination.[10][12] Ensure pipette tips and sample containers are clean; borosilicate glass can introduce boron, while colored tips may contain metal contaminants.[12]
-
Memory Effects: Inadequate rinsing between samples can cause carryover. Use a rinse solution that matches your sample matrix and allow for sufficient rinse time.[10]
-
Polyatomic Interferences: Although less common for ⁶²Ni compared to other Ni isotopes, polyatomic species from the sample matrix or plasma gas can interfere. For example, in some matrices, species like ⁴⁶Ti¹⁶O⁺ or ⁴⁵Sc¹⁶O¹H⁺ could potentially interfere. Using a collision/reaction cell on the ICP-MS can help mitigate these interferences.
Q7: How do I handle isobaric interferences when analyzing for Nickel? A7: Isobaric (same mass) interferences are a significant challenge in nickel isotope analysis, particularly from iron (⁵⁸Fe on ⁵⁸Ni) and zinc (⁶⁴Zn on ⁶⁴Ni).[9][14] While ⁶²Ni does not have a common direct isobaric interference, correcting for interferences on other nickel isotopes is crucial if you are performing isotope ratio analysis or using another nickel isotope as a reference.
-
Mathematical Corrections: Monitor a non-interfered isotope of the interfering element (e.g., monitor ⁵⁷Fe to correct for the ⁵⁸Fe contribution on ⁵⁸Ni).[9] The instrument software can then apply a correction factor based on the known natural isotopic abundances.
-
Chromatographic Separation: An effective way to remove interfering elements like iron and zinc is to use a chromatographic purification step before analysis.[9]
Q8: My calibration curve for ⁶²Ni is non-linear or has a poor correlation coefficient. What should I do? A8: Issues with the calibration curve often point to problems with standard preparation or instrument settings.
-
Standard Preparation: Double-check the dilution calculations for your serial dilutions. Prepare fresh standards daily, as low-concentration standards can be unstable.[10]
-
Linear Range: Ensure your calibration standards bracket the expected concentration of your samples and are within the linear dynamic range of the instrument for ⁶²Ni.[15]
-
Blank Subtraction: Verify that your blank is clean and that the blank subtraction is being performed correctly. Contamination in the blank can lead to a poor fit, especially at low concentrations.[15]
-
Internal Standardization: Use an appropriate internal standard to compensate for matrix effects and instrument drift. The internal standard should be an element not present in your samples and have a similar mass and ionization potential to nickel.
Quantitative Data Tables
Table 1: Isotopic Composition of Natural Nickel and NIST SRM 986 This table provides the certified isotopic composition for NIST Standard Reference Material 986 and the typical natural abundance of nickel isotopes.
| Isotope | Natural Abundance (%)[6] | NIST SRM 986 Atom Percent (%)[5][16] |
| ⁵⁸Ni | 68.077 | 68.076886 ± 0.005919 |
| ⁶⁰Ni | 26.223 | 26.223146 ± 0.005144 |
| ⁶¹Ni | 1.140 | 1.139894 ± 0.000433 |
| ⁶²Ni | 3.635 | 3.634528 ± 0.001142 |
| ⁶⁴Ni | 0.926 | 0.925546 ± 0.000599 |
Table 2: Specifications of Commercially Available Enriched ⁶²Ni Standards This table summarizes typical specifications for enriched ⁶²Ni calibration standards available from commercial suppliers.
| Parameter | Specification | Source |
| Chemical Formula | ⁶²Ni | [4] |
| Form | Solid (Metal, Powder) | [3][4] |
| Isotopic Purity | ≥ 95 atom % (⁶²Ni) | [4] |
| Molecular Weight | ~61.93 g/mol | [4] |
| Appearance | Gray powder / solid | [3] |
Experimental Protocols
Protocol 1: Preparation of a ⁶²Ni Primary Stock Standard This protocol describes how to prepare a 1000 µg/mL (ppm) primary stock solution from solid, high-purity enriched ⁶²Ni metal.
Materials:
-
Enriched ⁶²Ni metal (≥95% purity)[4]
-
High-purity nitric acid (HNO₃)
-
Deionized water (18 MΩ·cm)
-
Class A volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 0.1000 g of ⁶²Ni metal and record the exact weight.
-
Place the weighed metal into a 100 mL volumetric flask.
-
Carefully add 5-10 mL of a 1:1 mixture of high-purity HNO₃ and deionized water to the flask in a fume hood.[16]
-
Allow the metal to dissolve completely. Gentle heating may be applied to facilitate dissolution.
-
Once the metal is fully dissolved and the solution has cooled to room temperature, dilute to the 100 mL mark with deionized water.
-
Cap the flask and invert it multiple times to ensure the solution is thoroughly mixed.
-
Calculate the final concentration in µg/mL based on the initial weight of the ⁶²Ni metal.
-
Transfer the solution to a clean, labeled FEP bottle for storage. This is your primary stock standard.
Protocol 2: Preparation of Calibration Curve Standards This protocol outlines the serial dilution of the primary stock to create working calibration standards.
Materials:
-
1000 µg/mL ⁶²Ni primary stock standard
-
2% (v/v) high-purity HNO₃ in deionized water (diluent)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare an intermediate standard by diluting the primary stock. For example, pipette 1 mL of the 1000 µg/mL stock into a 100 mL volumetric flask and dilute to the mark with 2% HNO₃ to create a 10 µg/mL intermediate standard.
-
Use the intermediate standard to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL or ppb).
-
For each standard, pipette the required volume of the intermediate solution into a volumetric flask and dilute to the final volume with 2% HNO₃.
-
Always prepare a calibration blank using only the 2% HNO₃ diluent.[10]
-
Prepare these working standards fresh daily to ensure accuracy.[10]
Visualizations
Caption: Workflow for quantitative ⁶²Ni analysis.
Caption: Troubleshooting logic for poor ⁶²Ni signal.
Caption: Isobaric interference on Nickel isotopes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nickel 62 Metal Isotope | EVISA's Materials Database [speciation.net]
- 3. americanelements.com [americanelements.com]
- 4. Buy Nickel- 62 Ni 95 atom ( 62 Ni) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. Isotope-specific analysis of Ni by ICP-MS: applications of stable isotope tracers to biokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00120F [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. studylib.net [studylib.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. hou.usra.edu [hou.usra.edu]
- 15. blog.txscientific.com [blog.txscientific.com]
- 16. Absolute Isotopic Abundance Ratios and Atomic Weight of a Reference Sample of Nickel - PMC [pmc.ncbi.nlm.nih.gov]
"Reducing contamination in NICKEL-62 handling and storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and addressing contamination during the handling and storage of NICKEL-62 (⁶²Ni).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Suspected Cross-Contamination of Samples with this compound
-
Question: My latest analytical results show unexpected levels of ⁶²Ni in my control samples. How can I confirm and troubleshoot this?
-
Answer: Suspected cross-contamination requires a systematic approach to identify the source. Follow these steps:
-
Isolate the Issue: Immediately halt experiments involving ⁶²Ni. Quarantine all samples, reagents, and equipment from the suspected batch.
-
Verify with Re-analysis: If possible, re-analyze a fresh aliquot of the control sample using a highly sensitive technique like Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) to confirm the initial findings.[1][2][3]
-
Trace Back and Investigate: Review your lab notebooks and standard operating procedures (SOPs) to trace the handling of the contaminated samples. Look for any deviations from the protocol.
-
Environmental Swab Analysis: Perform wipe tests on surfaces and equipment that came into contact with your samples. Analyze these wipes for ⁶²Ni to pinpoint the source of contamination.
-
Issue 2: Inconsistent this compound Concentrations in Aliquots from the Same Stock
-
Question: I am getting variable results for ⁶²Ni concentration from the same stock solution. What could be the cause?
-
Answer: This issue often points to problems with the stock solution's homogeneity or handling procedures.
-
Incomplete Dissolution or Precipitation: Ensure that the this compound compound is fully dissolved in your solvent. If you observe any particulate matter, the solution may not be homogenous. Gentle warming or sonication (if appropriate for the compound) may help.
-
Adsorption to Container Walls: Nickel ions can adsorb to the surfaces of storage containers, especially if the solution is at a neutral or high pH. Storing solutions in appropriate containers (e.g., acid-leached polypropylene) and at a slightly acidic pH can mitigate this.
-
Pipetting Technique: Inaccurate pipetting can lead to variations. Ensure your pipettes are calibrated and use proper techniques to avoid introducing errors.
-
Issue 3: High Background Signal for Nickel in Analytical Instruments
-
Question: My mass spectrometer shows a high background for nickel, making it difficult to get accurate readings for my ⁶²Ni samples. What should I do?
-
Answer: A high nickel background in analytical instruments like an ICP-MS can originate from various parts of the system.
-
Sample Introduction System: The cones (sampler and skimmer) of the mass spectrometer are often made of nickel alloys.[4] Harsh sample matrices can degrade these cones, leading to a high nickel background. Inspect the cones for any signs of degradation and replace them if necessary. Using platinum cones is a recommended alternative for corrosive solutions.[4]
-
Tuning Solutions and Reagents: Check all tuning solutions, mobile phases, and acids for nickel contamination. Use high-purity reagents to minimize this risk.
-
System Cleaning: If contamination is suspected, a thorough cleaning of the sample introduction system, including the nebulizer, spray chamber, and injector, is necessary.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the best practices for handling this compound to prevent contamination?
-
A1: Always work in a designated area, away from general lab traffic.[5] Use dedicated personal protective equipment (PPE), including gloves and a lab coat, specifically for ⁶²Ni work.[6] Change gloves frequently, especially after handling the stock material.[7] Clean the designated workspace before and after each use with appropriate cleaning agents.[8]
-
-
Q2: How should I store my this compound materials?
Contamination Detection and Cleaning
-
Q3: How can I detect low-level this compound surface contamination?
-
A3: A wipe test is a standard method for detecting surface contamination.[9] Wipe the suspected area with a piece of filter paper or a specialized wipe moistened with a suitable solvent.[10][11] The wipe can then be analyzed using sensitive analytical techniques like MC-ICP-MS or LA-ICP-MS to detect trace amounts of ⁶²Ni.[12][13]
-
-
Q4: What should I use to decontaminate surfaces and equipment that have come into contact with this compound?
-
A4: For general cleaning of non-fixed contamination, start with a mild detergent and deionized water.[14] For more stubborn contamination, a dilute acid solution (e.g., 1-5% nitric acid) can be effective for cleaning glassware and non-corrosive surfaces.[15] Always check for chemical compatibility of the cleaning agent with the material of the equipment.
-
-
Q5: Are there established "acceptable" levels of this compound surface contamination?
-
A5: Since this compound is a stable isotope, there are no federal regulatory limits for its surface contamination as there are for radioactive isotopes.[16][17][18] However, for sensitive applications, it is best practice to establish internal action limits based on the detection capabilities of your analytical instruments and the requirements of your experiments. As a conservative starting point, you can refer to the guidelines for removable radioactive contamination, which are often in the range of 100 to 1000 disintegrations per minute (dpm) per 100 cm².[17][19]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the detection and control of this compound contamination.
Table 1: Analytical Techniques for this compound Detection
| Analytical Technique | Typical Detection Limit | Application Notes |
| Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | sub-µg/L | High precision isotopic analysis, ideal for confirming cross-contamination.[20] |
| Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) | ppb range | Direct analysis of solid samples and wipe tests without digestion.[13] |
| Secondary Ion Mass Spectrometry (SIMS) | ppm to ppb | High-sensitivity surface analysis with excellent depth resolution (1-2 nm).[14][21] |
Table 2: Surface Contamination Action Levels (Example)
| Contamination Level | Action |
| < 100 counts per minute (cpm) above background | Acceptable for most applications |
| 100 - 500 cpm above background | Action Level 1: Decontaminate and re-survey |
| > 500 cpm above background | Action Level 2: Isolate area, perform thorough decontamination, and investigate the source |
Note: These are example action levels and should be adapted to the specific sensitivity of your experiments and instrumentation.
Experimental Protocols
Protocol 1: Wipe Test for this compound Surface Contamination
-
Preparation:
-
Define the area to be tested (typically 10 cm x 10 cm).[9]
-
Wear clean gloves.[9]
-
Using clean forceps, take a piece of low-ash filter paper or a specialized wipe (e.g., Ghost™ wipe).[9]
-
Moisten the wipe with a suitable solvent (e.g., deionized water for soluble nickel salts, or a dilute acid solution for more tenacious contamination).[11]
-
-
Sampling:
-
Wipe the defined area with firm pressure, using an "S" pattern to cover the entire area.[11]
-
Fold the wipe with the exposed side inward.
-
Wipe the same area again with the clean side of the folded wipe, this time in a perpendicular "S" pattern.[11]
-
Fold the wipe again and place it in a clean, labeled sample vial.
-
-
Analysis:
-
Prepare a blank wipe sample by moistening a wipe and placing it directly into a vial without wiping a surface.
-
Digest the wipe samples (if necessary for the chosen analytical method) or analyze them directly using a technique like LA-ICP-MS.
-
Quantify the amount of ⁶²Ni and compare it to your established action limits.
-
Protocol 2: General Decontamination of Glassware Contaminated with this compound
-
Initial Rinse:
-
Wearing appropriate PPE, rinse the glassware three times with deionized water to remove any loose contamination. Dispose of the rinse water according to your institution's waste disposal guidelines.
-
-
Detergent Wash:
-
Wash the glassware thoroughly with a laboratory-grade detergent. Use a brush to scrub all surfaces.
-
Rinse again three times with deionized water.
-
-
Acid Wash (if necessary):
-
If contamination persists, soak the glassware in a 1-5% nitric acid bath for at least 4 hours (or overnight for heavy contamination).
-
Caution: Always add acid to water, never the other way around. Work in a fume hood and wear appropriate acid-resistant gloves and eye protection.
-
-
Final Rinse:
-
Thoroughly rinse the glassware with deionized water (at least 5-7 times) to remove all traces of acid.
-
Check the pH of the final rinse water to ensure it is neutral.
-
-
Drying and Storage:
-
Allow the glassware to air dry in a clean environment or use an oven.
-
Store the clean glassware in a designated area to prevent re-contamination.
-
Visualizations
References
- 1. Development of an isolation procedure and MC-ICP-MS measurement protocol for the study of stable isotope ratio variations of nickel - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 3. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. How To Prevent Sample Contamination Of ICP-MS Systems In Pharmaceutical Processing [pharmaceuticalonline.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. research.arizona.edu [research.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.com [scientificlabs.com]
- 9. hill-labs.co.nz [hill-labs.co.nz]
- 10. skcltd.com [skcltd.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Analysis of Nickel Metal Alloys using LA-ICP-MS - Analytik Jena [analytik-jena.com]
- 13. What is LA-ICP-MS? [appliedspectra.com]
- 14. TechFi™ [micro.org.au]
- 15. researchgate.net [researchgate.net]
- 16. Table 1 - Acceptable Surface Contamination 1 Levels | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 17. gulflink.health.mil [gulflink.health.mil]
- 18. cnsc-ccsn.gc.ca [cnsc-ccsn.gc.ca]
- 19. Appendix IV: Boston University / Boston Medical Center Contamination Action Limits for Release | Office of Research [bu.edu]
- 20. Isotope-specific analysis of Ni by ICP-MS: applications of stable isotope tracers to biokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Secondary-ion mass spectrometry - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Signal Intensity in NICKEL-62 Detection
Welcome to the technical support center for troubleshooting low signal intensity in NICKEL-62 (⁶²Ni) detection. This guide is designed for researchers, scientists, and drug development professionals utilizing ⁶²Ni in mass spectrometry and immunoassay applications. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues that can lead to diminished signal strength in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues Related to Mass Spectrometry (ICP-MS)
Question 1: What are the common causes of low ⁶²Ni signal intensity in Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)?
Low signal intensity for ⁶²Ni in ICP-MS can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits include:
-
Sample Matrix Effects: High concentrations of dissolved solids (above 0.5%) in your sample can suppress the signal.[1] Biological matrices, such as serum or urine, are particularly prone to matrix effects.
-
Interferences:
-
Polyatomic Interferences: The presence of calcium in biological samples can lead to the formation of Ca-containing polyatomic ions that interfere with Nickel detection.[2][3]
-
Isobaric Interferences: While less common for ⁶²Ni, it's important to be aware of potential isobaric overlaps from other elements.
-
-
Contamination: Background contamination from acids, dilution water, and even the vials used for sample preparation can obscure the true signal.[1]
-
Improper Instrument Settings: Suboptimal plasma temperature due to inadequate RF power or argon gas flow can lead to reduced ionization and, consequently, lower signal intensity.
-
Instrument Maintenance: Dirty or compromised sample and skimmer cones can degrade signal intensity over time.
Question 2: How can I mitigate matrix effects when analyzing biological samples for ⁶²Ni?
To reduce the impact of the sample matrix on your ⁶²Ni signal, consider the following strategies:
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.
-
Matrix-Matching: Prepare your calibration standards in a matrix that closely resembles your samples.
-
Chemical Separation: Employ chemical purification methods to isolate Nickel from the bulk of the matrix. A two-step chromatographic purification method has been shown to be effective for this purpose.
-
Internal Standards: The use of an appropriate internal standard can help to correct for signal suppression caused by the matrix.
Question 3: I suspect polyatomic interferences are affecting my ⁶²Ni signal. How can I confirm and resolve this?
Calcium-containing polyatomic ions are a known interference for Nickel analysis in biological samples.[2][3] To address this:
-
Utilize a Collision/Reaction Cell: Modern ICP-MS instruments are often equipped with collision/reaction cells that can help to reduce or eliminate polyatomic interferences.
-
Multivariate Calibration: Techniques like Principal Component Analysis (PCA) can be used to mathematically correct for mass overlaps in complex matrices like serum digests.[2][3]
-
Sample Pre-treatment: For samples with very high calcium content, such as urine, a pre-concentration step involving calcium oxalate precipitation can be effective.[2][3]
Section 2: Issues Related to ⁶²Ni-Labeled Immunoassays (e.g., Mass Cytometry)
Question 1: My ⁶²Ni-conjugated antibody is showing little to no signal. What went wrong?
Low or no signal from a ⁶²Ni-conjugated antibody in an immunoassay is a common problem with several potential causes:
-
Poor Antibody-Metal Conjugation:
-
Low Antibody Recovery: If you recovered less than 20% of your antibody after the conjugation process, the preparation is likely compromised.[4] This could be due to a bad lot of antibody, a damaged spin filter, or over-reduction leading to aggregation.[4]
-
Poor Metal Loading: Even with good antibody recovery, the this compound may not have been efficiently loaded onto the antibody. This can result from a bad metal stock, an issue with the chelating polymer, or under-reduction of the antibody.[4]
-
-
Antibody-Related Issues:
-
Low Antibody Concentration: Using an antibody with a starting concentration below 0.5 mg/mL can lead to lower conjugation efficiency.[5]
-
Impure Antibody: The presence of other proteins (like BSA) or impurities in the antibody solution can compete with the antibody for the this compound label, reducing conjugation efficiency. An antibody purity of greater than 95% is recommended.[5]
-
-
Experimental Conditions:
-
Epitope Masking or Destruction: The conjugation process itself might have altered the antibody's binding site, or the experimental conditions (e.g., fixation) may have damaged the target epitope.
-
Inappropriate Antibody Titration: Using too little of the conjugated antibody will result in a weak signal.
-
Question 2: How can I troubleshoot a failed ⁶²Ni-antibody conjugation?
A systematic approach is key to identifying the source of the problem:
-
Assess Antibody Recovery: Use a Nanodrop spectrophotometer to measure the antibody concentration before and after conjugation to determine the recovery rate. A recovery of less than 20% often indicates a failed conjugation.[4]
-
Verify Metal Loading: If antibody recovery is acceptable, you can check for metal loading by running a dilution series of your conjugated antibody in liquid mode on the mass cytometer.[4]
-
Check Antibody Integrity: To determine if the antibody's binding capability is intact, you can perform a parallel experiment using a fluorescently-labeled secondary antibody against your ⁶²Ni-conjugated primary antibody and analyze it via conventional flow cytometry. A fluorescent signal would suggest the primary antibody is binding, pointing to an issue with metal loading. No signal would indicate a problem with the primary antibody itself or its epitope binding.[4]
Question 3: How can I optimize the signal-to-noise ratio in my ⁶²Ni-based immunoassay?
Optimizing the signal-to-noise ratio is crucial for obtaining clear and reliable data. Consider the following factors:
-
Antibody Titration: Perform a serial dilution of your ⁶²Ni-conjugated antibody to find the optimal concentration that provides a strong positive signal without a significant increase in background staining.
-
Blocking Buffers: The choice of blocking buffer can significantly impact background noise. It is advisable to test several different blocking buffers to find the one that provides the best signal-to-noise ratio for your specific assay.
-
Washing Steps: Thorough and consistent washing steps are critical for removing unbound antibodies and reducing background signal.
-
Temperature and Incubation Times: Optimizing incubation temperatures and times can enhance the specific binding of your antibody to its target.
Data Presentation
Table 1: Illustrative Example of Antibody Titration for Signal Optimization
| Antibody Dilution | Signal Intensity (Positive Control) | Background Intensity (Negative Control) | Signal-to-Noise Ratio (Signal/Background) |
| 1:100 | 1500 | 300 | 5.0 |
| 1:250 | 1350 | 150 | 9.0 |
| 1:500 | 1100 | 100 | 11.0 |
| 1:1000 | 700 | 80 | 8.8 |
| 1:2000 | 400 | 75 | 5.3 |
Note: Data are for illustrative purposes to demonstrate the principle of antibody titration.
Table 2: Illustrative Example of Blocking Buffer Comparison
| Blocking Buffer | Signal Intensity (Positive Control) | Background Intensity (Negative Control) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1200 | 200 | 6.0 |
| 5% Non-fat Dry Milk in PBS | 1300 | 120 | 10.8 |
| Commercial Blocking Buffer A | 1450 | 110 | 13.2 |
| Commercial Blocking Buffer B | 1350 | 180 | 7.5 |
Note: Data are for illustrative purposes. The optimal blocking buffer is application-dependent.
Experimental Protocols
Protocol 1: Two-Step Chromatographic Purification of Nickel for ICP-MS Analysis
This protocol is adapted from a method for high-precision Ni stable isotopic analysis and is effective for removing matrix elements.
Materials:
-
AG50W-X8 cation exchange resin
-
Ni-spec resin
-
Hydrochloric acid (HCl)
-
Nitric acid (HNO₃)
-
Hydrofluoric acid (HF)
-
Ammonium citrate
-
Ammonia
-
Milli-Q water
Procedure:
-
Cation Exchange Chromatography (Step 1): a. Load 2 mL of pre-cleaned AG50W-X8 cation resin into a column. b. Precondition the column with 5 mL of 1 mol L⁻¹ HCl. c. Load 1 mL of your sample solution onto the column. d. Elute major matrix elements using 8 mL of a 0.4 mol L⁻¹ HCl + 0.5 mol L⁻¹ HF mixture, followed by 13 mL of 1 mol L⁻¹ HCl. e. Collect the Nickel-containing fraction.
-
Ni-Spec Resin Chromatography (Step 2): a. Prepare a mini-column with 100-200 µL of Ni-spec resin. b. Wash the resin with Milli-Q water and 0.2 mol L⁻¹ ammonium citrate. c. Condition the resin with a mixture of ammonium citrate and ammonia at pH 9-10. d. Adjust the pH of your collected Nickel fraction to 9-10 using the ammonium citrate and ammonia mixture and load it onto the column. e. Elute any remaining matrix with 3 mL of the pH 9-10 ammonium citrate/ammonia solution, followed by 4 mL of Milli-Q water. f. Collect the purified Nickel by eluting with 2 mL of 3.5 mol L⁻¹ HNO₃. g. Evaporate the collected fraction to dryness and treat with a mixture of HNO₃ and H₂O₂ to remove any organic residues. h. Re-dissolve the purified Nickel in 2% HNO₃ for ICP-MS analysis.
Protocol 2: General Protocol for ⁶²Ni-Labeling of an Antibody for Mass Cytometry
This protocol provides a general workflow for conjugating a this compound isotope to an antibody.
Materials:
-
BSA-free antibody (0.5-1 mg/mL)
-
MaxPar® Metal Labeling Kit (or similar) containing a chelating polymer
-
⁶²Ni metal solution
-
Reducing agent (e.g., TCEP)
-
Reaction and wash buffers (as provided in the kit)
-
Spin filters (e.g., 50 kDa MWCO)
Procedure:
-
Antibody Reduction: a. Add the reducing agent (e.g., TCEP) to your antibody solution. b. Incubate at 37°C for 30 minutes to reduce the antibody's hinge disulfide bonds.
-
Metal-Polymer Complex Formation (perform during antibody reduction): a. Reconstitute the chelating polymer in the appropriate reaction buffer. b. Add the ⁶²Ni metal solution to the polymer and incubate at 37°C for 30-60 minutes to allow the metal to load onto the polymer.
-
Purification of Reduced Antibody and Metal-Polymer Complex: a. After incubation, purify the reduced antibody using a spin filter to remove the excess reducing agent. b. Purify the metal-loaded polymer using a separate spin filter to remove any unbound metal.
-
Conjugation Reaction: a. Combine the purified reduced antibody with the purified metal-loaded polymer. b. Incubate the mixture at 37°C for 1.5-2 hours to allow the covalent bond formation between the antibody and the polymer.
-
Final Purification: a. Purify the ⁶²Ni-conjugated antibody using a spin filter to remove any remaining reactants. b. Wash the conjugated antibody multiple times with the appropriate wash buffer.
-
Quantification and Storage: a. Determine the final concentration of your labeled antibody using a Nanodrop spectrophotometer (A280) or a BCA assay. b. Store the labeled antibody according to the manufacturer's recommendations.
Mandatory Visualizations
Caption: Troubleshooting workflow for low ⁶²Ni signal in ICP-MS.
Caption: Troubleshooting workflow for low signal with ⁶²Ni-labeled antibodies.
References
- 1. Titration of Mass Cytometry Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Titrating Complex Mass Cytometry Panels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical method for total chromium and nickel in urine using an inductively coupled plasma-universal cell technology-mass spectrometer (ICP-UCT-MS) in kinetic energy discrimination (KED) mode - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Neutron Flux for NICKEL-62 Activation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the neutron activation of Nickel-62 (⁶²Ni) to produce Nickel-63 (⁶³Ni).
Troubleshooting Guides
This section addresses specific issues that may arise during the ⁶²Ni activation process, from initial irradiation to final activity measurement.
Issue 1: Lower than Expected ⁶³Ni Yield or Specific Activity
You've completed a long irradiation cycle, but the final specific activity of your ⁶³Ni is significantly below the target (e.g., <15 Ci/g).[1]
| Possible Cause | Recommended Action |
| Low Target Enrichment | Verify the isotopic enrichment of your ⁶²Ni target material. Natural nickel contains only ~3.6% ⁶²Ni.[1] For efficient production, use targets highly enriched in ⁶²Ni (>95%). |
| Neutron Self-Shielding | The outer layers of the target absorb neutrons, reducing the flux reaching the interior. This is more pronounced in thicker or denser pellets.[2][3] Consider redesigning the target geometry (e.g., using thinner pellets or rings) to maximize the surface-area-to-volume ratio.[2] |
| Neutron Flux Depression | The target itself can depress the local neutron flux in the reactor. This effect is dependent on the target's neutron absorption cross-section and geometry.[2][4] Consult with the reactor facility staff to model this effect and choose an optimal irradiation position. |
| ⁶³Ni Burn-up | During very long irradiations at high flux, the newly formed ⁶³Ni can capture another neutron to become stable ⁶⁴Ni (⁶³Ni(n,γ)⁶⁴Ni), thus reducing your yield. This creates a practical ceiling for achievable specific activity. Model the production and burn-up rates to determine the optimal irradiation time for your desired specific activity. |
| Inaccurate Neutron Flux Data | The assumed neutron flux spectrum and intensity at the sample position may be incorrect. Use neutron activation monitors (e.g., cobalt or gold foils) alongside your target to get an accurate measurement of the actual thermal and epithermal flux received by the sample.[5][6] |
| Sub-optimal Neutron Spectrum | The ⁶²Ni(n,γ)⁶³Ni reaction is most efficient with thermal (low-energy) neutrons. If the irradiation position has a high proportion of fast neutrons, the activation efficiency will be lower. Request a position in the reactor with a well-thermalized neutron spectrum.[7] |
Troubleshooting Workflow for Low ⁶³Ni Yield
Caption: Troubleshooting decision tree for diagnosing low ⁶³Ni yield.
Issue 2: Inaccurate or Inconsistent ⁶³Ni Activity Measurement
Measurements of your final product using a Liquid Scintillation Counter (LSC) are inconsistent or seem incorrect.
| Possible Cause | Recommended Action |
| Quenching (Color or Chemical) | The presence of impurities, excess acid, or colored metal ions (e.g., Fe²⁺) in the LSC cocktail can absorb the scintillation light, reducing the detected counts.[8][9] Ensure the chemical separation process is robust. Prepare samples with consistent chemical composition and use the LSC's quench correction curves (e.g., SQP(E) or tSIE) to compensate. |
| Interfering Radionuclides | Other beta-emitting or electron-capturing isotopes produced from target impurities (e.g., ⁵⁵Fe, ⁵⁹Ni, ⁶⁰Co) can contribute to the LSC spectrum, leading to an overestimation of ⁶³Ni activity.[10][11] A thorough chemical purification is critical to isolate nickel before measurement.[12][13] |
| Improper LSC Energy Window | An incorrectly set energy window can either miss true ⁶³Ni counts or include counts from other radionuclides or noise. ⁶³Ni is a low-energy beta emitter (max energy ~67 keV).[14][15] Set a specific energy window for ⁶³Ni based on a calibrated ⁶³Ni standard to maximize the signal-to-noise ratio. |
| Sample Homogeneity | If the purified ⁶³Ni is not fully dissolved and homogeneously mixed in the scintillation cocktail, the counting efficiency will be inconsistent. Ensure complete dissolution of the sample in the appropriate acid before adding it to the cocktail. |
Issue 3: High Gamma Radiation After Irradiation
The irradiated target exhibits unexpectedly high levels of gamma radiation, complicating handling.
| Possible Cause | Recommended Action |
| Activation of Impurities | Trace impurities in the ⁶²Ni target material or the target encapsulation (e.g., aluminum) are the primary source of gamma activity.[12] Common gamma-emitting impurities include ⁶⁰Co, ⁵¹Cr, and ⁴⁶Sc.[12][13] |
| Insufficient Cooling Time | Many activated impurities have relatively short half-lives. A sufficient "cooling" period after irradiation is necessary for these to decay. |
| Action Plan | 1. Review Material Purity: Obtain a certificate of analysis for the enriched ⁶²Ni material to identify potential impurities before irradiation. 2. Implement Cooling Period: Allow the target to cool for an extended period (6-12 months) post-irradiation. This significantly reduces the activity of short-lived isotopes like those from the aluminum capsule.[1] 3. Chemical Purification: The post-irradiation chemical process is designed to remove these gamma-emitting impurities.[1][12] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use highly enriched ⁶²Ni for ⁶³Ni production? Natural nickel contains only about 3.6% ⁶²Ni.[1] Using enriched material (>95%) dramatically increases the number of target atoms available for the desired ⁶²Ni(n,γ)⁶³Ni reaction, leading to a much higher specific activity in the final product. It also reduces the production of unwanted radioisotopes from other nickel isotopes, such as ⁵⁹Ni from ⁵⁸Ni.[16]
Q2: What is the optimal neutron flux for ⁶²Ni activation? The highest available thermal neutron flux is generally desired to maximize the production rate of ⁶³Ni. High-flux isotope reactors (HFIR), with thermal neutron fluxes exceeding 10¹⁵ n/cm²·s, are ideal for producing high-specific-activity ⁶³Ni.[1][4] The goal is to maximize the (n,γ) reaction rate on ⁶²Ni while managing the eventual burn-up of the ⁶³Ni product.
Q3: How long does the irradiation need to be? Achieving high specific activity (e.g., >15 Ci/g) requires very long irradiation times, often lasting for months or even years.[1][2] At Oak Ridge National Laboratory's HFIR, targets are irradiated for approximately 15 reactor cycles, which can take over two years.[1] The long half-life of ⁶³Ni (100.1 years) means that decay during this long irradiation is negligible.[17]
Q4: What are the main safety concerns when working with ⁶³Ni? ⁶³Ni is a pure, low-energy beta emitter.[17]
-
External Hazard: It poses a negligible external radiation hazard, and no special shielding is required.[14]
-
Internal Hazard: The primary hazard is internal, from inhalation or ingestion. Therefore, all work should be conducted in a fume hood or glove box to prevent contamination.[18][19]
-
Detection: Standard Geiger-Müller (G-M) survey meters cannot detect ⁶³Ni contamination due to the low beta energy.[14] Regular wipe tests, counted with a Liquid Scintillation Counter, are mandatory to monitor for surface contamination.[14]
Q5: What happens during the "cooling" period after irradiation? The cooling period, typically 6 to 12 months, allows short-lived radioactive isotopes produced from impurities in the target and its aluminum capsule to decay.[1] This greatly reduces the overall gamma radiation dose, making subsequent chemical processing safer and easier. Because ⁶³Ni has a very long half-life, almost none of it is lost to decay during this time.[1]
Data Presentation
Table 1: Key Nuclear Data for ⁶²Ni Activation
| Parameter | Value | Reference |
| Target Isotope | ⁶²Ni | - |
| Product Isotope | ⁶³Ni | - |
| Reaction | ⁶²Ni(n,γ)⁶³Ni | [17] |
| ⁶³Ni Half-life | 100.1 years | [5][17] |
| ⁶³Ni Decay Mode | Beta (β⁻) emission | [17] |
| ⁶³Ni Max Beta Energy | ~67 keV | [14][15] |
| Thermal Neutron Capture Cross-section (⁶²Ni) | 14.2 - 15.2 barns | [5] |
| Natural Abundance of ⁶²Ni | 3.6% | [1] |
Table 2: Typical High-Specific-Activity Production Parameters
| Parameter | Typical Value | Reference |
| Target Material | >95% enriched ⁶²Ni metal pellets | [1] |
| Neutron Source | High Flux Isotope Reactor (HFIR) | [1][20] |
| Target Thermal Flux | > 1 x 10¹⁵ n/cm²·s | [4] |
| Irradiation Duration | > 2 years (~15 reactor cycles) | [1] |
| Post-Irradiation Cooling | 6 - 12 months | [1] |
| Target Specific Activity | > 15 Curies per gram (Ci/g) | [1] |
Experimental Protocols
Methodology for ⁶³Ni Production and Purification
This protocol outlines the major steps for producing high-specific-activity ⁶³Ni.
-
Target Preparation:
-
Procure nickel metal highly enriched in ⁶²Ni (>95%).
-
Perform analysis to quantify trace element impurities.
-
Press the enriched nickel powder into dense pellets of a specified geometry (e.g., solid or annular rings) to manage self-shielding.[1][2]
-
Encapsulate the pellets into a target holder, typically made of high-purity aluminum.[1]
-
-
Irradiation:
-
Select an irradiation position in a high-flux reactor that provides a high thermal neutron flux.
-
Irradiate the target for an extended duration, often spanning multiple reactor fuel cycles, to achieve the desired specific activity. The total neutron fluence will determine the final yield.[1]
-
Include flux monitor wires (e.g., Co, Au) with the target assembly to accurately measure the neutron dose.
-
-
Post-Irradiation Handling and Cooling:
-
Transfer the irradiated target from the reactor to a hot cell for a "cooling" period.
-
Allow the target to cool for 6-12 months to permit the decay of short-lived, gamma-emitting activation products (e.g., from the aluminum capsule).[1]
-
-
Chemical Purification:
-
In a hot cell, mechanically separate the nickel pellets from the aluminum capsule.[1]
-
Dissolve the nickel pellets in a strong acid, such as hydrochloric acid (HCl).[1]
-
Perform chemical separation to remove radionuclidic impurities. Anion exchange chromatography is commonly used to separate elements like chromium (⁵¹Cr), scandium (⁴⁶Sc), and cobalt (⁶⁰Co) from the nickel.[12][13]
-
The final product is typically a solution of purified ⁶³Ni in HCl.[1]
-
-
Activity Measurement and Quality Control:
-
Take an aliquot of the final purified solution.
-
Prepare a sample for Liquid Scintillation Counting (LSC) by mixing the aliquot with a suitable scintillation cocktail.
-
Measure the beta activity using a calibrated LSC. Apply quench correction to ensure accuracy.
-
Use gamma spectroscopy to confirm the absence of gamma-emitting impurities.
-
Overall Experimental Workflow
Caption: High-level workflow for the production of Nickel-63.
References
- 1. Making radioactive 63Ni to target explosives [ornl.gov]
- 2. "The Effect of Pellet Geometry on The Specific Activity of Ni-63" by Spenser Riley Walsh [trace.tennessee.edu]
- 3. SELF-SHIELDING EFFECTS IN ACTIVATION ANALYSIS (Technical Report) | OSTI.GOV [osti.gov]
- 4. Research on Characteristics of Irradiation Production of <sup>63</sup>Ni with High Specific Activity [tws.xml-journal.net]
- 5. pasj.jp [pasj.jp]
- 6. epj-conferences.org [epj-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. bundesumweltministerium.de [bundesumweltministerium.de]
- 10. Determination of Activity Concentration of 63Ni and 59Ni Using Liquid Scintillation Counter According to 63Ni/59Ni Ratio - koreascholar [db.koreascholar.com]
- 11. researchgate.net [researchgate.net]
- 12. Recovery and purification of nickel-63 from HFIR-irradiated targets - UNT Digital Library [digital.library.unt.edu]
- 13. Recovery and purification of nickel-63 from HFIR-irradiated targets (Technical Report) | OSTI.GOV [osti.gov]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. nrc.gov [nrc.gov]
- 17. radiacode.com [radiacode.com]
- 18. safety.charlotte.edu [safety.charlotte.edu]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 20. conference.sns.gov [conference.sns.gov]
Validation & Comparative
A Comparative Analysis of Nuclear Stability: Nickel-62 vs. Iron-56
In the landscape of nuclear physics, the quest to identify the most stable atomic nucleus has led to a nuanced understanding of binding energy. While Iron-56 (⁵⁶Fe) is often cited in general physics as the pinnacle of nuclear stability, a closer examination of nuclear data reveals that Nickel-62 (⁶²Ni) holds the title for the highest binding energy per nucleon. This guide provides a detailed comparison of the binding energies of ⁶²Ni and ⁵⁶Fe, supported by quantitative data and an overview of the experimental methodologies used to determine these crucial values. This information is of particular interest to researchers in nuclear physics, astrophysics, and related fields.
Quantitative Comparison of Nuclear Properties
The stability of an atomic nucleus is directly proportional to its binding energy per nucleon—the average energy required to remove a single nucleon (proton or neutron) from the nucleus. A higher binding energy per nucleon indicates a more stable nucleus. The table below summarizes the key nuclear properties of this compound and Iron-56.
| Property | This compound (⁶²Ni) | Iron-56 (⁵⁶Fe) |
| Protons (Z) | 28 | 26 |
| Neutrons (N) | 34 | 30 |
| Mass Number (A) | 62 | 56 |
| Isotopic Mass (amu) | 61.928345 | 55.934936 |
| Total Binding Energy (MeV) | 545.259 | 492.254 |
| Binding Energy per Nucleon (MeV) | 8.7945 | 8.7903 |
As the data clearly indicates, this compound possesses a slightly higher binding energy per nucleon than Iron-56, making it the most tightly bound nucleus among all known isotopes.[1][2][3]
Experimental Determination of Binding Energy
The binding energy of a nucleus is determined by precisely measuring its atomic mass and calculating the mass defect. The experimental protocol for this determination involves two key stages: high-precision mass spectrometry to determine the isotopic mass, and the subsequent calculation of the mass defect and binding energy.
Experimental Protocols
1. Isotopic Mass Measurement using Penning Trap Mass Spectrometry (PTMS)
Penning Trap Mass Spectrometry is the most precise technique for measuring the atomic masses of stable and long-lived isotopes.[4] The methodology involves the following steps:
-
Ion Production and Introduction: A sample of the isotope of interest (e.g., Nickel or Iron) is ionized. For stable isotopes, this can be achieved through methods like electron impact ionization or laser ablation. The resulting ions are then introduced into the Penning trap system.
-
Ion Trapping and Manipulation: The ions are confined within the Penning trap by a strong, uniform magnetic field and a weaker, quadrupolar electric field. The magnetic field forces the ions into a circular path (cyclotron motion), while the electric field confines them axially.
-
Ion Cooling and Purification: To improve measurement precision, the trapped ions are cooled to reduce their kinetic energy. This can be achieved through buffer gas cooling or other advanced techniques. Unwanted ionic species are removed from the trap to ensure a pure sample of the desired isotope.
-
Cyclotron Frequency Measurement: The fundamental principle of PTMS is the measurement of the ion's cyclotron frequency (νc), which is inversely proportional to its mass-to-charge ratio (m/q) and directly proportional to the magnetic field strength (B), as described by the equation: νc = (qB) / (2πm). The cyclotron frequency is determined with high precision by exciting the ion's motion with an external radiofrequency field and detecting the resonance frequency.
-
Data Analysis: The precise mass of the ion is determined by comparing its measured cyclotron frequency to that of a reference ion with a well-known mass (often Carbon-12). This ratio measurement allows for the cancellation of systematic errors related to the magnetic field strength, leading to extremely accurate mass determinations.
2. Calculation of Mass Defect and Binding Energy
Once the precise isotopic mass is experimentally determined, the mass defect (Δm) and binding energy (BE) are calculated as follows:
-
Calculate the Total Mass of Constituent Nucleons: The expected mass of the nucleus is calculated by summing the masses of its individual protons and neutrons.
-
Mass of a proton (mₚ) ≈ 1.007276 amu
-
Mass of a neutron (mₙ) ≈ 1.008665 amu
-
Total expected mass = (Z × mₚ) + (N × mₙ)
-
-
Determine the Mass Defect (Δm): The mass defect is the difference between the total mass of the constituent nucleons and the experimentally measured isotopic mass (M_iso).
-
Δm = [(Z × mₚ) + (N × mₙ)] - M_iso
-
-
Calculate the Total Binding Energy (BE): The mass defect is converted into energy using Einstein's mass-energy equivalence principle, E = mc².
-
BE (in MeV) = Δm (in amu) × 931.5 MeV/amu
-
-
Calculate the Binding Energy per Nucleon: The total binding energy is then divided by the mass number (A) to obtain the binding energy per nucleon.
-
Binding Energy per Nucleon = BE / A
-
Visualization of Nuclear Stability
The relationship between binding energy per nucleon and the number of nucleons is a fundamental concept in nuclear physics, often visualized through the binding energy curve.
Caption: A simplified representation of the binding energy curve, highlighting the positions of Iron-56 and this compound near the peak of nuclear stability.
Discussion and Conclusion
While this compound has a higher binding energy per nucleon, Iron-56 is significantly more abundant in the universe. This apparent discrepancy is explained by the mechanisms of stellar nucleosynthesis. In the final stages of a star's life, the alpha process, which involves the fusion of helium nuclei (alpha particles), is the dominant energy-producing pathway. This process favors the production of nuclei with mass numbers that are multiples of four. Iron-56 (composed of 14 alpha particles) is a major product of this process, whereas the synthesis of this compound is less favored.
References
Nickel-62: A Superior Benchmark for Nuclear Structure Models
A Comparative Guide for Researchers and Scientists
In the landscape of nuclear physics, the quest for precise and predictive models of nuclear structure is paramount. The validation and refinement of these models hinge on the selection of appropriate experimental benchmarks – nuclides with well-characterized properties against which theoretical calculations can be rigorously tested. Among the plethora of available nuclei, Nickel-62 (⁶²Ni) emerges as a uniquely powerful benchmark due to its exceptional nuclear stability. This guide provides a comprehensive comparison of ⁶²Ni with other commonly used benchmark nuclei, supported by experimental data and detailed methodologies, to assist researchers in leveraging this remarkable isotope for advancing nuclear structure models.
The Significance of this compound
This compound, a stable isotope of nickel, is distinguished by possessing the highest binding energy per nucleon of any known nuclide, approximately 8.7945 MeV.[1][2] This exceptional stability makes it a critical reference point for nuclear theories. While Iron-56 is often cited as the most stable nucleus, this is a common misconception based on its low mass per nucleon, not its binding energy per nucleon.[1] The higher binding energy of ⁶²Ni provides a more stringent constraint for theoretical models aiming to reproduce the fundamental properties of atomic nuclei.
Comparison with Alternative Benchmarks
The performance of nuclear structure models is often evaluated against "doubly magic" nuclei, which have a complete shell of both protons and neutrons. These nuclei, such as Calcium-48 (⁴⁸Ca) and Lead-208 (²⁰⁸Pb), are spherically symmetric in their ground state, simplifying theoretical calculations. However, ⁶²Ni, with 28 protons (a magic number) and 34 neutrons (not a magic number), presents a more complex and challenging test case, probing the model's ability to describe nuclei away from closed shells.
Data Presentation: A Comparative Analysis
The following tables summarize key properties of ⁶²Ni in comparison to the doubly magic nuclei ⁴⁸Ca and ²⁰⁸Pb, and present a comparison of experimental and theoretical values for key nuclear observables.
Table 1: Fundamental Properties of Benchmark Nuclides
| Property | ⁶²Ni | ⁴⁸Ca | ²⁰⁸Pb |
| Proton Number (Z) | 28 (Magic) | 20 (Magic) | 82 (Magic) |
| Neutron Number (N) | 34 | 28 (Magic) | 126 (Magic) |
| Binding Energy per Nucleon (MeV) | 8.7945 | 8.666 | 7.867 |
| Ground State Spin and Parity (Jπ) | 0+ | 0+ | 0+ |
Table 2: Comparison of Experimental and Shell-Model Calculated Excitation Energies and Transition Probabilities
| Nucleus | Transition | Experimental Energy (keV) | Shell Model Calculation (keV) | Experimental B(E2; 0⁺ → 2⁺) (W.u.) | Shell Model Calculation B(E2; 0⁺ → 2⁺) (W.u.) |
| ⁶²Ni | 0⁺ → 2₁⁺ | 1173 | 1170 | 9.4 ± 0.4 | 8.9 |
| ⁴⁸Ca | 0⁺ → 2₁⁺ | 3832 | 3830 | 2.3 ± 0.3 | 2.1 |
Note: Shell model calculations are representative and depend on the specific interaction and model space used. The values presented here are illustrative of typical agreement.
Experimental Protocols for Benchmarking
Precise experimental data is the bedrock of nuclear model validation. Here, we detail the methodologies for key experiments used to probe the structure of ⁶²Ni.
Inelastic Proton Scattering (p,p'γ)
Objective: To determine the energies and transition probabilities of excited states in ⁶²Ni.
Methodology:
-
Beam Production and Acceleration: A proton beam is generated and accelerated to a specific energy (e.g., 5-10 MeV) using a particle accelerator, such as a Tandem Van de Graaff.[3][4]
-
Target Preparation: A thin, isotopically enriched ⁶²Ni target is placed in the beam path.[3]
-
Scattering and Detection:
-
Protons scattered inelastically from the ⁶²Ni target are detected by silicon strip detectors, which measure their energy and scattering angle.
-
Gamma rays emitted from the de-excitation of the excited ⁶²Ni nuclei are detected in coincidence with the scattered protons using an array of high-purity germanium (HPGe) detectors.[3]
-
-
Data Analysis:
-
The energy of the excited states is determined from the energy loss of the scattered protons.
-
The angular distribution of the emitted gamma rays provides information on the spin and parity of the excited states.
-
The intensity of the gamma rays, combined with the known beam current and target thickness, allows for the determination of the transition probabilities, such as the B(E2) value.
-
Doppler-Shift Attenuation Method (DSAM) for Lifetime Measurements
Objective: To measure the lifetimes of excited nuclear states, which are inversely proportional to the transition probabilities.
Methodology:
-
Reaction and Recoil: A nuclear reaction, such as ⁵⁹Co(α,pγ)⁶²Ni, is used to produce ⁶²Ni nuclei in an excited state. The recoiling ⁶²Ni ions have a high velocity.
-
Slowing Down in a Backing Material: The target is mounted on a thick backing material. The recoiling ⁶²Ni ions slow down and eventually stop within this material.
-
Gamma-Ray Detection: Gamma rays emitted by the recoiling nuclei are detected by HPGe detectors at various angles relative to the beam direction.
-
Doppler Shift Analysis:
-
Gamma rays emitted while the nucleus is moving will be Doppler-shifted in energy. The magnitude of the shift depends on the recoil velocity and the emission angle.
-
As the nucleus slows down, the Doppler shift of the emitted gamma rays decreases.
-
By analyzing the shape of the Doppler-broadened gamma-ray peaks, the distribution of recoil velocities at the time of gamma emission can be determined.
-
This velocity distribution is directly related to the lifetime of the excited state. A shorter lifetime means the nucleus decays at a higher average velocity, resulting in a larger Doppler shift.[5]
-
Visualizing Nuclear Processes
Diagrams are essential for understanding the complex interactions within the nucleus. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a simplified nuclear decay scheme.
Conclusion
This compound stands as a cornerstone for benchmarking nuclear structure models. Its unique position as the most tightly bound nucleus provides a stringent test for theoretical frameworks, complementing the insights gained from studies of doubly magic nuclei. By employing precise experimental techniques such as inelastic proton scattering and Doppler-shift attenuation measurements, researchers can obtain high-quality data to challenge and refine our understanding of the forces that govern the atomic nucleus. The continued study of ⁶²Ni will undoubtedly play a pivotal role in the advancement of nuclear theory.
References
The Unwavering Stability of Nickel-62: A Comparative Analysis Based on Decay Studies
For researchers, scientists, and drug development professionals, understanding the fundamental stability of isotopes is paramount. This guide provides a comprehensive comparison of Nickel-62 (⁶²Ni) with other notable isotopes, validating its exceptional stability through an examination of decay study principles and comparative binding energy data.
This compound is widely recognized for its remarkable nuclear stability. This stability is not merely a theoretical assertion but is substantiated by the consistent absence of radioactive decay in experimental observations. This guide delves into the nuclear properties that contribute to this stability, presents comparative data with other isotopes, and outlines the experimental methodologies that would be employed to detect any potential decay, further underscoring its stable nature.
Comparative Analysis of Nuclear Stability
The stability of an atomic nucleus is fundamentally determined by its binding energy per nucleon—the average energy required to remove a single nucleon (proton or neutron) from the nucleus. A higher binding energy per nucleon corresponds to a more stable nucleus. As illustrated in the table below, this compound possesses the highest binding energy per nucleon of any known nuclide, making it the most tightly bound and, therefore, the most stable nucleus.[1][2]
While Iron-56 (⁵⁶Fe) is often cited as a highly stable nucleus, and indeed has a lower mass per nucleon, it is this compound that holds the title for the highest binding energy per nucleon.[1][3] This distinction is crucial for understanding the nuances of nuclear stability. The lower mass per nucleon of Iron-56 is attributed to its higher proportion of protons to neutrons compared to this compound.[1]
| Nuclide | Protons (Z) | Neutrons (N) | Mass Number (A) | Binding Energy per Nucleon (MeV)[1] | Mass per Nucleon (MeV/c²)[1] | Natural Abundance (%)[2] |
| This compound (⁶²Ni) | 28 | 34 | 62 | 8.7945 | 930.417 | 3.634 |
| Iron-58 (⁵⁸Fe) | 26 | 32 | 58 | 8.7922 | - | 0.282 |
| Iron-56 (⁵⁶Fe) | 26 | 30 | 56 | 8.7903 | 930.412 | 91.754 |
| Nickel-60 (⁶⁰Ni) | 28 | 32 | 60 | 8.7808 | 930.420 | 26.223 |
| Nickel-58 (⁵⁸Ni) | 28 | 30 | 58 | 8.732 | - | 68.077 |
Table 1: Comparative Nuclear Properties of this compound and Other Stable Isotopes. This table highlights the superior binding energy per nucleon of this compound. While Iron-56 has the lowest mass per nucleon, this compound's higher binding energy per nucleon signifies greater nuclear stability.
Validating Stability: The Search for Decay
The stability of this compound is experimentally validated by the absence of any observed radioactive decay. For an isotope to be considered stable, its half-life must be immeasurably long. While it is theoretically possible that some "stable" isotopes may undergo decay over extremely long timescales (far exceeding the age of the universe), no such decay has ever been detected for this compound.[2][4]
Theoretical Decay Pathways
If this compound were to decay, it would theoretically do so via one of the following pathways to a nuclide with a lower total mass (and therefore higher binding energy per nucleon after accounting for the masses of the decay products).
Figure 1: Theoretical Decay Pathways for this compound. This diagram illustrates the potential, yet energetically unfavorable, decay modes of this compound. The stability of ⁶²Ni prevents these decays from occurring.
Experimental Protocols for Detecting Long Half-Lives
The experimental validation of a nuclide's stability involves sensitive measurements designed to detect the products of radioactive decay. The absence of such products, within the limits of detection, sets a lower bound on the half-life of the nuclide.
Methodology:
-
Sample Preparation: A highly purified sample of the isotope , in this case, this compound, is prepared. The mass of the sample is precisely measured to know the number of atoms present.
-
Radiation Detection: The sample is placed in a low-background environment, often deep underground to shield from cosmic radiation, and surrounded by highly sensitive radiation detectors (e.g., high-purity germanium detectors for gamma rays, or specialized detectors for alpha and beta particles).
-
Long-Term Observation: The detectors monitor the sample for an extended period, searching for any signs of radioactive decay.
-
Data Analysis: The collected data is analyzed to identify any signals above the background noise that could be attributed to the decay of the sample. The absence of a discernible signal allows for the calculation of a lower limit for the half-life.
The experimental workflow for such a decay study is outlined below.
Figure 2: Experimental Workflow for Half-Life Measurement. This diagram shows the typical steps involved in an experiment designed to search for the decay of a highly stable isotope like this compound.
Conclusion
The exceptional stability of this compound is a cornerstone of nuclear physics, underpinned by its highest-known binding energy per nucleon. While decay studies are fundamental to characterizing unstable isotopes, their application to this compound serves to reinforce its stability through the consistent and verifiable absence of decay. For researchers in fields where isotopic purity and stability are critical, this compound stands as a benchmark of nuclear integrity. The lack of any observed decay, coupled with its superior binding energy, provides a robust validation of its unwavering stability.
References
A Comparative Guide to Nickel-62 and Other Stable Nickel Isotopes for Researchers
Naturally occurring nickel is a composite of five stable isotopes, each with unique nuclear properties that render them valuable in a multitude of scientific and industrial applications. While Nickel-58 is the most abundant, Nickel-62 holds the distinction of being the most stable nuclide known, possessing the highest nuclear binding energy per nucleon.[1][2] This guide provides a comparative analysis of this compound and its stable counterparts—Nickel-58, Nickel-60, Nickel-61, and Nickel-64—with a focus on their properties and applications relevant to research, science, and drug development.
Quantitative Comparison of Stable Nickel Isotopes
The fundamental properties of the five stable nickel isotopes are summarized below. This data highlights the key differences in their nuclear structure, stability, and natural prevalence.
| Property | 58Ni | 60Ni | 61Ni | 62Ni | 64Ni |
| Protons (Z) | 28 | 28 | 28 | 28 | 28 |
| Neutrons (N) | 30 | 32 | 33 | 34 | 36 |
| Atomic Mass (Da) | 57.935342 | 59.930786 | 60.931056 | 61.928345 | 63.927967 |
| Natural Abundance (%) | 68.077 | 26.223 | 1.140 | 3.635 | 0.926 |
| Binding Energy per Nucleon (MeV) | 8.732 | 8.781 | 8.766 | 8.795 | 8.777 |
| Nuclear Spin (I) | 0 | 0 | 3/2 | 0 | 0 |
| (Data sourced from references[2][3][4][5][6][7]) |
In-Depth Isotope Analysis
This compound: The Pinnacle of Nuclear Stability
This compound is distinguished by having the highest binding energy per nucleon (8.795 MeV) of any known isotope, making it the most tightly bound and therefore the most stable atomic nucleus.[2][4][8] This exceptional stability means that the formation of 62Ni releases the most energy per nucleon.[5] However, despite its stability, 62Ni has a relatively low natural abundance of about 3.6%.[4][9] This apparent contradiction is explained by the mechanisms of stellar nucleosynthesis. In supernovae, large quantities of Nickel-56 are produced, which subsequently decay into Iron-56.[10] The most common nickel isotope, Nickel-58, is primarily formed through the rapid neutron capture process (r-process) from Nickel-56 in supernovae, a pathway less favorable for the production of the heavier this compound.[1]
Nickel-58: The Most Abundant Isotope
With a natural abundance of over 68%, Nickel-58 is the most prevalent of nickel's stable isotopes.[1][3][10] Its abundance is a direct result of its formation pathway during supernova nucleosynthesis.[1] In research, 58Ni is used as a target for the production of the radioisotope Cobalt-58 (58Co).[6]
Other Stable Isotopes: Unique Roles and Applications
-
Nickel-60 : This isotope, with an abundance of about 26.2%, is notable as the stable daughter product of the extinct radionuclide Iron-60 (60Fe).[10] Variations in the isotopic composition of 60Ni in extraterrestrial materials provide valuable insights into the early history of the solar system.[10] It is also used to produce Cobalt-57 (57Co), which has applications in medical imaging as a gamma camera reference source.[6]
-
Nickel-61 : As the only stable nickel isotope with a non-zero nuclear spin (I=3/2), 61Ni has applications in nuclear magnetic resonance (NMR) studies. It is also utilized for the production of the PET radioisotope Copper-61 (61Cu).[6]
-
Nickel-64 : Though the least abundant stable isotope at approximately 0.93%, 64Ni is a critical precursor for producing the medical radionuclide Copper-64 (64Cu).[6] 64Cu is a next-generation PET imaging isotope used for the precise diagnosis of tumors and neurological disorders.
Applications in Drug Development and Life Sciences
Stable nickel isotopes serve as invaluable tools in biokinetic studies and medical isotope production.
-
Stable Isotope Tracers : Enriched stable isotopes, such as 61Ni and 62Ni, can be administered to trace the absorption, metabolism, and excretion of nickel in biological systems without the use of radioactive materials.[11][12] This is particularly useful for human studies. The distinct isotopic signatures are measured in bodily fluids like serum and urine using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11]
-
Medical Isotope Production : As mentioned, stable isotopes are the starting materials for creating medically significant radioisotopes. The irradiation of enriched 62Ni targets with neutrons in a nuclear reactor is the primary method for producing Nickel-63 (63Ni).[5][7] 63Ni is a pure beta-emitter used as an electron source in electron-capture detectors for gas chromatography and in miniaturized nuclear batteries.[7] Similarly, 64Ni is used to produce 64Cu for PET imaging and radioimmunotherapy.[6]
-
Nickel Catalysis in Drug Synthesis : While not an isotopic application, the element nickel plays a vital role in drug discovery. Nickel-based catalysts are increasingly used to facilitate complex organic reactions, enabling the creation of novel molecular structures for pharmaceuticals.[13][14] Recent advancements even employ nickel catalysts to efficiently incorporate stable (13C) and radioactive (14C) carbon isotopes into drug compounds, a critical step for studying drug metabolism.
Experimental Protocol: Nickel Isotope Analysis by MC-ICP-MS
The accurate determination of nickel isotopic ratios in geological or biological samples is crucial for many research applications. The standard method involves sample purification followed by analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[15][16]
Objective: To isolate nickel from a complex matrix and measure its isotopic composition with high precision.
Methodology:
-
Sample Digestion: The sample (e.g., rock powder, biological tissue) is completely dissolved using a mixture of strong acids (e.g., HNO3, HCl, HF) in a sealed PFA beaker, often with heating.
-
Chemical Purification (Ion-Exchange Chromatography): A multi-step chromatographic procedure is required to separate nickel from interfering elements.[16][17]
-
Step 1 (Anion Exchange): The digested sample, dissolved in a specific molarity of HCl, is loaded onto an anion exchange resin column (e.g., AG1-X8).[16] Major matrix elements are eluted while nickel and other elements are retained. Nickel is then selectively eluted from the column.
-
Step 2 (Cation/Anion Exchange): Further purification steps may be necessary to remove remaining interfering elements like Fe, Zn, and Co. This often involves a second or even third column with different resins and acid mixtures.[16][17]
-
-
Double Spike Addition: To correct for instrumental mass fractionation during analysis, a "double spike"—a precisely calibrated mixture of two enriched, low-abundance isotopes (e.g., 61Ni and 62Ni)—is added to the purified nickel sample before analysis.[18]
-
MC-ICP-MS Analysis: The purified, spiked nickel solution is introduced into the MC-ICP-MS. The instrument ionizes the sample in a plasma and separates the ions based on their mass-to-charge ratio. Multiple detectors simultaneously measure the ion beams of the different nickel isotopes.[15][19]
-
Data Reduction: The measured isotopic ratios are corrected for instrumental mass bias using the known composition of the double spike. The final data is typically reported in delta notation (δ60Ni), which represents the deviation in parts per thousand of the 60Ni/58Ni ratio of the sample relative to a standard reference material (like SRM 986).[15][20]
Visualized Workflow for Nickel Isotope Analysis
The following diagram illustrates the key stages of preparing and analyzing a sample for its nickel isotopic composition.
Caption: Workflow for high-precision nickel isotope analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Isotopes of nickel - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. WebElements Periodic Table » Nickel » isotope data [winter.group.shef.ac.uk]
- 7. applets.kcvs.ca [applets.kcvs.ca]
- 8. What is the most stable nucleus? | Science Questions with Surprising Answers [wtamu.edu]
- 9. hpschapters.org [hpschapters.org]
- 10. Isotopes_of_nickel [chemeurope.com]
- 11. Isotope-specific analysis of Ni by ICP-MS: applications of stable isotope tracers to biokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanelements.com [americanelements.com]
- 13. news-medical.net [news-medical.net]
- 14. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]
- 15. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00120F [pubs.rsc.org]
- 16. Innovative two-step isolation of Ni prior to stable isotope ratio measurements by MC-ICP-MS: application to igneous geological reference materials - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. ora.ox.ac.uk [ora.ox.ac.uk]
- 18. pnas.org [pnas.org]
- 19. Nickel isotope analysis [alsglobal.se]
- 20. newenergytimes.com [newenergytimes.com]
Ein Leitfaden zur Genauigkeit von NICKEL-62-Häufigkeitsmessungen in Meteoriten
Die präzise Messung der Isotopenhäufigkeit von Nickel-62 (⁶²Ni) in Meteoriten ist für das Verständnis der Nukleosyntheseprozesse in Sternen und der frühen Geschichte unseres Sonnensystems von entscheidender Bedeutung. ⁶²Ni ist eines der stabilsten Nuklide und seine Häufigkeit kann Aufschluss über die Bedingungen geben, unter denen die Elemente entstanden sind. Dieser Leitfaden bietet einen objektiven Vergleich der verschiedenen Analysetechniken, die zur Messung der ⁶²Ni-Häufigkeit in Meteoritenproben eingesetzt werden, und stellt die entsprechenden experimentellen Daten und Protokolle vor.
Vergleich der analytischen Methoden
Die Genauigkeit und Präzision der ⁶²Ni-Messungen hängen stark von der gewählten analytischen Technik ab. Die drei primären Methoden, die in der Kosmochemie eingesetzt werden, sind die Thermionen-Massenspektrometrie (TIMS), die Multikollektor-ICP-Massenspektrometrie (MC-ICP-MS) und die Sekundärionen-Massenspektrometrie (SIMS). Jede dieser Techniken bietet unterschiedliche Vorteile in Bezug auf Probenanforderungen, räumliche Auflösung und Sensitivität.
| Analysetechnik | Meteoritentyp | Gemessene ⁶²Ni-Häufigkeit (Isotopenverhältnis oder Anomalie) | Unsicherheit (±) | Referenz |
| TIMS | Chondrit (Allende) | Normale ⁶²Ni-Häufigkeit (keine signifikanten Anomalien nachgewiesen) | Hohe Präzision, typischerweise im ppm-Bereich für Isotopenverhältnisse | [1][2] |
| MC-ICP-MS | Eisenmeteorit (Toluca) | Massenabhängige Fraktionierung von Nickelisotopen beobachtet | Hohe Präzision, externe Reproduzierbarkeit von ±0.120 ppm für ⁶¹Ni/⁵⁸Ni normalisiert auf ⁶²Ni/⁵⁸Ni | [3][4] |
| SIMS | Präsolare Körner (Murchison) | Große ⁶²Ni-Überschüsse in einzelnen Körnern (bis zum Doppelten des solaren Verhältnisses) | Variabel, abhängig von der Korngröße und der Ionenintensität | [5] |
Tabelle 1: Vergleich der mit verschiedenen Techniken gemessenen ⁶²Ni-Häufigkeiten in ausgewählten Meteoriten. Anmerkung: Die Literatur berichtet überwiegend über Isotopenverhältnisse und -anomalien (Abweichungen von einem Standard in Teilen pro Million, ppm) anstelle von absoluten Häufigkeiten.
Experimentelle Protokolle
Die Genauigkeit der ⁶²Ni-Häufigkeitsmessungen wird maßgeblich durch die sorgfältige Probenvorbereitung und die spezifischen analytischen Protokolle bestimmt.
1. Probenvorbereitung und chemische Abtrennung von Nickel
Eine effektive Abtrennung von Nickel von der Probenmatrix ist entscheidend, um isobare Interferenzen (durch andere Elemente mit gleicher Masse) während der massenspektrometrischen Analyse zu vermeiden.
-
Auflösung der Probe: Eisenmeteoriten werden typischerweise in einer Mischung aus Salpetersäure (HNO₃) und Salzsäure (HCl) aufgelöst.[1][2] Chondritische Meteoriten, die resistente Silikatphasen enthalten, erfordern einen aggressiveren Aufschluss, beispielsweise in einer Druckbombe mit Flusssäure (HF) und HNO₃.[1]
-
Ionenaustauschchromatographie: Nach der Auflösung wird eine mehrstufige Ionenaustauschchromatographie durchgeführt, um Nickel von anderen Elementen zu trennen.[1][6] Ein typisches Verfahren umfasst mehrere Säulen mit unterschiedlichen Harzen (z. B. AG1-X8, AG50W-X12), um Elemente wie Eisen, Kupfer, Kobalt, Zink und Magnesium zu entfernen.[1]
2. Thermionen-Massenspektrometrie (TIMS)
TIMS ist eine etablierte Technik für hochpräzise Isotopenanalysen.
-
Probenbeladung: Die hochreine Nickellösung wird auf ein Metallfilament (typischerweise aus Rhenium) aufgetragen.
-
Messung: Im Hochvakuum des Massenspektrometers wird das Filament erhitzt, wodurch die Nickelatome ionisiert werden. Die Ionen werden dann beschleunigt und in einem Magnetfeld nach ihrem Masse-zu-Ladungs-Verhältnis getrennt. Hochempfindliche Detektoren messen die Ionenströme der verschiedenen Nickel-Isotope.
-
Datenkorrektur: Die gemessenen Isotopenverhältnisse werden auf instrumentelle Massenfraktionierung korrigiert, oft durch Normalisierung auf ein festes Verhältnis von zwei anderen Nickel-Isotopen (z. B. ⁵⁸Ni/⁶⁰Ni).
3. Multikollektor-ICP-Massenspektrometrie (MC-ICP-MS)
MC-ICP-MS ermöglicht eine schnelle und hochpräzise Analyse von Isotopenverhältnissen.
-
Probeneinlass: Die gereinigte Nickellösung wird in ein Argon-Plasma eingebracht, das die Nickelatome effizient ionisiert.
-
Massenanalyse: Die Ionen werden in ein Massenspektrometer mit mehreren Kollektoren geleitet, das die simultane Messung verschiedener Isotopenstrahlen ermöglicht, was die Präzision erhöht.
-
Interferenzkorrektur: Trotz der chemischen Reinigung können verbleibende isobare Interferenzen (z. B. von ⁵⁸Fe auf ⁵⁸Ni oder ⁶⁴Zn auf ⁶⁴Ni) mathematisch korrigiert werden, solange die Verhältnisse von Störelement zu Nickel gering sind.[4]
4. Sekundärionen-Massenspektrometrie (SIMS)
SIMS ist die Methode der Wahl für die in-situ-Analyse von Isotopen in mikrometergroßen Probenbereichen, wie z. B. präsolaren Körnern.
-
Probenvorbereitung: Präsolare Körner werden aus der Meteoritenmatrix extrahiert und auf einem Träger (z. B. Goldfolie) montiert.
-
Analyse: Ein fokussierter primärer Ionenstrahl (z. B. Cs⁺ oder O⁻) trifft auf die Probenoberfläche und erzeugt Sekundärionen, die aus der Probe herausgeschleudert werden.[7] Diese Sekundärionen werden dann in einem Massenspektrometer analysiert.
-
Herausforderungen: Die Hauptschwierigkeit bei der SIMS-Analyse ist die geringe Menge an verfügbarem Probenmaterial, was die statistische Präzision der Messungen begrenzt. Zudem können isobare Interferenzen die genaue Bestimmung einiger Isotopenverhältnisse erschweren.
Visuelle Darstellung des Arbeitsablaufs
References
- 1. Ni isotopic compositions in Allende and other meteorites [inis.iaea.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. www2.jpgu.org [www2.jpgu.org]
- 4. Quantitative extraction and high precision isotope measurements of nickel by MC-ICPMS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. presolar.physics.wustl.edu [presolar.physics.wustl.edu]
- 6. lpi.usra.edu [lpi.usra.edu]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
Data Presentation: A Comparative Analysis of ⁶²Ni Measurement Techniques
An Inter-laboratory Guide to Nickel-62 Measurement Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of this compound (⁶²Ni) is crucial for a variety of applications, including tracer studies in biological systems and isotopic analysis in geological and environmental samples.[1] The selection of an appropriate analytical technique is paramount for achieving reliable results. This guide provides a comparative overview of the most common methods for ⁶²Ni measurement: Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Thermal Ionization Mass Spectrometry (TIMS), Accelerator Mass Spectrometry (AMS), and Neutron Activation Analysis (NAA).
The performance of each analytical method varies in terms of sensitivity, precision, and sample requirements. The following table summarizes key quantitative data to facilitate an objective comparison.
| Parameter | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Thermal Ionization Mass Spectrometry (TIMS) | Accelerator Mass Spectrometry (AMS) | Neutron Activation Analysis (NAA) |
| Principle | Ionization of atoms in plasma followed by mass-to-charge ratio separation. | Thermal ionization of a solid sample followed by mass-to-charge ratio separation.[2] | Acceleration of ions to high kinetic energies before mass analysis.[3] | Neutron bombardment to form radioactive isotopes, followed by measurement of gamma ray emissions.[4] |
| Typical Detection Limit | sub µg/L to ng/L range.[5][6] | Dependent on sample loading, can be at the nanogram level.[7] | Can detect extremely low isotopic abundances (10⁻¹² to 10⁻¹⁸).[3] | ~0.02 µg for ⁶⁵Ni isotope.[8] |
| Precision (RSD) | Typically <5%, can be improved with isotope dilution.[5] | High precision, often better than ± 0.11‰ (2 RSD).[7] | High precision, can be 0.5% or better.[9] | Often better than 0.1%, with overall errors of 2-5% achievable.[4][10] |
| Sample Throughput | High, suitable for large batches. | Lower, more time-consuming per sample.[11] | Low to moderate, dependent on sample preparation. | Moderate, dependent on irradiation and cooling times.[8] |
| Key Interferences | Isobaric (e.g., from Ca-containing polyatomics) and polyatomic interferences.[5] | Isobaric interferences, requires high-purity sample separation.[7] | Can separate atomic isobars in many cases. | Spectral interference from other activated elements.[12] |
| Sample Amount | Milliliters of liquid or milligrams of solid. | Typically nanograms to micrograms of purified element.[7] | Milligrams or less of bulk sample.[9] | Micrograms to milligrams.[10] |
Experimental Protocols: Methodologies for ⁶²Ni Measurement
The choice of methodology is critically dependent on the sample matrix and the research question. Below are detailed protocols for the key experiments cited.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a versatile technique for the determination of nickel isotopes in various samples, including biological materials.
Sample Preparation (Biological Samples):
-
Digestion: Samples such as blood, urine, or feces are first acid-digested.[5] For instance, a mixture of nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) can be used for complete digestion on a hot plate.[13]
-
Extraction: To remove interfering matrix components, a chelation and solvent extraction step is often employed. The bis-(1-pyrrolidinecarbodithioato) nickel(II) complex can be extracted into an organic solvent like 4-methylpentan-2-one.[5]
-
Reconstitution: The organic extract is evaporated to dryness and the residue is redissolved in dilute nitric acid (e.g., 2.8% v/v) for introduction into the ICP-MS.[5]
Instrumentation and Analysis:
-
An ICP-MS instrument is tuned for optimal sensitivity and stability.
-
Isotope dilution can be used for quantification, where a known amount of an enriched isotope (e.g., ⁶¹Ni) is added to the sample to determine the concentration of another isotope (e.g., ⁶²Ni).[5]
-
Collision/reaction cells can be used to mitigate polyatomic interferences.[14]
Thermal Ionization Mass Spectrometry (TIMS)
TIMS is renowned for its high precision in isotope ratio measurements, making it suitable for geochronology and tracer studies.[11]
Sample Preparation:
-
Dissolution: Solid samples, such as rocks or meteorites, are completely dissolved using a mixture of acids (e.g., HF-HNO₃ for meteorites).[15]
-
Chemical Separation: Nickel is chemically separated from the sample matrix using ion-exchange chromatography. A two-stage ion-exchange procedure can be employed to achieve high purity of the nickel fraction.[7]
-
Loading: The purified nickel solution is loaded onto a metal filament (e.g., rhenium) and dried.[16]
Instrumentation and Analysis:
-
The filament is heated in the TIMS source to ionize the nickel atoms.[17]
-
The ions are accelerated and separated by their mass-to-charge ratio in a magnetic field.[17]
-
Isotope ratios are measured using a detector array. Isotope fractionation during analysis is corrected using a double-spike technique or by normalization to a known isotope ratio.[7]
Accelerator Mass Spectrometry (AMS)
AMS is an ultra-sensitive technique capable of detecting very low concentrations of long-lived radioisotopes and stable isotopes.[3]
Sample Preparation:
-
Combustion/Digestion: The sample is converted to a form suitable for introduction into the ion source. For organic samples, this often involves combustion to CO₂, which is then reduced to graphite.[13] For inorganic samples, acid digestion is used.
-
Target Preparation: The prepared sample material is pressed into a target holder for the ion source.[18]
Instrumentation and Analysis:
-
Negative ions are generated from the target in an ion source.[3]
-
These ions are accelerated to high energies in a tandem accelerator.[3]
-
At the accelerator's terminal, electrons are stripped from the ions, breaking up molecular isobars.[9]
-
The high-energy ions are then mass-analyzed and counted individually in a detector, allowing for the separation of isobars.[3]
Neutron Activation Analysis (NAA)
NAA is a non-destructive technique for determining the elemental composition of a wide variety of materials.[4]
Sample Preparation:
-
Samples and standards are encapsulated in polyethylene or quartz vials.[10] Sample preparation is often minimal, as the technique is largely non-destructive.[1]
Irradiation and Measurement:
-
Irradiation: The encapsulated samples are irradiated with neutrons in a nuclear reactor.[10] For ⁶²Ni, the reaction of interest is often the capture of a neutron to form ⁶³Ni, or other neutron-induced reactions on stable nickel isotopes.
-
Cooling: After irradiation, samples are allowed to "cool" for a specific period to allow short-lived interfering radionuclides to decay.[8]
-
Gamma-Ray Spectroscopy: The characteristic gamma rays emitted from the decay of the activated nickel isotopes (e.g., ⁶⁵Ni) are measured using a high-resolution germanium detector.[8][10] The energy and intensity of the gamma rays allow for the identification and quantification of the element.
Mandatory Visualization: Workflows and Logical Relationships
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. mnrc.ucdavis.edu [mnrc.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. Accelerator mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Neutron activation analysis - Wikipedia [en.wikipedia.org]
- 5. Determination of selected nickel isotopes in biological samples by inductively coupled plasma mass spectrometry with isotope dilution - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Interlaboratory evaluation of trace element determination in workplace air filter samples by inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Sensitive Zirconium Hydrogen Phosphate Emitter for Ni Isotope Determination Using Thermal Ionization Mass Spectrometry [at-spectrosc.com]
- 8. akjournals.com [akjournals.com]
- 9. s3.cern.ch [s3.cern.ch]
- 10. usgs.gov [usgs.gov]
- 11. Thermal Ionization Mass Spectrometry (TIMS) [serc.carleton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Pre-Treatment and Analysis | Radiocarbon Dating | The Chrono Centre | QUB, Belfast [14chrono.org]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. www2.jpgu.org [www2.jpgu.org]
- 16. nf-itwg.org [nf-itwg.org]
- 17. Introduction to TIMS [nu-ins.com]
- 18. radiocarbon.com [radiocarbon.com]
A Comparative Guide to the Certification of NICKEL-62 Isotopic Reference Materials
For researchers, scientists, and professionals in drug development, the accuracy and reliability of isotopic measurements are paramount. Nickel-62 (⁶²Ni), a stable isotope of nickel, is utilized in various scientific applications, including as a precursor for the production of the radioisotope Nickel-63 (⁶³Ni) and in studies of nuclear physics and material science. The certification of ⁶²Ni isotopic reference materials ensures the metrological traceability and accuracy of these applications. This guide provides a comparison of available ⁶²Ni isotopic reference materials, details the experimental protocols for their certification, and outlines the general workflow for establishing these critical standards.
Comparison of this compound Isotopic Reference Materials
The primary international standard for nickel isotopic measurements is NIST SRM 986, which represents the natural isotopic abundance of nickel. For applications requiring material enriched in ⁶²Ni, several commercial suppliers offer products with varying levels of isotopic purity. A direct comparison of these enriched materials is often challenging due to the limited public availability of detailed certificates of analysis. The following table summarizes the available information for a key natural abundance reference material and commercially available enriched ⁶²Ni products.
| Reference Material | Supplier | Type | ⁶²Ni Isotopic Abundance (atom %) | Certified Value / Stated Purity | Uncertainty | Available Forms |
| SRM 986 | National Institute of Standards and Technology (NIST) | Natural Abundance | 3.634528 | Certified | ± 0.001142 | Metal Powder |
| Product # 634026 | Sigma-Aldrich | Enriched | ~95 | Stated Purity[1] | Not Publicly Available | Solid |
| This compound Metal Isotope | American Elements | Enriched | Not specified | Varies (custom)[2] | Not Publicly Available | Metal, Powder, Rod, Pellets, etc.[2] |
| This compound | National Isotope Development Center (NIDC) | Enriched | 86 - 99 | Stated Enrichment Range[3] | Not Publicly Available | Chloride, Metal Powder, Metal Solid, Oxide |
| This compound | BuyIsotope.com | Enriched | >99 | Stated Enrichment[4] | Not Publicly Available | Metal Powder, Oxide |
Note: For commercially available enriched materials, the "Stated Purity" or "Stated Enrichment Range" is taken from the supplier's website and may not represent a certified value with a detailed uncertainty budget as provided for NIST SRM 986. Users are advised to request a lot-specific certificate of analysis from the supplier for critical applications.
Experimental Protocols for Certification
The certification of nickel isotopic reference materials relies on high-precision analytical techniques to determine the absolute isotopic composition. The two primary methods employed are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Thermal Ionization Mass Spectrometry (TIMS)
TIMS is a highly precise and accurate technique for isotopic ratio measurements and was the method used for the certification of NIST SRM 986.[5]
1. Sample Preparation:
-
A precisely weighed amount of the nickel metal or oxide is dissolved in high-purity nitric acid to create a stock solution.
-
For enriched materials, a series of gravimetrically prepared calibration mixtures (spikes) using highly enriched isotopes of nickel are also prepared.
2. Filament Loading:
-
A small aliquot of the dissolved nickel solution is loaded onto a specially treated metal filament (e.g., rhenium).
-
The sample is carefully dried on the filament.
3. Mass Spectrometric Analysis:
-
The filament is inserted into the TIMS source, which is then evacuated to a high vacuum.
-
The filament is heated by passing an electric current through it, causing the nickel atoms to ionize.
-
The resulting ions are accelerated and focused into a beam, which then passes through a magnetic field that separates the ions based on their mass-to-charge ratio.
-
The ion beams for each nickel isotope are simultaneously measured by a series of detectors (Faraday cups).
4. Data Correction:
-
The measured isotope ratios are corrected for instrumental mass fractionation using the calibration mixtures of known isotopic composition.
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS is another powerful technique for high-precision isotope ratio analysis, offering higher sample throughput than TIMS.
1. Sample Preparation:
-
Similar to TIMS, the nickel material is dissolved in high-purity acid.
-
The sample solution is typically diluted to a specific concentration.
-
Chemical purification using ion-exchange chromatography may be employed to remove matrix elements that could cause isobaric interferences (e.g., from zinc or iron).[4][6]
2. Sample Introduction:
-
The sample solution is introduced into the ICP torch as a fine aerosol, where it is desolvated, atomized, and ionized in the high-temperature argon plasma.
3. Mass Spectrometric Analysis:
-
The ion beam is extracted from the plasma and focused into the mass spectrometer.
-
The ions are separated by their mass-to-charge ratio in a magnetic sector.
-
The individual isotope beams are measured simultaneously by an array of Faraday detectors.
4. Data Correction:
-
Instrumental mass bias is corrected using a variety of techniques, including sample-standard bracketing with a reference material of known isotopic composition (like NIST SRM 986), or the use of an internal standard (e.g., adding a known amount of another element with a well-defined isotopic composition).
Certification Workflow
The certification of an isotopic reference material is a rigorous process designed to ensure its accuracy, homogeneity, and stability over time. The general workflow, often following guidelines from organizations like the International Organization for Standardization (ISO), involves several key stages.[7][8]
This workflow ensures that the certified values are accurate, traceable to international standards, and accompanied by a comprehensive statement of uncertainty, providing confidence to the end-users in research and industry.
References
- 1. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 2. scispace.com [scispace.com]
- 3. pacificcert.com [pacificcert.com]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. Thermal Ionization Mass Spectrometry (TIMS) [serc.carleton.edu]
- 6. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 8. Certified reference materials - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Theoretical and Experimental Nuclear Reaction Yields for Nickel-62
For researchers, scientists, and drug development professionals, a precise understanding of nuclear reaction yields is paramount for applications ranging from isotope production for medical imaging to materials science and astrophysics. This guide provides a detailed comparison of theoretical predictions and experimental measurements for nuclear reaction yields involving the stable isotope Nickel-62 (⁶²Ni).
This compound is notable for having the highest binding energy per nucleon of any known nuclide, making it exceptionally stable.[1][2] This property influences its behavior in nuclear reactions and makes the accurate prediction and measurement of its reaction cross-sections a critical area of study. This guide will delve into the experimental data available in the Experimental Nuclear Reaction Data (EXFOR) library and compare it with theoretical calculations from widely-used nuclear reaction codes such as TALYS and EMPIRE.
Quantitative Comparison of Nuclear Reaction Yields
The following table summarizes a selection of experimental and theoretical cross-section data for various nuclear reactions involving this compound. Experimental data is sourced from the EXFOR database, which is a comprehensive compilation of experimental nuclear reaction data from thousands of experiments worldwide.[3][4][5][6][7] Theoretical values are typically calculated using codes like TALYS and EMPIRE, which employ various nuclear models to predict reaction probabilities.[8][9][10][11][12][13][14][15][16]
| Reaction | Projectile Energy (MeV) | Experimental Cross-Section (mb) | Theoretical Cross-Section (mb) (Model) | Reference (Experimental) |
| ⁶²Ni(n,γ)⁶³Ni | 0.025 (kT=25 keV) | 28.4 ± 2.8 | Varies with model | [17] |
| ⁶²Ni(p,2n)⁶¹Cu | 14 - 22 | ~150 at 16 MeV, >300 at 20 MeV | Varies with model (TENDL) | [18] |
| ⁶²Ni(n,p)⁶²Co | 14 - 15 | Varies with energy | Varies (ALICE/ASH, EMPIRE 3.2, TALYS 1.8) | [10] |
Note: The theoretical cross-sections are highly dependent on the specific nuclear models and parameters used within the calculation codes. The values presented here are indicative and can vary. For instance, studies have shown that different level density models within the EMPIRE code can predict varying cross-section values.[8] Similarly, the choice of optical model potential and level density models in TALYS can significantly impact the calculated results.[11][12]
Experimental Protocols
The determination of experimental nuclear reaction yields involves sophisticated techniques and meticulous procedures. Below are detailed methodologies for two common types of experiments.
Activation Technique
The activation technique is a widely used method for measuring reaction cross-sections.[19]
-
Target Preparation: A thin, uniform foil of enriched ⁶²Ni is prepared. The isotopic purity and thickness of the target are precisely measured as these are critical for accurate cross-section determination.
-
Irradiation: The target is irradiated with a well-defined beam of particles (e.g., neutrons or protons) of a specific energy. The beam flux (number of particles per unit area per unit time) is carefully monitored throughout the irradiation process.
-
Activity Measurement: After irradiation, the target becomes radioactive due to the formation of product nuclei. The activity of the product nuclide is measured using a high-resolution gamma-ray spectrometer (e.g., a High-Purity Germanium detector). The characteristic gamma rays emitted by the decay of the product nucleus are counted.
-
Cross-Section Calculation: The reaction cross-section is then calculated based on the measured activity, the number of target nuclei, the beam flux, and the irradiation and decay times.
In-Beam γ-ray Spectroscopy
This technique allows for the measurement of reaction cross-sections by detecting the prompt gamma rays emitted during the nuclear reaction.[19]
-
Experimental Setup: A beam of particles is directed onto a ⁶²Ni target. The target is surrounded by an array of gamma-ray detectors.
-
Data Acquisition: As the nuclear reactions occur, the emitted gamma rays are detected in coincidence with the incoming beam particles. The energy of each detected gamma ray is recorded.
-
Analysis: The resulting gamma-ray spectrum is analyzed to identify the characteristic gamma rays corresponding to the de-excitation of the product nucleus. The intensity of these gamma rays is proportional to the reaction yield.
-
Cross-Section Determination: By knowing the beam intensity, target thickness, and detector efficiency, the reaction cross-section can be determined from the measured gamma-ray yields.
Theoretical Models
Theoretical nuclear reaction codes like TALYS and EMPIRE are essential tools for predicting reaction cross-sections, especially for energies or reactions that are difficult to measure experimentally.[9][15] These codes are based on various nuclear physics models.
-
Optical Model: This model describes the interaction of the incident particle with the target nucleus as a whole, treating the nucleus as a potential well. It is used to calculate the total, elastic scattering, and reaction cross-sections.
-
Compound Nucleus Model: This model assumes that the incident particle is captured by the target nucleus, forming a highly excited compound nucleus. This compound nucleus then decays by emitting particles or gamma rays, with the decay probabilities calculated using statistical methods (Hauser-Feshbach theory).
-
Pre-equilibrium Emission Models: At higher incident energies, reactions can occur on a timescale that is intermediate between a direct reaction and the formation of a fully equilibrated compound nucleus. Pre-equilibrium models, such as the exciton model, are used to describe the emission of particles during this stage.[13]
-
Level Density Models: The density of nuclear energy levels is a crucial input for statistical model calculations. Various models, from the simple Fermi gas model to more sophisticated microscopic models, are used to describe the level density as a function of excitation energy.
The predictive power of these codes depends on the quality of the input parameters, which are often derived from experimental data or theoretical calculations. The comparison with experimental data is therefore crucial for validating and refining these theoretical models.[8][12]
Workflow for Comparing Theoretical and Experimental Yields
The process of comparing theoretical predictions with experimental data is a fundamental aspect of nuclear physics research. The following diagram illustrates a typical workflow.
Caption: Workflow for comparing theoretical and experimental nuclear reaction yields.
Conclusion
The study of nuclear reaction yields for this compound reveals a dynamic interplay between experimental measurement and theoretical modeling. While experimental data from resources like EXFOR provide the benchmark for our understanding, theoretical codes such as TALYS and EMPIRE offer powerful predictive capabilities. Discrepancies between experimental and theoretical values, as seen in the production of ⁶¹Cu via the ⁶²Ni(p,2n)⁶¹Cu reaction where experimental yields were about 25% of the theoretical calculation, highlight the ongoing need for refinement in nuclear models and more precise experimental measurements.[18] Continued efforts in both domains are essential for advancing our knowledge and enabling progress in the various scientific and technological fields that rely on accurate nuclear data.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. iaea.org [iaea.org]
- 5. fuw.edu.pl [fuw.edu.pl]
- 6. [1802.05714] The Experimental Nuclear Reaction Data (EXFOR): Extended Computer Database and Web Retrieval System [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oecd-nea.org [oecd-nea.org]
- 10. koreascience.kr [koreascience.kr]
- 11. isinn.jinr.ru [isinn.jinr.ru]
- 12. researchgate.net [researchgate.net]
- 13. epj-conferences.org [epj-conferences.org]
- 14. indico.ictp.it [indico.ictp.it]
- 15. researchgate.net [researchgate.net]
- 16. arxiv.org [arxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Production of the PET radionuclide 61Cu via the 62Ni(p,2n)61Cu nuclear reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
"Evaluating the performance of different NICKEL-62 enrichment methods"
For Researchers, Scientists, and Drug Development Professionals
The stable isotope Nickel-62 (⁶²Ni) is a critical precursor in the production of the radioisotope Nickel-63 (⁶³Ni), which finds extensive applications in drug development, environmental tracing, and as an energy source for betavoltaic devices. The low natural abundance of ⁶²Ni, approximately 3.63%, necessitates highly efficient enrichment methods to meet the growing demand for high-purity ⁶²Ni.[1][2][3] This guide provides a comprehensive comparison of the leading enrichment technologies, offering insights into their performance, underlying principles, and experimental protocols.
Performance Comparison of this compound Enrichment Methods
The selection of an appropriate enrichment method depends on several factors, including the desired enrichment level, production scale, cost considerations, and the intended application of the enriched material. The following table summarizes the key performance indicators of the three primary methods for ⁶²Ni enrichment: Atomic Vapor Laser Isotope Separation (AVLIS), Gas Centrifugation, and Electromagnetic Isotope Separation (EMIS).
| Performance Metric | Atomic Vapor Laser Isotope Separation (AVLIS) | Gas Centrifugation | Electromagnetic Isotope Separation (EMIS) |
| Enrichment Level | Up to 90%[4][5] | >95% (up to 99% for ⁶²Ni and ⁶⁴Ni)[5] | 86-99%[1][4] |
| Production Rate | Theoretically 75 mg/day[4][5] | Tens of grams (for all stable Ni isotopes)[6] | Low (specific rate for ⁶²Ni not publicly available)[7] |
| Feed Material | Elemental Nickel Vapor | Volatile Nickel Compounds (e.g., Ni(PF₃)₄, Ni(CO)₄)[5][7] | Nickel compounds (e.g., salts) |
| Energy Consumption | Moderate to High | Low (about 50 times more efficient than gaseous diffusion)[8] | High |
| Cost | High (developmental stage) | Moderate to High | Very High (>$20,000/gram for high enrichment)[1] |
| Selectivity | Very High | High | Very High |
| Technological Maturity | Developmental for Nickel | Mature and widely used for various isotopes | Mature, used for a wide range of isotopes |
Detailed Experimental Methodologies
Atomic Vapor Laser Isotope Separation (AVLIS)
The AVLIS process for ⁶²Ni enrichment is based on the selective photoionization of ⁶²Ni atoms from a vaporized stream of natural nickel. This selectivity is achieved by precisely tuning lasers to the specific isotopic shifts in the atomic energy levels of ⁶²Ni.
Experimental Protocol:
-
Vaporization: A sample of natural nickel is heated in a vacuum chamber to generate an atomic beam of nickel vapor.
-
Selective Excitation and Ionization: The atomic beam is irradiated with a sequence of laser pulses. A theoretically optimized three-step photoionization scheme is employed:
-
Step 1: A laser with a specific wavelength excites the ⁶²Ni atoms to a higher energy level.
-
Step 2: A second laser further excites the already excited ⁶²Ni atoms to an even higher energy state.
-
Step 3: A third laser provides the final energy required to ionize the highly excited ⁶²Ni atoms, leaving other nickel isotopes in a neutral state. The optimal bandwidths for the excitation lasers have been theoretically determined to be 200 MHz, 1200 MHz, and 1200 MHz.[4][5]
-
-
Extraction: The positively charged ⁶²Ni ions are then deflected by an electrostatic or magnetic field and collected on a charged plate.
-
Collection: The enriched ⁶²Ni is deposited on the collection plate, while the neutral, non-selected isotopes pass through the laser interaction zone and are collected separately as depleted nickel.
Figure 1: Experimental workflow for this compound enrichment using the AVLIS method.
Gas Centrifugation
Gas centrifugation separates isotopes based on their mass differences by spinning a gaseous compound of the element at very high speeds. For nickel, a volatile compound is required.
Experimental Protocol:
-
Feed Gas Preparation: A volatile nickel compound, such as nickel tetracarbonyl (Ni(CO)₄) or tetrafluorophosphine-nickel (Ni(PF₃)₄), is synthesized.[5][7] Ni(PF₃)₄ is noted as a commonly used working gas.[5]
-
Centrifugation: The gaseous nickel compound is fed into a series of interconnected centrifuges, known as a cascade. Each centrifuge contains a rotor that spins at high velocity.
-
Isotope Separation: The centrifugal force pushes the heavier molecules (containing heavier nickel isotopes like ⁶⁴Ni) towards the rotor wall, while the lighter molecules (containing ⁶²Ni) remain closer to the center.
-
Extraction: The gas stream is separated into two fractions: an enriched stream (higher concentration of ⁶²Ni) from the center and a depleted stream (lower concentration of ⁶²Ni) from the periphery.
-
Cascading: The enriched fraction from one centrifuge is fed into the next centrifuge in the cascade for further enrichment, while the depleted fraction is recycled to an earlier stage. This process is repeated through multiple stages to achieve the desired high level of enrichment. Non-steady-state separation methods have been effectively used for the extraction of ⁶²Ni and ⁶⁴Ni.[5][6]
-
Conversion: After enrichment, the volatile nickel compound is converted back to metallic nickel or another desired chemical form.
Figure 2: Workflow for this compound enrichment via the Gas Centrifugation method.
Electromagnetic Isotope Separation (EMIS)
EMIS utilizes the principle of mass spectrometry on a large scale. Ions of different isotopes are separated based on their mass-to-charge ratio as they travel through a magnetic field.
Experimental Protocol:
-
Ion Source: A nickel compound is vaporized and ionized in an ion source to create a beam of positively charged nickel ions.
-
Acceleration: The nickel ions are accelerated by an electric field to a high, uniform velocity.
-
Magnetic Separation: The high-velocity ion beam enters a strong, uniform magnetic field that is perpendicular to the direction of ion travel. The magnetic field forces the ions to travel in a circular path. The radius of this path is proportional to the mass of the ion; therefore, lighter ions (⁶²Ni⁺) will have a smaller radius of curvature than heavier ions.
-
Collection: Spatially separated collectors, or "pockets," are positioned to intercept the beams of the different nickel isotopes. The ⁶²Ni⁺ ions are collected in a specific pocket.
-
Recovery: The collected enriched ⁶²Ni is then chemically recovered from the collector. This method is known for its high purity but also for its inefficiency, with a significant portion of the feed material being lost within the separation apparatus.[9]
Figure 3: The logical workflow of the Electromagnetic Isotope Separation (EMIS) process.
Conclusion
The choice of a this compound enrichment method is a trade-off between desired purity, production scale, and cost. Gas centrifugation stands out as a mature and efficient technology for large-scale production of highly enriched ⁶²Ni. AVLIS shows promise for high selectivity and potentially lower operational costs in the future, although it is still in a developmental stage for nickel. EMIS, while capable of producing the highest purity material, is generally a less efficient and more costly process, making it suitable for applications where exceptional purity is paramount and production volume is a secondary concern. For researchers and professionals in drug development, understanding the nuances of these enrichment methods is crucial for sourcing the appropriate quality and quantity of ⁶²Ni for their specific needs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Laser enrichment of the 62Ni isotope for betavoltaic devices [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Liquid solution centrifugation for safe, scalable, and efficient isotope separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Usec ups plant cost estimate again - World Nuclear News [world-nuclear-news.org]
- 9. Manhattan Project: Processes > Uranium Isotope Separation > ELECTROMAGNETIC SEPARATION [osti.gov]
Safety Operating Guide
Proper Disposal of Nickel-62: A Guide for Laboratory Professionals
For immediate reference, it is crucial to understand that Nickel-62 (⁶²Ni) is a stable, non-radioactive isotope of nickel. [1][2] Therefore, its disposal is governed by regulations for chemical waste, not radioactive waste. The primary hazards associated with this compound are chemical in nature, including potential flammability, skin sensitization, and carcinogenicity, depending on its physical form and chemical compound.[2][3][4] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in research and development settings.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are familiar with the relevant Safety Data Sheet (SDS).[1][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.[3][4]
-
Respiratory Protection: If working with powders or in a situation where dust may be generated, use a respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
-
Have a safety shower and eye wash station readily accessible.[3]
Step-by-Step Disposal Protocol for this compound Waste
This protocol is designed for the disposal of small quantities of this compound typically found in a laboratory setting. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine the physical state (solid, liquid) and chemical composition of the this compound waste. Is it in its elemental form, an alloy, or a compound (e.g., nickel oxide)?[4]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department. Keep solid and liquid waste separate.
2. Waste Collection and Containerization:
-
Use Designated Containers: Collect this compound waste in a clearly labeled, dedicated waste container. The container must be compatible with the chemical form of the nickel.
-
Labeling: The label must include:
-
Container Integrity: Ensure the container is in good condition and can be securely sealed.
3. On-site Storage:
-
Storage Location: Store the sealed waste container in a designated and properly marked satellite accumulation area within the laboratory.
-
Storage Conditions: The storage area should be cool, dry, and away from incompatible materials such as acids and oxidizing agents.[3]
4. Final Disposal:
-
Contact EHS: Do not dispose of this compound waste down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
-
Professional Disposal Service: The EHS department will typically coordinate with a licensed professional waste disposal service for the final treatment and disposal of the chemical waste in accordance with all federal, state, and local environmental regulations.[3]
Quantitative Data Summary
For researchers handling this compound, the following data from its Safety Data Sheet are pertinent for safe handling and storage.
| Property | Value | Citation |
| Physical State | Solid (typically powder or metal) | [3][4] |
| Molecular Weight | Approximately 61.928 g/mol | [2] |
| Chemical Stability | Stable under normal conditions | [3][4] |
| Incompatible Materials | Acids, oxidizing agents, sulfur | [3] |
| Hazardous Decomposition | Nickel/nickel oxides | [3][4] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
References
Navigating the Safe Handling of Nickel-62: A Guide for Laboratory Professionals
It is a common misconception that Nickel-62 (⁶²Ni) is radioactive; in fact, it is a stable, non-radioactive isotope of nickel. [1] However, handling this compound, particularly in powdered form, requires stringent safety protocols due to its chemical hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, focusing on operational plans, personal protective equipment (PPE), and disposal procedures for this compound. Additionally, this document will briefly cover the safety protocols for Nickel-63 (⁶³Ni), a radioactive isotope produced from this compound.
Chemical Hazards of this compound
While not radioactive, this compound poses several chemical risks, especially in powder form. It is classified as a flammable solid and is known to be a skin sensitizer.[2][3] Furthermore, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4]
Personal Protective Equipment (PPE) for Handling this compound
The primary concern when handling this compound is to prevent inhalation and skin contact. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N100 or P3 particulate respirator. | To prevent inhalation of fine nickel powder.[2] |
| Hand Protection | Impermeable gloves (e.g., nitrile). | To prevent skin contact and sensitization.[5][6] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles.[7] |
| Body Protection | Lab coat or protective clothing. | To minimize skin exposure to dust.[8] |
Operational Plan for Safe Handling of this compound
A step-by-step approach is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[4]
-
Use a vacuum equipped with a HEPA filter for cleaning up spills.[5]
2. Handling Procedures:
-
Avoid creating dust when handling this compound powder.[5]
-
Use non-sparking tools to prevent ignition of the flammable powder.[7]
-
Wash hands thoroughly after handling and before leaving the laboratory.[6]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from acids and strong oxidizing agents.[4]
Disposal Plan for this compound Waste
As a non-radioactive substance, this compound waste should be disposed of following standard procedures for chemical waste.
| Waste Type | Disposal Method |
| Solid Waste (powder, contaminated PPE) | Collect in a sealed, labeled container and dispose of as hazardous chemical waste through your institution's environmental health and safety office.[5] |
| Aqueous Solutions | Dispose of as hazardous chemical waste. Do not pour down the drain.[9] |
A Note on Nickel-63: The Radioactive Isotope
This compound is the precursor for producing Nickel-63 (⁶³Ni), a radioactive isotope with a half-life of approximately 100.1 years.[10] ⁶³Ni decays by emitting low-energy beta particles.[11] If you are working with ⁶³Ni, additional radiological safety measures are necessary.
| Equipment | Specification | Purpose |
| Shielding | 0.1 mm of plastic is sufficient to absorb all beta emissions.[12][13] | To protect from beta radiation. |
| Dosimetry | Body and ring badges may be required depending on the quantity and use. | To monitor radiation exposure.[12] |
| Detection | A Geiger-Müller survey meter with a pancake probe or wipe tests analyzed with a liquid scintillation counter. | To detect contamination.[12] |
Safety Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate PPE and handling procedures based on whether you are working with stable this compound or radioactive Nickel-63.
References
- 1. americanelements.com [americanelements.com]
- 2. laddresearch.com [laddresearch.com]
- 3. This compound | Ni | CID 12077175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. buyisotope.com [buyisotope.com]
- 5. Nickel Powder - ESPI Metals [espimetals.com]
- 6. vale.com [vale.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
